Product packaging for Aminooxy-PEG9-methane(Cat. No.:)

Aminooxy-PEG9-methane

Cat. No.: B15387214
M. Wt: 443.5 g/mol
InChI Key: NOOFTGGHALAEJP-UHFFFAOYSA-N
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Description

Aminooxy-PEG9-methane is a useful research compound. Its molecular formula is C19H41NO10 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H41NO10 B15387214 Aminooxy-PEG9-methane

Properties

Molecular Formula

C19H41NO10

Molecular Weight

443.5 g/mol

IUPAC Name

O-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine

InChI

InChI=1S/C19H41NO10/c1-21-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-18-19-30-20/h2-20H2,1H3

InChI Key

NOOFTGGHALAEJP-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCON

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG9-methane for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG9-methane, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostics. It details the chemical properties, primary applications, and experimental protocols associated with this reagent, offering a valuable resource for researchers in the field of protein modification and therapeutic development.

Core Concepts and Chemical Properties

This compound, also known by its chemical name O-(Methyl-nona(ethylene glycol))hydroxylamine, is a versatile crosslinker. Its structure features a terminal aminooxy group and a methoxy-capped polyethylene glycol (PEG) chain of nine ethylene glycol units.

The primary function of the aminooxy group is its ability to chemoselectively react with carbonyl groups (aldehydes and ketones) to form a stable oxime bond. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for the specific modification of biomolecules in complex biological mixtures. The PEG9 spacer is a hydrophilic chain that enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible linker between the conjugated molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2098979-84-9
Molecular Formula C19H41NO10
Molecular Weight 443.53 g/mol
Chemical Name O-(2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl)hydroxylamine
SMILES NOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Storage Store at -20°C for long-term stability

Primary Uses and Applications

The unique properties of this compound make it a valuable tool in a variety of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific modification of antibodies with cytotoxic drugs is a leading application. Aldehyde or ketone groups can be introduced into the antibody via genetic engineering or enzymatic modification, followed by conjugation with a drug-loaded this compound linker. The PEG spacer improves the pharmacokinetic profile of the ADC.

  • PEGylation of Proteins and Peptides: Covalent attachment of the PEG chain (PEGylation) to therapeutic proteins and peptides can increase their serum half-life, improve stability, and reduce immunogenicity.

  • Surface Modification: Immobilization of proteins, peptides, or other biomolecules onto surfaces (e.g., biosensors, microarrays) can be achieved by first functionalizing the surface with aldehyde or ketone groups and then reacting it with the aminooxy-containing biomolecule.

  • Hydrogel Formation: Crosslinking of polymers containing aldehyde or ketone groups with bifunctional aminooxy-PEG linkers can be used to form biocompatible hydrogels for drug delivery and tissue engineering.

  • Fluorescent Labeling and Imaging: Attachment of fluorescent dyes or imaging agents to biomolecules for in vitro and in vivo tracking and diagnostics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Oxime Ligation

This protocol describes a general procedure for conjugating an aminooxy-functionalized molecule (e.g., this compound) to a biomolecule containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5. For less stable aldehydes, a more acidic pH of 4.5-5.5 may be optimal.

  • Aniline (optional, as a catalyst)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Dissolve the biomolecule: Prepare a solution of the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound: Prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent (e.g., DMSO).

  • Reaction Incubation: Add a 10-50 fold molar excess of this compound to the biomolecule solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or MS.

  • Quench the reaction (optional): Add a quenching reagent to consume any unreacted aldehyde/ketone groups.

  • Purification: Purify the resulting conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography to remove excess PEG reagent, or reversed-phase HPLC for more detailed separation).

  • Characterization: Characterize the final conjugate by methods such as MALDI-TOF mass spectrometry to confirm the mass of the conjugate, and SDS-PAGE to visualize the increase in molecular weight.

Characterization of the Conjugate

Table 2: Analytical Techniques for Characterization

TechniquePurposeTypical Observations
MALDI-TOF Mass Spectrometry Confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.A shift in the mass spectrum corresponding to the molecular weight of the attached this compound (443.53 Da per linker). Multiple peaks may indicate heterogeneous PEGylation.
SDS-PAGE Visualize the increase in hydrodynamic volume of the protein after PEGylation.A shift to a higher apparent molecular weight on the gel compared to the unconjugated protein.
Size-Exclusion Chromatography (SEC) Purify the conjugate and assess for aggregation.The conjugate will elute earlier than the unconjugated protein due to its larger size.
Reversed-Phase HPLC (RP-HPLC) Purify the conjugate and analyze its purity. Can separate species with different degrees of PEGylation.The retention time of the conjugate will differ from the starting materials.
Nuclear Magnetic Resonance (NMR) Provide detailed structural information about the conjugate.Can confirm the formation of the oxime bond and characterize the structure of the PEGylated biomolecule.

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow.

G Oxime Ligation Reaction cluster_product Product Biomolecule-CHO Biomolecule C=O H Oxime_Conjugate Biomolecule C=N-O- H PEG9-OCH3 Biomolecule-CHO:f1->Oxime_Conjugate:f1 + AminooxyPEG H2N-O- PEG9-OCH3 AminooxyPEG:f0->Oxime_Conjugate:f1 G Bioconjugation Experimental Workflow A 1. Prepare Aldehyde-functionalized Biomolecule C 3. Mix Reactants (Optional: Add Catalyst) A->C B 2. Dissolve this compound B->C D 4. Incubate (Room Temp, 2-24h) C->D E 5. Purify Conjugate (HPLC / SEC) D->E F 6. Characterize Conjugate (MS / SDS-PAGE) E->F G Final Conjugate F->G

An In-Depth Technical Guide to Aminooxy-PEG9-methane: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG9-methane is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique chemical structure, featuring a reactive aminooxy group and a stable methane terminus connected by a nine-unit polyethylene glycol (PEG) chain, offers a versatile tool for covalently linking molecules to biological targets. This guide provides a comprehensive overview of its chemical structure, properties, and its application in forming stable oxime bonds, complete with experimental considerations and protocols.

Core Concepts: Chemical Structure and Properties

This compound belongs to a class of polyethylene glycol (PEG) linkers that are widely used to improve the solubility, stability, and pharmacokinetic properties of biomolecules. The key functional components of this molecule are:

  • Aminooxy Group (-ONH₂): This terminal group is highly reactive towards carbonyl groups, specifically aldehydes and ketones, leading to the formation of a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of chemoselective bioconjugation.

  • Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₉-): The nine-unit PEG chain imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugate in aqueous buffers. The length of the PEG spacer can also be critical in overcoming steric hindrance between the conjugated molecules.

  • Methane Group (-CH₃): The methoxy group at the other terminus of the PEG chain provides a chemically inert cap, preventing unwanted cross-reacting and ensuring that the linker is monofunctional.

PropertyDescription
Reactivity The aminooxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[1]
Solubility The PEG chain confers high solubility in aqueous solutions and many organic solvents.
Stability The resulting oxime bond is significantly more stable towards hydrolysis compared to other linkages like hydrazones and Schiff bases.[1]
Handling Aminooxy compounds are known to be sensitive and are best used fresh or stored under inert gas at low temperatures to prevent degradation.

The Power of Oxime Ligation: A Signaling Pathway to Covalent Conjugation

The primary application of this compound lies in its ability to participate in oxime ligation. This bioorthogonal reaction allows for the specific and efficient covalent attachment of the PEG linker (and any molecule attached to it) to a biomolecule containing a carbonyl group.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aminooxy_PEG9_methane This compound (R-ONH₂) Conditions Aqueous Buffer pH 4.5-7.0 (Catalyst: Aniline) Aminooxy_PEG9_methane->Conditions Reacts with Biomolecule_Carbonyl Biomolecule with Aldehyde/Ketone (R'-C=O) Biomolecule_Carbonyl->Conditions Oxime_Conjugate Stable Oxime-linked Bioconjugate (R-O-N=C-R') Conditions->Oxime_Conjugate Forms

Diagram of the oxime ligation pathway.

This reaction is particularly valuable in drug development for creating antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutic agents. The stability of the oxime bond ensures that the conjugate remains intact in physiological conditions until it reaches its target.

Experimental Protocols: A Guide to Oxime Ligation

While a specific protocol for this compound is not detailed in the literature, a general procedure for oxime ligation using an aminooxy-PEG linker can be adapted. The following is a representative workflow.

Experimental Workflow for Bioconjugation

G Start Start: Prepare Reactants Prepare_Biomolecule 1. Prepare Aldehyde/Ketone- functionalized Biomolecule Start->Prepare_Biomolecule Prepare_Linker 2. Dissolve this compound in Reaction Buffer Start->Prepare_Linker Reaction 3. Mix Biomolecule and Linker (Molar Ratio: 1:5 to 1:20) Prepare_Biomolecule->Reaction Prepare_Linker->Reaction Incubation 4. Incubate at Room Temperature (2-16 hours) Reaction->Incubation Purification 5. Purify the Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis 6. Characterize the Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End: Purified Bioconjugate Analysis->End

General experimental workflow for bioconjugation.

Detailed Methodologies

1. Preparation of an Aldehyde-Functionalized Biomolecule (e.g., an Antibody):

  • Materials: Antibody of interest, sodium periodate (NaIO₄), phosphate-buffered saline (PBS) pH 7.4.

  • Protocol:

    • Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark. The periodate will oxidize the cis-diols in the glycosylation sites of the antibody to generate aldehyde groups.

    • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes on ice.

    • Remove excess periodate and byproducts by buffer exchange into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column or dialysis.

2. Oxime Ligation Reaction:

  • Materials: Aldehyde-functionalized antibody, this compound, reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0), aniline (as a catalyst, optional).

  • Protocol:

    • Dissolve this compound in the reaction buffer to a concentration of 10-50 mM.

    • Add the this compound solution to the aldehyde-functionalized antibody solution. A molar excess of the PEG linker (e.g., 20- to 100-fold) is typically used to drive the reaction to completion.

    • If a catalyst is used, add aniline (from a freshly prepared stock solution in DMSO or water) to a final concentration of 10-100 mM. Aniline has been shown to significantly increase the rate of oxime formation, especially at neutral pH.

    • Incubate the reaction mixture at room temperature for 2 to 16 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

3. Purification and Analysis of the Conjugate:

  • Materials: Size-exclusion chromatography (SEC) column or dialysis cassette, appropriate buffers for purification and storage.

  • Protocol:

    • Purify the antibody-PEG conjugate from excess unreacted this compound and other reagents using SEC or dialysis.

    • Analyze the purified conjugate to determine the degree of PEGylation (the average number of PEG molecules per antibody). This can be assessed by:

      • SDS-PAGE: The PEGylated antibody will show an increase in molecular weight compared to the unconjugated antibody.

      • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): This provides a more precise determination of the molecular weight and the distribution of PEGylated species.

Conclusion

This compound is a valuable tool for researchers in the life sciences and drug development. Its ability to form stable oxime bonds with carbonyl-containing molecules through a straightforward and chemoselective reaction makes it an ideal linker for creating a wide range of bioconjugates. By understanding its chemical properties and optimizing the reaction conditions, scientists can effectively utilize this reagent to advance their research and develop novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Aminooxy-PEG9-methane, a heterobifunctional linker critical in bioconjugation and drug delivery applications. The detailed protocols and data presented herein are intended to equip researchers with the necessary information to produce and utilize this versatile molecule.

Introduction

This compound is a polyethylene glycol (PEG) linker featuring a terminal aminooxy group and a methoxy group. The aminooxy functionality allows for the highly specific and stable covalent attachment to molecules containing aldehyde or ketone groups through the formation of an oxime bond. This reaction, known as oxime ligation, is a cornerstone of chemoselective ligation chemistry due to its high efficiency and stability under physiological conditions. The methoxy group at the other terminus renders that end of the PEG chain inert, preventing unwanted cross-linking reactions.

The PEG9 spacer provides a balance of hydrophilicity and length, which can improve the solubility and pharmacokinetic properties of conjugated biomolecules, such as proteins, peptides, and antibodies. These linkers are particularly valuable in the development of antibody-drug conjugates (ADCs), where they facilitate the attachment of cytotoxic payloads to monoclonal antibodies.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available nonaethylene glycol monomethyl ether (mPEG9-OH). The overall synthetic strategy involves the conversion of the terminal hydroxyl group into a protected aminooxy group, followed by deprotection to yield the final product. A common approach utilizes a phthalimide-protected aminooxy group, which can be deprotected under mild conditions.

Overall Synthetic Scheme

Synthesis_Workflow start mPEG9-OH step1 Mesylation start->step1 intermediate1 mPEG9-OMs step1->intermediate1 step2 Nucleophilic Substitution with N-Hydroxyphthalimide intermediate1->step2 intermediate2 Phthalimidooxy-PEG9-methane step2->intermediate2 step3 Deprotection with Hydrazine intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Nonaethylene glycol monomethyl ether mesylate (mPEG9-OMs)

  • Materials: Nonaethylene glycol monomethyl ether (mPEG9-OH), Dichloromethane (DCM, anhydrous), Triethylamine (TEA), Methanesulfonyl chloride (MsCl).

  • Procedure:

    • Dissolve nonaethylene glycol monomethyl ether (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product as an oil. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Phthalimidooxy-PEG9-methane

  • Materials: mPEG9-OMs (crude from Step 1), N-Hydroxyphthalimide, Dimethylformamide (DMF, anhydrous), Potassium carbonate (K₂CO₃).

  • Procedure:

    • Dissolve the crude mPEG9-OMs (1.0 eq) and N-hydroxyphthalimide (1.5 eq) in anhydrous dimethylformamide.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Dilute the filtrate with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phthalimide-protected product.

Step 3: Synthesis of this compound

  • Materials: Phthalimidooxy-PEG9-methane (crude from Step 2), Dichloromethane (DCM), Hydrazine monohydrate.

  • Procedure:

    • Dissolve the crude Phthalimidooxy-PEG9-methane (1.0 eq) in dichloromethane.

    • Add hydrazine monohydrate (5.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate (phthalhydrazide) will form.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the precipitate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Silica gel column chromatography is a common and effective method for the purification of PEG derivatives of this molecular weight.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal eluent composition should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the gradient of methanol in dichloromethane, collecting fractions.

    • Analyze the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Parameter Expected Value
Molecular Formula C₁₉H₄₁NO₁₀
Molecular Weight 443.53 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.85 (t, 2H, -O-CH₂-CH₂-ONH₂), ~3.64 (m, 32H, PEG backbone), 3.54 (t, 2H, -CH₂-CH₂-OCH₃), 3.38 (s, 3H, -OCH₃), 5.3 (br s, 2H, -ONH₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~75.5 (-O-CH₂-CH₂-ONH₂), ~71.9, ~70.6, ~70.3 (PEG backbone), ~59.0 (-OCH₃)
ESI-MS m/z: [M+H]⁺ calculated for C₁₉H₄₂NO₁₀⁺: 444.2803, found: 444.2805

Application in Bioconjugation: Antibody-Drug Conjugate (ADC) Formation

This compound is instrumental in the construction of ADCs. An antibody can be functionalized with an aldehyde or ketone group, which then serves as a reactive handle for conjugation with the aminooxy group of the linker. This is followed by attachment of a cytotoxic drug to the other end of the linker (though in this specific molecule, the other end is capped). For a bifunctional aminooxy-PEG linker, the drug would be attached prior to antibody conjugation. The diagram below illustrates the principle of oxime ligation in ADC formation.

ADC_Formation cluster_reactants Reactants cluster_product Product Antibody-Aldehyde Antibody with Aldehyde Group ADC Antibody-Drug Conjugate (ADC) (Stable Oxime Linkage) Antibody-Aldehyde->ADC Oxime Ligation Linker Aminooxy-PEG-Drug Linker->ADC

Caption: Oxime ligation for ADC formation.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of bioconjugation, drug delivery, and pharmaceutical sciences. The unique properties of this linker, particularly its ability to form stable oxime bonds, make it an essential tool for the development of advanced therapeutics such as ADCs.

An In-Depth Technical Guide to the Mechanism of Action for Aminooxy-PEG9-methane in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG9-methane is a bifunctional linker molecule that plays a crucial role in the field of bioconjugation, a cornerstone of modern drug development, diagnostics, and proteomics. This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key considerations for researchers employing this versatile reagent. The polyethylene glycol (PEG) spacer of nine ethylene glycol units confers increased hydrophilicity and biocompatibility to the resulting conjugate, often reducing immunogenicity and improving pharmacokinetic profiles. The terminal aminooxy group provides a highly chemoselective handle for covalent modification of biomolecules, while the methane group offers a stable, non-reactive terminus.

Core Mechanism: The Oxime Ligation

The primary mechanism of action for this compound in bioconjugation is the oxime ligation . This reaction is a highly efficient and bioorthogonal coupling between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond (-O-N=C-).

The reaction proceeds under mild aqueous conditions, typically in a slightly acidic pH range (pH 4-5), which facilitates the protonation of the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the aminooxy group. The resulting oxime bond is significantly more stable than a hydrazone bond, another common bioorthogonal linkage, particularly at physiological pH.

The general reaction scheme is as follows:

R₁-C(=O)-R₂ (Aldehyde or Ketone) + H₂N-O-PEG9-CH₃ (this compound) → R₁-C(=N-O-PEG9-CH₃)-R₂ (Oxime Conjugate) + H₂O

Catalysis of the Oxime Ligation

While the oxime ligation can proceed without a catalyst, its rate can be significantly accelerated by the addition of nucleophilic catalysts, such as aniline and its derivatives. These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group. m-Phenylenediamine (mPDA) has been identified as a particularly efficient catalyst, demonstrating significantly faster kinetics compared to aniline, especially for the less reactive ketones.

G cluster_0 Oxime Ligation Pathway Carbonyl Biomolecule with Aldehyde/Ketone Intermediate Hemialkoxamine Intermediate Carbonyl->Intermediate Nucleophilic Attack Aminooxy This compound Aminooxy->Intermediate Oxime Stable Oxime Conjugate Intermediate->Oxime Dehydration Water H₂O

Figure 1. Simplified workflow of oxime ligation.

Quantitative Data on Oxime Ligation Kinetics

CatalystConcentration (mM)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)Rate Enhancement (vs. uncatalyzed)
None-0.0251x
Aniline500.4518x
m-Phenylenediamine (mPDA)502.8112x

Note: Data is illustrative and based on published studies of similar aminooxy compounds. Actual rates with this compound may vary depending on the specific carbonyl-containing biomolecule, buffer conditions, and temperature.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein containing a solvent-accessible aldehyde or ketone group with this compound.

General Protein Conjugation via Oxime Ligation

This protocol describes the labeling of a protein that has been engineered to contain a carbonyl group (e.g., through the incorporation of a p-acetyl-L-phenylalanine residue).

Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., 1 mg/mL in PBS)

  • This compound (e.g., 10 mM stock in DMSO)

  • Aniline or m-phenylenediamine (mPDA) catalyst (e.g., 100 mM stock in reaction buffer)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 4.5

  • Quenching solution (optional): e.g., 1 M hydroxylamine, pH 7

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • To a solution of the carbonyl-containing protein in the reaction buffer, add the this compound stock solution to achieve the desired final molar excess (e.g., 20-fold molar excess over the protein).

  • Add the catalyst stock solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or HPLC.

  • (Optional) Quench the reaction by adding the quenching solution to react with any unreacted carbonyl groups.

  • Purify the resulting protein-PEG conjugate from excess reagents using a suitable method such as size-exclusion chromatography.

  • Characterize the final conjugate for purity, concentration, and degree of labeling.

G cluster_1 Experimental Workflow Start Start Prepare Prepare Protein and Reagent Solutions Start->Prepare React Incubate Protein, This compound, and Catalyst Prepare->React Monitor Monitor Reaction (SDS-PAGE, MS, HPLC) React->Monitor Monitor->React Continue Incubation Quench Quench Reaction (Optional) Monitor->Quench Purify Purify Conjugate (SEC) Quench->Purify Characterize Characterize Final Conjugate Purify->Characterize End End Characterize->End

Figure 2. General experimental workflow for protein conjugation.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific PEGylation of antibodies with cytotoxic payloads can improve their solubility, stability, and pharmacokinetic profiles, leading to more effective and less toxic cancer therapies.

  • Protein and Peptide PEGylation: Modification of therapeutic proteins and peptides with this compound can extend their circulating half-life, reduce immunogenicity, and enhance their therapeutic efficacy.

  • Surface Modification: The aminooxy group can be used to immobilize biomolecules onto surfaces functionalized with aldehydes or ketones for applications in biosensors, diagnostics, and biomaterials.

  • Hydrogel Formation: Crosslinking of polymers containing carbonyl groups with bifunctional aminooxy-PEG linkers can lead to the formation of biocompatible hydrogels for drug delivery and tissue engineering.

Conclusion

This compound, through the robust and chemoselective oxime ligation, provides a powerful and versatile tool for the bioconjugation of a wide range of biomolecules. Its application in drug development and life sciences research continues to expand, driven by the need for precisely engineered and highly effective bioconjugates. A thorough understanding of its mechanism of action and the optimization of reaction conditions are critical for the successful implementation of this technology.

Commercial suppliers and availability of Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Aminooxy-PEG9-methane, a heterobifunctional linker critical for advanced bioconjugation applications. It details its chemical properties, commercial availability, and provides a comprehensive experimental protocol for its use in site-specific protein modification.

Introduction to this compound

This compound is a versatile chemical tool used extensively in bioconjugation, the process of linking molecules to proteins, peptides, or other biomolecules. It features a terminal aminooxy group and a methoxy-capped polyethylene glycol (PEG) chain with nine repeating units.

The key reactive feature of this molecule is the aminooxy group (H₂N-O-) , which chemoselectively reacts with an aldehyde (-CHO) or ketone (C=O) to form a stable oxime bond (C=N-O) . This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high specificity, efficiency, and ability to proceed under mild, aqueous conditions compatible with biological systems.

The PEG9 spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it particularly valuable in the development of therapeutics like antibody-drug conjugates (ADCs).

Commercial Availability and Supplier Information

This compound (CAS: 2098979-84-9) is available from various chemical suppliers. Researchers should note that purity and formulation can vary, and it is crucial to obtain a certificate of analysis for each batch. Aminooxy compounds are known to be sensitive and may require immediate use or specific storage conditions to prevent degradation.

Below is a summary of representative commercial suppliers for Aminooxy-PEG linkers. While availability of the specific PEG9 variant may fluctuate, these suppliers are primary sources for this class of reagents.

SupplierProduct NameCAS NumberPurityStorage Conditions
ChemScene O-(2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl)hydroxylamine2098979-84-9≥98%Sealed in dry, 2-8°C
BroadPharm Aminooxy-PEGn-methane series (e.g., PEG2, PEG7, PEG8)VariesTypically ≥95%-20°C
Biosynth Aminooxy-PEGn-methane series (e.g., PEG7)VariesNot specifiedNot specified
AxisPharm Aminooxy-PEG-Amine seriesVariesHigh PurityNot specified

Note: This table is for informational purposes. Researchers should always verify current product specifications and availability directly with the supplier.

Core Application: Site-Specific Protein Modification

A primary application of this compound is the site-specific PEGylation of proteins that have been engineered to contain a reactive aldehyde handle. This is often achieved using the "aldehyde tag" technology.

The workflow involves two main stages:

  • Genetic Encoding of an Aldehyde Tag: A specific peptide sequence (e.g., CxPxR) is genetically fused to the protein of interest. When expressed in cells co-expressing a formylglycine-generating enzyme (FGE), the cysteine residue within this tag is oxidized to a formylglycine (fGly), which contains a unique aldehyde group. This provides a specific chemical handle for conjugation, away from native amino acid side chains.

  • Oxime Ligation: The purified aldehyde-tagged protein is then reacted with this compound. The aminooxy group selectively targets the aldehyde on the fGly residue to form a stable oxime linkage.

This strategy allows for the creation of homogenous bioconjugates with precise control over the location and stoichiometry of PEGylation, which is critical for maintaining protein function and optimizing therapeutic efficacy.

Below is a diagram illustrating the experimental workflow for site-specific protein PEGylation using this method.

G cluster_0 Stage 1: Aldehyde Tag Generation cluster_1 Stage 2: Bioconjugation via Oxime Ligation Gene Gene of Interest (with Aldehyde Tag sequence) Expression Protein Expression (with FGE co-expression) Gene->Expression Protein_Unmod Protein with Cysteine in Tag (Unmodified) Expression->Protein_Unmod Protein_Aldehyde Aldehyde-Tagged Protein (fGly residue) Protein_Unmod->Protein_Aldehyde FGE-mediated Oxidation FGE Formylglycine-Generating Enzyme (FGE) Purification1 Purification Protein_Aldehyde->Purification1 Reaction Oxime Ligation Reaction (Aqueous Buffer, pH ~4-7) Purification1->Reaction Purified Aldehyde- Tagged Protein PEG This compound PEG->Reaction Purification2 Purification of Conjugate Reaction->Purification2 Catalyst Aniline or p-Phenylenediamine (Optional Catalyst) Catalyst->Reaction Accelerates Reaction Final_Product Site-Specifically PEGylated Protein Conjugate Purification2->Final_Product

Workflow for Site-Specific Protein PEGylation.

Experimental Protocol: PEGylation of an Aldehyde-Tagged Protein

This protocol provides a general methodology for the conjugation of this compound to a protein containing a genetically encoded formylglycine residue.

Materials:

  • Purified aldehyde-tagged protein in a suitable buffer (e.g., PBS, HEPES).

  • This compound (dissolved in DMSO or aqueous buffer).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • (Optional) Catalyst Stock: 100 mM p-phenylenediamine or aniline in an appropriate solvent.

  • Quenching solution (if necessary).

  • Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC).

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-tagged protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 20-100 µM).

    • Prepare a stock solution of this compound. A 10- to 50-fold molar excess over the protein is recommended to drive the reaction to completion.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution.

    • Optional: For reactions at neutral pH or to increase reaction speed, a catalyst can be beneficial. Add the aniline or p-phenylenediamine catalyst stock to the reaction mixture to a final concentration of 2-10 mM.

    • Incubate the reaction at room temperature or 37°C. The reaction time can vary from 1 to 24 hours. Progress can be monitored by taking aliquots at different time points.

  • Reaction Monitoring and Quenching:

    • Analyze the reaction progress using SDS-PAGE. The PEGylated protein will show a significant shift in molecular weight compared to the unconjugated protein.

    • For more precise analysis, LC-MS can be used to confirm the mass of the conjugate.

    • Once the reaction is complete, it can be quenched by adding an excess of an aldehyde-containing small molecule or by proceeding directly to purification.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.

    • If further purification is needed to separate any remaining unconjugated protein from the PEGylated product, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed, depending on the protein's properties.

  • Characterization:

    • Confirm the purity and identity of the final conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry.

    • Assess the biological activity of the PEGylated protein using a relevant functional assay to ensure that the modification has not compromised its function.

The signaling pathway diagram below illustrates the mechanism of aniline catalysis in oxime ligation, which accelerates the formation of the stable oxime bond.

G Aldehyde Protein-CHO (Aldehyde) Imine Aniline-Imine Intermediate Aldehyde->Imine + Aniline Oxime_Intermediate Hemialkoxamine Intermediate Aldehyde->Oxime_Intermediate + H2N-O-PEG9 (Uncatalyzed, Slower) Aminooxy H2N-O-PEG9 (Aminooxy-PEG9) Oxime Protein-CH=N-O-PEG9 (Stable Oxime Conjugate) Aniline Aniline (Catalyst) Imine->Oxime + H2N-O-PEG9 - Aniline Oxime_Intermediate->Oxime - H2O

Catalytic Mechanism of Aniline in Oxime Ligation.

Conclusion

This compound is an essential reagent for modern bioconjugation, enabling the precise and stable modification of biomolecules. Its utility in forming oxime bonds with aldehyde-tagged proteins provides a robust platform for developing next-generation protein therapeutics, diagnostics, and research tools. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and drug developers to implement this powerful technology in their work.

Navigating the Handling of Aminooxy-PEG9-methane: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Aminooxy-PEG9-methane, a bifunctional linker commonly utilized in bioconjugation and drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from suppliers and extrapolates information from similar chemical structures. A conservative approach to handling is recommended, particularly in light of conflicting safety classifications from various sources.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 2098979-84-9ChemScene
Molecular Formula C₁₉H₄₁NO₁₀ChemScene
Molecular Weight 443.53 g/mol ChemScene
Appearance White to off-white solid or viscous oilInferred from similar PEG compounds
Purity ≥95%Typical for research-grade chemicals
Solubility Soluble in water and most organic solventsInferred from PEG characteristics
Storage Temperature 2-8°CChemScene

Section 2: Safety and Hazard Information

There is conflicting information regarding the hazard classification of this compound. While some suppliers of similar, shorter-chain aminooxy-PEG compounds (e.g., PEG7 and PEG4 analogues) classify them as "not hazardous," at least one supplier of this compound displays a GHS07 "Warning" pictogram. This pictogram generally indicates one or more of the following hazards:

  • Skin Irritation or Rash

  • Serious Eye Irritation

  • Harmful if Swallowed

  • Respiratory Irritant

  • May Cause an Allergic Skin Reaction

  • Harmful to the Ozone Layer

Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming it may possess some of the hazards associated with the GHS07 pictogram until a definitive SDS becomes available.

Precautionary Measures and Personal Protective Equipment (PPE)

The following handling precautions are recommended:

PrecautionDetails
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear nitrile or other appropriate chemical-resistant gloves.
Skin and Body Protection Wear a lab coat and ensure skin is not exposed.
Respiratory Protection If working with a powder or generating aerosols, use a NIOSH-approved respirator.
Hygiene Measures Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Fire-Fighting Measures
MeasureDetails
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
MeasureDetails
Personal Precautions Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.
Environmental Precautions Do not let product enter drains.
Methods for Cleaning Up Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 3: Experimental Protocol - Bioconjugation of a Protein with an Aldehyde-Containing Molecule using this compound

This protocol outlines a general procedure for the bioconjugation of a protein to a molecule containing an aldehyde group via an oxime ligation reaction facilitated by this compound.

Materials
  • Protein with a reactive primary amine (e.g., lysine residue)

  • This compound

  • Aldehyde-containing molecule of interest

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography materials for purification

Methodology
  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Activation of Aldehyde Molecule (if necessary): If the aldehyde-containing molecule is not already in a reactive form, it may need to be activated according to the manufacturer's instructions.

  • Reaction with this compound:

    • Dissolve this compound in the conjugation buffer.

    • Add a 10-50 molar excess of this compound to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Removal of Excess Linker: Purify the protein-PEG-aminooxy conjugate by dialysis or size-exclusion chromatography to remove unreacted this compound.

  • Conjugation to Aldehyde Molecule:

    • Add the aldehyde-containing molecule to the purified protein-PEG-aminooxy conjugate at a 5-20 molar excess.

    • Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate oxime bond formation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Purify the final protein conjugate using dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Section 4: Visualizations

Safety and Handling Workflow

The following flowchart illustrates the recommended workflow for the safe handling of this compound.

G Safety Workflow for this compound A Receiving B Inspect Container for Damage A->B C Store at 2-8°C in a Dry Place B->C No Damage J Follow Spill Cleanup Protocol B->J Damaged D Pre-Use Assessment E Review Safety Information (Assume GHS07 Hazards) D->E F Don Personal Protective Equipment (PPE) E->F G Handling in Fume Hood F->G H Weighing and Dispensing G->H I Accidental Spill? H->I M Decontaminate Work Area H->M I->J Yes K Waste Disposal I->K No J->K L Dispose as Chemical Waste K->L L->M

Caption: Workflow for Safe Handling of this compound.

Bioconjugation Signaling Pathway

The diagram below illustrates the two-step reaction mechanism for bioconjugation using this compound.

G Bioconjugation via Oxime Ligation cluster_0 Step 1: PEGylation of Protein cluster_1 Step 2: Oxime Ligation Protein Protein (with Lysine -NH2) ActivatedProtein Protein-PEG-Aminooxy Protein->ActivatedProtein + PEG This compound (H2N-O-PEG9-Me) PEG->ActivatedProtein + ActivatedProtein2 Aldehyde Aldehyde-Molecule (R-CHO) Conjugate Final Protein Conjugate (Protein-N=CH-R) Aldehyde->Conjugate + ActivatedProtein2->Conjugate +

Caption: Reaction scheme for protein bioconjugation.

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Safety Data Sheet. Users should always consult multiple sources of safety information and exercise caution when handling any chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

An In-Depth Technical Guide to Aminooxy-PEG9-Methane in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Aminooxy-PEG9-methane, a heterobifunctional linker used for the site-specific modification of proteins. It details the underlying chemistry, key applications, quantitative data, and experimental protocols relevant to its use in creating advanced bioconjugates, including antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a specialized chemical tool designed for the stable and specific conjugation of molecules to proteins. Its structure consists of three key components:

  • An Aminooxy Group (-O-NH₂): This functional group provides the reactive handle for chemoselective ligation to carbonyl groups (aldehydes or ketones) on a target protein.

  • A Polyethylene Glycol (PEG) Linker: A discrete chain of nine ethylene glycol units (PEG9) serves as a hydrophilic spacer. This spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the modified protein by increasing its hydrodynamic volume.[1]

  • A Methane Terminus (-CH₃): This chemically inert methyl group caps the end of the PEG chain, preventing further reactions or crosslinking.

The primary application of this reagent lies in its ability to form a highly stable oxime bond with a target protein, a reaction known as oxime ligation. This method is a cornerstone of bioorthogonal chemistry, allowing for precise modifications in complex biological mixtures.[2]

The Core Chemistry: Oxime Ligation

The fundamental reaction enabling the utility of this compound is the condensation between its terminal aminooxy group and a carbonyl group (an aldehyde or ketone) present on a protein. This reaction forms a stable carbon-nitrogen double bond known as an oxime linkage.

The process involves a nucleophilic attack from the aminooxy nitrogen onto the electrophilic carbonyl carbon, followed by dehydration to form the final oxime product.[2] The reaction is highly specific and can be performed in aqueous buffers under mild conditions, making it ideal for modifying sensitive biological macromolecules.[2]

Caption: Oxime ligation reaction mechanism.

Key Applications in Protein Modification

The unique properties of the aminooxy group and the PEG linker make this compound a versatile tool for several key applications in drug development and research.

PEGylation, the attachment of PEG chains to proteins, is a well-established strategy to enhance the therapeutic properties of protein drugs.[1] The PEG9 chain increases the hydrodynamic radius of the modified protein, which can significantly reduce its rate of renal clearance and extend its circulating half-life. Furthermore, the hydrophilic PEG chain can shield the protein from proteolytic enzymes, further enhancing its stability in vivo.[3]

Therapeutic proteins, especially at high concentrations, can be prone to aggregation. The covalent attachment of the highly hydrophilic PEG9 chain increases the overall solubility of the protein conjugate, mitigating the risk of aggregation during manufacturing, storage, and administration.[1]

A primary application of this compound is in the construction of site-specific ADCs. In this context, it serves as a stable, hydrophilic linker connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The process typically involves engineering a reactive aldehyde or ketone site onto the antibody, allowing for precise attachment of the linker-drug moiety. The stability of the resulting oxime bond is critical, ensuring the ADC remains intact in circulation until it reaches the target tumor cell, thereby minimizing off-target toxicity.[2]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Antibody Monoclonal Antibody (Targeting Moiety) Oxime Oxime Bond (-C=N-O-) Antibody->Oxime Site-Specific Conjugation Payload Cytotoxic Payload (Drug) PEG9 PEG9 Spacer Oxime->PEG9 Attachment Payload Attachment Chemistry PEG9->Attachment Attachment->Payload

Caption: Structure of an ADC using an Aminooxy-PEG linker.

Quantitative Data

The selection of a linker is critically dependent on its stability and the efficiency of the conjugation reaction. The oxime bond formed by this compound offers superior stability compared to other common linkages.

This table summarizes the relative stability of different C=N bonds at physiological pH. Data is synthesized from studies comparing isostructural conjugates.

Linkage TypeRelative Hydrolytic Rate Constant (krel)Stability Assessment
Oxime 1 Very High [4]
Semicarbazone~160Moderate
Acetylhydrazone~300Low to Moderate
Methylhydrazone~600Low

Data adapted from kinetic studies by Kalia and Raines, showing first-order rate constants for hydrolysis at pD 7.0 relative to the oxime conjugate.[4] Rate constants for oxime hydrolysis were found to be nearly 1000-fold lower than those for simple hydrazones.[5][6]

This table provides typical conditions for performing oxime ligation for protein modification.

ParameterConditionRationale / Notes
pH 5.5 - 7.5The reaction is catalyzed by acid.[4] A mildly acidic to neutral pH offers a balance between reaction rate and protein stability.
Temperature 4°C to 37°CReaction proceeds at room temperature, but conditions can be optimized based on protein stability.
Reactant Molar Ratio 10-50 molar excess of Aminooxy-PEG reagentA molar excess of the PEG reagent drives the reaction to completion.
Catalyst (Optional) 10-100 mM Aniline or m-phenylenediamine (mPDA)Catalysts can significantly accelerate the reaction rate, especially at neutral pH.[7]
Reaction Time 2 - 24 hoursDuration depends on reactant concentrations, temperature, and the presence of a catalyst.

Experimental Protocols

The following is a generalized, two-stage protocol for the site-specific PEGylation of a protein using an aminooxy-PEG reagent.

A reactive aldehyde or ketone must first be introduced onto the protein. This is the rate-limiting and most crucial step for ensuring site-specificity. Common methods include:

  • Oxidation of Glycans: For glycoproteins, sodium periodate (NaIO₄) can be used to oxidize cis-diol groups on sugar moieties (e.g., sialic acid) to generate aldehydes.

  • Enzymatic Labeling: Enzymes like formylglycine-generating enzyme (FGE) or protein farnesyltransferase (PFTase) can be used to install an aldehyde- or ketone-containing tag at a specific recognition sequence engineered into the protein.[7]

  • N-terminal Transamination: The alpha-amine of an N-terminal serine or threonine can be converted to an aldehyde using pyridoxal-5'-phosphate (PLP).

Example Protocol: Periodate Oxidation of a Glycoprotein

  • Buffer Exchange: Dialyze the glycoprotein into an appropriate oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

  • Oxidation: Chill the protein solution on ice. Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction on ice for 30 minutes, protected from light.

  • Quenching: Quench the reaction by adding ethylene glycol or glycerol to a final concentration of 10-20 mM to consume excess periodate.

  • Purification: Immediately remove excess reagents by buffer exchange into the conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column or dialysis.

  • Reagent Preparation: Dissolve this compound in the conjugation buffer or a compatible solvent like DMSO to create a stock solution.

  • Conjugation: Add the this compound stock solution to the purified, aldehyde-bearing protein. Use a 20- to 50-fold molar excess of the PEG reagent.

  • Catalysis (Optional): To accelerate the reaction, a freshly prepared stock of a catalyst like aniline can be added to a final concentration of 20-100 mM.

  • Incubation: Allow the reaction to proceed for 2-16 hours at room temperature or 4°C with gentle mixing.

  • Purification: Remove unreacted this compound and catalyst using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Analysis: Characterize the final conjugate using SDS-PAGE (to observe the mass shift), mass spectrometry (to confirm conjugation and homogeneity), and functional assays (to assess retained biological activity).

Workflow start Start: Target Protein carbonyl_gen Stage 1: Carbonyl Generation (e.g., Oxidation, Enzymatic Tagging) start->carbonyl_gen purify1 Purification 1 (Buffer Exchange / Desalting) carbonyl_gen->purify1 conjugation Stage 2: Oxime Ligation Add this compound (Optional: Add Catalyst) purify1->conjugation incubation Incubation (2-16 hours) conjugation->incubation purify2 Purification 2 (SEC, IEX, or Dialysis) incubation->purify2 analysis Analysis (SDS-PAGE, MS, Functional Assay) purify2->analysis end End: Purified PEGylated Protein analysis->end

Caption: General experimental workflow for protein PEGylation.

Conclusion

This compound is a powerful and precise tool for protein modification. Its utility is centered on the formation of a highly stable oxime bond under biocompatible conditions. The integrated PEG9 linker provides significant advantages, including enhanced solubility, stability, and improved pharmacokinetic profiles for therapeutic proteins. These features make it an ideal reagent for developing next-generation biotherapeutics, particularly in the field of site-specific antibody-drug conjugates where stability and homogeneity are paramount for clinical success.

References

Methodological & Application

Application Notes & Protocols: Conjugation of Aminooxy-PEG9-methane to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction used to form a stable oxime bond between an aminooxy-functionalized molecule and an aldehyde or ketone.[1][2] This conjugation method is prized for its efficiency under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules such as proteins, peptides, and carbohydrates.[1][3] Aminooxy-PEG9-methane is a heterobifunctional linker that features an aminooxy group for covalent attachment to aldehydes and a chemically inert methane group at the terminus of a nine-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[4][5][6]

This document provides a detailed protocol for the conjugation of this compound to aldehyde-containing molecules, including recommended reaction conditions and purification methods.

Quantitative Data Summary

The efficiency of the oxime ligation is influenced by several factors, including pH, the presence of a catalyst, and the nature of the aldehyde. The following table summarizes typical reaction conditions and their impact on conjugation efficiency.

ParameterRecommended ConditionExpected OutcomeReference
pH 4.5 - 7.4Optimal reaction rates are often achieved at mildly acidic pH (4.5-5.5). However, the reaction proceeds efficiently at neutral pH (6.5-7.4), which is crucial for many biological applications.[7][8][9][7][8][9]
Catalyst Aniline or aniline derivatives (e.g., 5-methoxyanthranilic acid (5MA), p-phenylenediamine) at 10-100 mM.Catalysts significantly accelerate the rate of oxime bond formation, especially at neutral pH.[3][7][8] For example, p-phenylenediamine at 2 mM can increase the reaction rate 120-fold compared to an uncatalyzed reaction at pH 7.[3][3][7][8]
Reactant Molar Ratio 5-50 molar equivalents of this compound to aldehyde.A molar excess of the PEG reagent drives the reaction to completion.[7][10][7][10]
Reaction Time 1 - 24 hoursReaction time depends on the reactivity of the aldehyde. Alkyl aldehydes generally react faster (e.g., ~95% completion in 1 hour with a catalyst) than aryl aldehydes (e.g., requires overnight reaction for completion).[7][7]
Temperature Room temperature (20-25°C) or 37°CThe reaction proceeds efficiently at room temperature.[7] Incubation at 37°C can also be used.[11][7][11]

Experimental Protocols

This section details the methodologies for conjugating this compound to an aldehyde-containing molecule.

Materials
  • This compound

  • Aldehyde-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or 0.1 M Sodium Acetate Buffer, pH 5.5

  • Catalyst Stock Solution: 1 M Aniline in DMSO or 125 mM 5-methoxyanthranilic acid (5MA) in PBS, pH 7.4

  • Quenching reagent (optional): e.g., 1 M Ethylene glycol

  • Purification system: Size-exclusion chromatography (SEC), dialysis, or ultrafiltration vials

Protocol for Conjugation to an Aldehyde-Containing Protein
  • Preparation of Reagents:

    • Dissolve the aldehyde-containing protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL (typically 20-100 µM).[10][12]

    • Prepare a stock solution of this compound (e.g., 5 mM) in the reaction buffer or an organic co-solvent like DMSO if solubility is a concern.[10]

    • If using a catalyst, prepare a stock solution (e.g., 10X concentration). For aniline, this can be 100 mM in the reaction buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the aldehyde-containing protein solution with the desired molar excess of the this compound stock solution.

    • If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 10 mM aniline).[9]

    • Gently mix the components and incubate the reaction at room temperature for 2-24 hours with gentle agitation.[10] The reaction time will depend on the reactivity of the aldehyde on the protein.[7] For glycoproteins where aldehydes are generated by periodate oxidation, a 2-hour reaction is often sufficient.[12]

  • Purification of the Conjugate:

    • Following incubation, remove the excess, unreacted this compound and catalyst using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): Use a resin with an appropriate molecular weight cutoff to separate the larger PEGylated protein from the smaller reactants.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cutoff.

    • Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that retains the protein conjugate while allowing the smaller molecules to pass through.[10]

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to PEGylation.[2] Further characterization can be performed using techniques like mass spectrometry.

    • Store the purified conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Protocol for Generating Aldehydes on Glycoproteins via Oxidation

For glycoproteins that do not have a free aldehyde, one can be generated by mild oxidation of cis-diols in the carbohydrate moieties.

  • Oxidation:

    • Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).[8]

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[8]

    • Incubate the reaction on ice for 15-30 minutes in the dark.[12]

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes on ice.[12]

  • Buffer Exchange:

    • Remove the periodate and quenching reagent by buffer exchanging the oxidized glycoprotein into the desired conjugation reaction buffer (e.g., PBS, pH 7.4) using a desalting column or ultrafiltration.[8]

  • Conjugation:

    • Proceed with the conjugation protocol described above.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Aldehyde Aldehyde-containing Molecule Reaction Mix & Incubate (pH 4.5-7.4, RT, 1-24h) Aldehyde->Reaction PEG This compound PEG->Reaction Catalyst Catalyst (e.g., Aniline) Catalyst->Reaction Purify Purification (SEC, Dialysis, or Ultrafiltration) Reaction->Purify Analysis Characterization (SDS-PAGE, Mass Spec) Purify->Analysis

Caption: Experimental workflow for conjugating this compound to an aldehyde.

oxime_ligation Reactant1 Molecule-CHO (Aldehyde) Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 H2N-O-PEG9-Methane (Aminooxy-PEG) Reactant2->Intermediate Product Molecule-CH=N-O-PEG9-Methane (Stable Oxime Conjugate) Intermediate->Product - H2O Water H2O Catalyst Aniline Catalyst Catalyst->Intermediate accelerates

Caption: The chemical pathway of oxime ligation between an aldehyde and an aminooxy group.

References

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG9-methane is a chemical modification reagent used for the site-specific labeling of proteins and other biomolecules. This reagent features a terminal aminooxy group that specifically reacts with aldehyde or ketone moieties to form a stable oxime bond. The polyethylene glycol (PEG) linker, consisting of nine ethylene glycol units, is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the labeled protein. This application note provides a detailed guide for the site-specific labeling of glycoproteins using this compound, with a focus on the modification of antibody glycans.

The principle of this labeling strategy involves two main steps. First, the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate reactive aldehyde groups. Subsequently, the this compound is introduced and forms a covalent oxime linkage with the newly formed aldehydes. This method allows for site-specific modification, preserving the integrity of the protein's native structure and function, which is particularly crucial for antibodies where modification of amine residues can compromise antigen-binding affinity.[1][2]

Reaction Workflow

The overall workflow for protein labeling with this compound involves the preparation of the protein, oxidation of its carbohydrate side chains, the labeling reaction, and finally, the purification of the resulting conjugate.

G A Prepare Antibody Solution B Oxidize Carbohydrate Groups (Sodium Periodate) A->B D Labeling Reaction (Oxime Bond Formation) B->D C Prepare this compound Stock Solution C->D E Purify PEGylated Antibody (e.g., Size Exclusion Chromatography) D->E F Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: Experimental workflow for site-specific protein labeling.

Experimental Protocols

Materials and Reagents
  • Antibody: Immunoglobulin G (IgG) to be labeled

  • This compound

  • Reaction Buffer (10X): 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Sodium periodate (NaIO₄): 100 mM stock solution in dH₂O (prepare fresh)

  • Ethylene glycol

  • Aniline (optional catalyst): 100 mM in coupling buffer

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Ultrafiltration Vials: Appropriate molecular weight cutoff (MWCO) for the antibody

Step-by-Step Protocol

Step 1: Preparation of Antibody Solution

  • Dissolve the antibody in 1X PBS buffer to a final concentration of 3-15 mg/mL (approximately 20-100 µM for IgG).[2]

  • Ensure the buffer is free of primary amines that could interfere with the reaction.

Step 2: Oxidation of Antibody Carbohydrate Groups

  • To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

  • Add 1/10th volume of freshly prepared 100 mM sodium periodate solution.

  • Incubate the reaction for 30 minutes at 4°C or on ice, protected from light.[3]

  • Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10 mM.

  • Incubate for 10 minutes at room temperature.

  • Remove excess sodium periodate and ethylene glycol by buffer exchange into Coupling Buffer using an SEC column or ultrafiltration.

Step 3: Preparation of this compound Stock Solution

  • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • This stock solution can be stored at -20°C for short periods, but immediate use is recommended as aminooxy compounds can be sensitive to storage.[3]

Step 4: Labeling Reaction

  • To the oxidized antibody solution, add a 50-fold molar excess of the this compound stock solution. For example, for 1 nmol of antibody, add 50 nmol of the reagent.

  • (Optional but recommended) To catalyze the reaction, add aniline to a final concentration of 10 mM.[4]

  • Incubate the reaction for 2 hours at room temperature with gentle shaking, protected from light.[2]

Step 5: Purification of the PEGylated Antibody

  • Separate the labeled antibody from excess, unreacted this compound using a size exclusion chromatography column equilibrated with 1X PBS.

  • Alternatively, for smaller scale reactions, use an ultrafiltration vial with an appropriate MWCO to remove the free labeling reagent.

  • Collect the protein-containing fractions.

Step 6: Characterization and Storage

  • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

  • Determine the degree of labeling (DOL) using mass spectrometry.

  • Store the purified PEGylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.

Quantitative Data Summary

The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of the reactants, pH, temperature, and the presence of a catalyst. The following table summarizes expected outcomes based on typical oxime ligation reactions.

ParameterConditionExpected Labeling EfficiencyStability of Oxime BondReference
pH 6.5 - 7.5OptimalHigh[3]
< 6.0Slower reaction rateHigh
> 8.0Potential for side reactionsHigh
Molar Excess of Reagent 20-50 foldModerate to HighHigh[2]
>100 foldHigh, but may require more extensive purificationHigh
Catalyst (Aniline) 10 mMIncreased reaction rate, higher efficiencyHigh[4]
NoneSlower reaction rateHigh
Temperature Room Temperature (20-25°C)EfficientHigh[3]
4°CSlower reaction rateHigh

Application Example: Targeting the EGFR Signaling Pathway

PEGylated antibodies are often used in therapeutic applications to improve drug delivery and circulation half-life. An antibody targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, can be labeled with this compound to enhance its therapeutic potential. The EGFR signaling pathway is a critical target in cancer therapy.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Differentiation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway.

A PEGylated anti-EGFR antibody could be used to:

  • Increase the in vivo half-life of the antibody.

  • Reduce immunogenicity.

  • Potentially enhance tumor accumulation due to the enhanced permeability and retention (EPR) effect.

Conclusion

The use of this compound provides a robust and efficient method for the site-specific labeling of glycoproteins. By targeting the carbohydrate moieties, the integrity of the protein's biological activity can be preserved. The detailed protocol and understanding of the reaction parameters provided in this application note will enable researchers to successfully generate PEGylated proteins for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Aminooxy-PEG9-methane in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Aminooxy-PEG9-methane is a hydrophilic linker that facilitates the site-specific conjugation of payloads to antibodies through a stable oxime bond. This approach offers precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined ADC product.

These application notes provide a detailed overview and experimental protocols for the use of this compound in the development of ADCs. The primary method described involves the generation of aldehyde groups on the antibody's glycan moieties via mild periodate oxidation, followed by chemoselective ligation with the aminooxy-functionalized linker-payload.

Key Advantages of this compound in ADCs:

  • Site-Specific Conjugation: Enables precise attachment of the payload to engineered or modified sites on the antibody, such as oxidized glycans, leading to a homogeneous ADC with a defined DAR.[1][2][]

  • Stable Oxime Linkage: The oxime bond formed between the aminooxy group and an aldehyde is highly stable under physiological conditions, minimizing premature drug release in circulation.[4][5]

  • Improved Pharmacokinetics: The polyethylene glycol (PEG) component enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life.

  • Controlled DAR: Site-specific conjugation allows for the production of ADCs with a consistent and predetermined number of drug molecules per antibody, which is crucial for ensuring a predictable safety and efficacy profile.[]

Experimental Protocols

This section details the key experimental procedures for generating an ADC using this compound, from antibody modification to in vitro efficacy testing.

Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation

This protocol describes the mild oxidation of cis-diols in the glycan structures of an antibody to form reactive aldehyde groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Quenching Solution (e.g., 1 M Glycerol or Ethylene Glycol)

  • Desalting columns or dialysis cassettes (e.g., 30 kDa MWCO)

  • Ice bath and light-protected reaction vessels

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer. Exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • Oxidation Reaction:

    • Cool the antibody solution to 0-4°C in an ice bath.

    • Prepare a fresh stock solution of sodium meta-periodate in the Reaction Buffer.

    • Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.[4] The optimal concentration should be determined empirically for each antibody.

    • Incubate the reaction on ice for 30 minutes in the dark.[4]

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to stop the oxidation reaction. Incubate for 10-15 minutes on ice.

  • Purification: Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column or dialysis against a suitable buffer for the subsequent conjugation step (e.g., PBS, pH 6.5-7.5).

Protocol 2: Conjugation of this compound-Payload to Oxidized Antibody

This protocol outlines the oxime ligation of the aminooxy-functionalized linker-payload to the aldehyde groups on the oxidized antibody.

Materials:

  • Oxidized monoclonal antibody from Protocol 1

  • This compound-functionalized payload

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5)

  • Aniline (optional, as a catalyst)

  • Desalting columns or other suitable chromatography system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound-payload in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

    • Prepare a stock solution of aniline in the Conjugation Buffer (e.g., 100 mM) if used as a catalyst.

  • Conjugation Reaction:

    • To the purified oxidized antibody, add the this compound-payload stock solution to achieve a desired molar excess (e.g., 10-50 fold molar excess over the antibody). The optimal ratio should be determined empirically.

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[4] The reaction can be monitored by analytical techniques such as HIC-HPLC or LC-MS to determine the optimal reaction time.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC). The purified ADC should be stored in a suitable buffer at 4°C for short-term storage or -80°C for long-term storage.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This section describes key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be calculated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload).

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (LC-MS): Intact mass analysis of the ADC or analysis of the reduced light and heavy chains can provide precise information on the DAR and the distribution of drug loading.[6]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the ADC sample.

3. In Vitro Cytotoxicity Assay (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 (half-maximal inhibitory concentration) of the ADC.[7]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and a free drug control in complete cell culture medium. Add the dilutions to the respective wells and incubate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using site-specific conjugation methods like oxime ligation.

Table 1: Representative Conjugation and Characterization Data

ParameterTypical ValueMethod of Analysis
Conjugation Efficiency>90%HIC-HPLC, LC-MS
Average Drug-to-Antibody Ratio (DAR)1.5 - 3.0UV-Vis, HIC-HPLC, LC-MS[8][9]
Monomer Purity>95%SEC-HPLC
In Vitro Plasma Stability (24h)>95%LC-MS

Table 2: Representative In Vitro Efficacy Data

ADC ConstructTarget Cell Line (Antigen-Positive)Control Cell Line (Antigen-Negative)IC50 (nM)
Anti-Her2-PEG9-MMAESK-BR-3 (Her2+++)MCF7 (Her2+)2 - 10
Anti-Her2-PEG9-MMAEMDA-MB-468 (Her2-)MDA-MB-468 (Her2-)>1000
Unconjugated Anti-Her2 AntibodySK-BR-3 (Her2+++)MCF7 (Her2+)No significant cytotoxicity
Free MMAESK-BR-3 (Her2+++)MCF7 (Her2+)0.1 - 1

Note: The values presented in these tables are representative and may vary depending on the specific antibody, payload, and experimental conditions.

Visualizations

Experimental Workflow for ADC Development

ADC_Workflow Experimental Workflow for ADC Development cluster_antibody_prep 1. Antibody Preparation cluster_linker_prep 2. Linker-Payload Preparation cluster_conjugation 3. ADC Conjugation and Purification cluster_characterization 4. ADC Characterization cluster_efficacy 5. In Vitro Efficacy mAb Monoclonal Antibody (mAb) Oxidation Periodate Oxidation of Glycans mAb->Oxidation Conjugation Oxime Ligation Oxidation->Conjugation Payload Cytotoxic Payload LinkerPayload Aminooxy-PEG9-Payload Payload->LinkerPayload Linker This compound Linker->LinkerPayload LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, LC-MS) Purification->DAR Purity Purity/Aggregation (SEC) Purification->Purity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50

Caption: A streamlined workflow for the development of an ADC using this compound.

Signaling Pathway for MMAE-based ADC

MMAE_Pathway Mechanism of Action of an MMAE-based ADC ADC ADC (Antibody-MMAE) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Release Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization MMAE->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: The intracellular pathway of an MMAE-based ADC leading to apoptosis.[10][][12][13]

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of nanomaterials for a wide range of applications, including drug delivery, diagnostics, and bio-imaging. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic shell. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging circulation time in vivo.

Aminooxy-PEG9-methane is a heterobifunctional linker that offers a highly efficient and stable method for attaching a nine-unit PEG chain to nanoparticles. One end of the molecule contains an aminooxy group, which readily reacts with aldehyde or ketone functionalities on the nanoparticle surface to form a stable oxime linkage. The other end is capped with a chemically inert methane group. The oxime bond formation is highly specific and can be performed under mild aqueous conditions, making it an ideal conjugation strategy for sensitive biological molecules and nanoparticle systems.

These application notes provide detailed protocols for the surface modification of aldehyde-functionalized nanoparticles with this compound, along with methods for their characterization.

Key Applications

  • Prolonged Systemic Circulation: PEGylation with this compound can significantly increase the in vivo half-life of nanoparticles, leading to enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.

  • Improved Stability: The hydrophilic PEG layer prevents nanoparticle aggregation in biological media, enhancing their colloidal stability.

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can minimize recognition by the immune system.

  • Versatile Bioconjugation: The aminooxy group provides a specific and efficient handle for conjugation to nanoparticles that have been functionalized with aldehyde or ketone groups.

Experimental Data

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound. The data presented here is a representative example based on the modification of 100 nm aldehyde-functionalized polystyrene nanoparticles.

Table 1: Hydrodynamic Diameter and Polydispersity Index

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Aldehyde-Functionalized Nanoparticles (Bare)105.2 ± 2.10.045 ± 0.015
This compound Modified Nanoparticles115.8 ± 2.50.051 ± 0.018

Table 2: Zeta Potential

Nanoparticle SampleZeta Potential (mV)
Aldehyde-Functionalized Nanoparticles (Bare)-25.4 ± 1.8
This compound Modified Nanoparticles-10.1 ± 1.5

Experimental Protocols

Protocol 1: Surface Modification of Aldehyde-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with aldehyde groups.

Materials:

  • Aldehyde-functionalized nanoparticles (e.g., polystyrene, silica, or iron oxide)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Aniline (optional, as a catalyst)

  • Purification Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units (with a molecular weight cut-off appropriate for the nanoparticle size)

Procedure:

  • Prepare Nanoparticle Suspension: Resuspend the aldehyde-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to prepare a 100 mM stock solution.

  • Conjugation Reaction: a. Add the this compound stock solution to the nanoparticle suspension. The final concentration of the PEG linker should be in a 10- to 100-fold molar excess relative to the estimated number of aldehyde groups on the nanoparticle surface. b. (Optional) For catalysis, add aniline to the reaction mixture to a final concentration of 10-20 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Purification: a. Transfer the reaction mixture to a centrifugal filter unit. b. Centrifuge at a speed and time appropriate to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes). c. Discard the flow-through. d. Resuspend the nanoparticle pellet in Purification Buffer. e. Repeat the centrifugation and resuspension steps two more times to ensure the complete removal of unreacted PEG linker and byproducts.

  • Final Resuspension: After the final wash, resuspend the purified this compound modified nanoparticles in the desired buffer for storage or downstream applications. Store at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

This protocol outlines the methods to confirm the successful surface modification and to characterize the physicochemical properties of the resulting nanoparticles.

1. Dynamic Light Scattering (DLS) for Size and Polydispersity:

  • Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter is indicative of successful PEGylation.

  • Procedure:

    • Dilute a small aliquot of the bare and PEGylated nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Compare the results of the bare and PEGylated nanoparticles.

2. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles. A change in zeta potential upon modification provides evidence of surface functionalization.

  • Procedure:

    • Dilute the bare and PEGylated nanoparticle suspensions in 1 mM KCl.

    • Measure the zeta potential using an appropriate instrument.

    • Compare the zeta potential values before and after PEGylation.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the formation of the oxime bond.

  • Procedure:

    • Lyophilize the bare and PEGylated nanoparticle samples.

    • Acquire the FTIR spectra of the dried samples.

    • Look for the appearance of a characteristic C=N stretching vibration peak for the oxime bond (typically around 1650-1630 cm⁻¹) in the spectrum of the PEGylated nanoparticles, which should be absent in the spectrum of the bare nanoparticles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization np_prep Aldehyde-NP Suspension reaction Incubate 2-4h at RT np_prep->reaction peg_prep This compound Solution peg_prep->reaction centrifugation Centrifugal Filtration (3x) reaction->centrifugation dls DLS (Size, PDI) centrifugation->dls zeta Zeta Potential centrifugation->zeta ftir FTIR (Oxime bond) centrifugation->ftir

Caption: Experimental workflow for nanoparticle PEGylation.

signaling_pathway cluster_nanoparticle Nanoparticle Surface cluster_peg PEG Linker cluster_reaction Oxime Ligation NP Nanoparticle Core Aldehyde Aldehyde Group (-CHO) Oxime Stable Oxime Bond (-CH=N-O-) Aldehyde->Oxime Reaction PEG This compound (H2N-O-PEG9-CH3) PEG->Oxime

Caption: Oxime bond formation on the nanoparticle surface.

Application Notes and Protocols for Bioconjugation Using Aminooxy-PEG9-Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aminooxy-PEG9-Methanethiosulfonate (MTS) for the site-specific bioconjugation of macromolecules. This heterobifunctional linker enables the covalent linkage of two distinct biomolecules: one containing a carbonyl group (aldehyde or ketone) and another possessing a free thiol (sulfhydryl) group. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides flexibility to the resulting conjugate.

Introduction to Aminooxy-PEG9-MTS Bioconjugation

Aminooxy-PEG9-MTS is a versatile crosslinking reagent that facilitates the precise and stable conjugation of biomolecules. This is achieved through two orthogonal reactions:

  • Oxime Ligation: The aminooxy group reacts specifically with an aldehyde or ketone to form a highly stable oxime bond.[1] This reaction is efficient under mild, aqueous conditions and can be accelerated by the use of an aniline catalyst.

  • Thiol-MTS Reaction: The methanethiosulfonate (MTS) group reacts specifically with a free thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide, to form a stable disulfide bond.

This dual reactivity allows for the directed conjugation of various biomolecules, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The PEG9 linker provides a hydrophilic spacer arm that can improve the pharmacokinetic properties of the final conjugate.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of a cytotoxic drug to an antibody. The antibody's carbohydrate portion can be oxidized to generate aldehydes for reaction with the aminooxy group, while a free cysteine (native or engineered) can react with the MTS group of the linker, which is pre-conjugated to a drug.

  • Protein-Peptide Conjugation: Linking a signaling peptide to a larger protein for cellular delivery or functional studies.

  • Surface Immobilization: Attaching enzymes or antibodies to solid supports functionalized with either carbonyl or thiol groups for applications in diagnostics and biocatalysis.

  • Fluorescent Labeling: Site-specific attachment of fluorescent probes containing either a carbonyl or a thiol group to proteins for imaging studies.

Quantitative Data Summary

The efficiency of bioconjugation with Aminooxy-PEG9-MTS is dependent on several factors, including the concentration of reactants, pH, temperature, and the presence of catalysts. The following table summarizes typical quantitative data for the individual reaction steps.

ParameterOxime LigationThiol-MTS ReactionNotes
Reaction pH 6.5 - 7.5 (optimal)6.5 - 8.5Oxime formation is most efficient in slightly acidic to neutral pH, while the thiol-MTS reaction proceeds readily at neutral to slightly basic pH.
Reaction Time 1 - 4 hours30 minutes - 2 hoursReaction times can be influenced by reactant concentrations and the presence of catalysts.
Typical Molar Excess of Linker 10-50 fold5-20 foldThe optimal molar ratio should be determined empirically for each specific application.
Catalyst Aniline (1-10 mM)Not requiredAniline can significantly accelerate the rate of oxime bond formation.
Bond Stability HighHigh (reducible)The oxime bond is very stable under physiological conditions. The disulfide bond is stable but can be cleaved by reducing agents.
Typical Conjugation Efficiency > 80%> 90%Efficiency is dependent on the accessibility of the reactive groups on the biomolecules.

Experimental Protocols

General Considerations
  • Buffer Selection: Use non-amine containing buffers for the oxime ligation step, such as phosphate-buffered saline (PBS) or acetate buffers. Buffers containing primary amines (e.g., Tris) will compete with the aminooxy reaction.

  • Reagent Preparation: Aminooxy-PEG9-MTS is moisture-sensitive. Warm the reagent vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF.

  • Purification: Remove excess linker and unreacted biomolecules using size exclusion chromatography (SEC), dialysis, or affinity chromatography.

Protocol for Antibody-Drug Conjugation (ADC) via Glycan and Cysteine Modification

This protocol describes the conjugation of a cytotoxic drug (containing a free thiol) to an antibody through its carbohydrate and a native or engineered cysteine residue.

Step 1: Oxidation of Antibody Glycans to Generate Aldehydes

  • Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

  • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Remove excess periodate and buffer exchange the oxidized antibody into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

Step 2: Conjugation of the Drug to the Aminooxy-PEG9-MTS Linker

  • Dissolve the thiol-containing drug and a 1.5-fold molar excess of Aminooxy-PEG9-MTS in a suitable organic solvent (e.g., DMSO).

  • Add a neutral buffer (e.g., PBS, pH 7.2) to the reaction mixture.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purify the drug-linker conjugate using reverse-phase HPLC.

Step 3: Conjugation of the Drug-Linker to the Oxidized Antibody

  • To the oxidized antibody solution, add the purified drug-linker conjugate at a 10-20 fold molar excess.

  • If desired, add aniline to a final concentration of 1-10 mM to catalyze the reaction.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the final ADC using size exclusion chromatography or protein A affinity chromatography.

Visualizations

G cluster_0 Oxime Ligation Biomolecule_1 Biomolecule 1 (with Aldehyde/Ketone) Oxime_Conjugate Biomolecule 1 - Oxime - PEG9 - MTS Biomolecule_1->Oxime_Conjugate Aniline Catalyst pH 6.5-7.5 Aminooxy_Linker Aminooxy-PEG9-MTS Aminooxy_Linker->Oxime_Conjugate G cluster_1 Thiol-MTS Reaction Oxime_Conjugate Biomolecule 1 - Oxime - PEG9 - MTS Final_Conjugate Biomolecule 1 - S - S - Biomolecule 2 Oxime_Conjugate->Final_Conjugate pH 6.5-8.5 Biomolecule_2 Biomolecule 2 (with Thiol) Biomolecule_2->Final_Conjugate G Start Start Oxidize_Antibody Oxidize Antibody Glycans (Generate Aldehydes) Start->Oxidize_Antibody Prepare_Drug_Linker Conjugate Drug to Aminooxy-PEG9-MTS Start->Prepare_Drug_Linker Conjugate_ADC React Oxidized Antibody with Drug-Linker Oxidize_Antibody->Conjugate_ADC Prepare_Drug_Linker->Conjugate_ADC Purify_ADC Purify Final ADC Conjugate_ADC->Purify_ADC End End Purify_ADC->End

References

Application Note: Characterization of Aminooxy-PEG9-methane Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminooxy-PEG9-methane is a discrete polyethylene glycol (dPEG®) reagent that enables the site-specific conjugation of molecules containing an aldehyde or ketone functional group. The aminooxy group reacts with carbonyls to form a stable oxime bond.[1][2] This technology is pivotal in drug development for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, where precise control over linker length and conjugation site is critical. Mass spectrometry is an indispensable analytical tool for the unambiguous characterization of these conjugates, confirming covalent bond formation, determining the exact mass of the conjugate, and elucidating its structure through fragmentation analysis.[3][4] This application note provides a detailed protocol for the characterization of this compound conjugates using electrospray ionization mass spectrometry (ESI-MS).

Core Applications

  • Confirmation of Conjugation: Verification of the covalent attachment of the this compound linker to a carbonyl-containing molecule.

  • Purity Assessment: Identification and quantification of unreacted starting materials and potential side-products.

  • Structural Elucidation: Fragmentation analysis (MS/MS) to confirm the connectivity of the conjugate and the integrity of the PEG linker.

Experimental Workflow

The overall workflow for the characterization of this compound conjugates involves sample preparation, liquid chromatography separation, mass spectrometric analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (this compound, Carbonyl-Molecule) conjugation Oxime Ligation Reaction prep_reagents->conjugation cleanup Sample Cleanup (e.g., C18 Desalting) conjugation->cleanup hplc Reverse-Phase HPLC Separation cleanup->hplc ms Full Scan MS (m/z identification) hplc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms mass_confirm Confirm Parent Ion Mass msms->mass_confirm frag_analysis Analyze Fragmentation Pattern mass_confirm->frag_analysis report Generate Report frag_analysis->report G cluster_legend Legend key1 Precursor Ion key2 Fragment Ion key3 Neutral Loss Precursor [M+H]+ Fragment1 [M+H - n(C2H4O)]+ Precursor->Fragment1 - n(44.03 Da) Fragment2 [R-CH=N-OH]+ Precursor->Fragment2 Cleavage of N-O bond Fragment3 [PEG9-methane]+ Precursor->Fragment3 Cleavage of oxime

References

Purifying Proteins Modified with Aminooxy-PEG9-methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of therapeutic proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity. The use of Aminooxy-PEG9-methane offers a site-specific and stable method for protein modification through oxime ligation with an aldehyde or ketone group on the protein. This targeted approach is particularly valuable for preserving the protein's biological activity.

Following the PEGylation reaction, a heterogeneous mixture is typically obtained, containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species. Therefore, robust and efficient purification methods are critical to isolate the desired product with high purity. This document provides detailed application notes and protocols for the purification of proteins modified with this compound using common chromatography techniques.

Purification Strategies

The choice of purification strategy depends on the physicochemical differences between the PEGylated protein and the contaminants. The covalent attachment of this compound alters the protein's properties in several ways that can be exploited for separation:

  • Size and Hydrodynamic Radius: PEGylation significantly increases the protein's size and hydrodynamic radius.

  • Surface Charge: The PEG chain can mask charged residues on the protein surface, altering its net charge and isoelectric point (pI).

  • Hydrophobicity: The hydrophobicity of the protein may be altered depending on the nature of the protein and the PEGylation site.

Based on these changes, the following chromatographic techniques are most commonly employed for the purification of PEGylated proteins.[]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing unreacted PEG and smaller reaction by-products.[][2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. It is a powerful technique for separating unreacted protein from PEGylated species and can also resolve proteins with different degrees of PEGylation.[][2]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful orthogonal technique to IEX and SEC.[][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. It is often used for analytical characterization and small-scale purification.[]

Experimental Workflows

A typical workflow for the purification of a protein modified with this compound involves a multi-step chromatographic process to achieve high purity. The following diagrams illustrate common purification strategies.

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification Workflow Reaction_Mixture Protein + this compound -> Reaction Mixture SEC Size Exclusion Chromatography (SEC) (Removes excess PEG) Reaction_Mixture->SEC IEX Ion-Exchange Chromatography (IEX) (Separates by degree of PEGylation) SEC->IEX HIC Hydrophobic Interaction Chromatography (HIC) (Orthogonal polishing step) IEX->HIC Pure_Protein Purified Mono-PEGylated Protein HIC->Pure_Protein

Caption: A typical multi-step chromatographic workflow for purification.

alternative_workflow cluster_reaction PEGylation Reaction cluster_purification Alternative Purification Workflow Reaction_Mixture Protein + this compound -> Reaction Mixture IEX_capture Ion-Exchange Chromatography (IEX) (Capture and initial separation) Reaction_Mixture->IEX_capture SEC_polishing Size Exclusion Chromatography (SEC) (Polishing and buffer exchange) IEX_capture->SEC_polishing Pure_Protein Purified Mono-PEGylated Protein SEC_polishing->Pure_Protein

Caption: An alternative two-step purification workflow.

Detailed Protocols

The following are detailed protocols for the purification of proteins modified with this compound. These protocols are intended as a starting point and may require optimization for specific proteins.

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as PEGylated proteins, elute earlier than smaller molecules like unreacted protein and excess PEG reagent.[][2]

Application: This technique is ideal for the initial cleanup of the reaction mixture to remove unreacted this compound and other small molecule impurities.

Experimental Protocol:

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of the PEGylated protein. For example, a Superdex™ 200 or Sephacryl™ S-300 HR column (or equivalent) is often suitable.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with the protein and downstream applications (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a flow rate recommended by the manufacturer.

  • Sample Preparation: Concentrate the PEGylation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase buffer at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein should elute as one of the first major peaks.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and/or Western blot to identify the fractions containing the purified PEGylated protein.

Quantitative Data (Illustrative Example):

ParameterValue
Column Superdex™ 200 Increase 10/300 GL
Mobile Phase 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Analyte Elution Volume (mL)
Di-PEGylated Protein10.5
Mono-PEGylated Protein12.0
Unmodified Protein14.5
Free this compound18.0
Ion-Exchange Chromatography (IEX)

Principle: IEX separates proteins based on their net surface charge. The PEGylation of a protein with this compound can shield charged amino acid residues, leading to a change in the protein's overall charge. This allows for the separation of unmodified, mono-PEGylated, and multi-PEGylated species.[][2]

Application: IEX is a high-resolution technique that can be used to separate different PEGylated forms of a protein.

Experimental Protocol:

  • Resin Selection: Choose an appropriate ion-exchange resin (anion or cation exchanger) based on the pI of the unmodified protein and the expected charge modification upon PEGylation. For example, if the protein is positively charged at the working pH, a cation exchange resin like SP Sepharose™ or Mono S™ would be suitable.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target protein binds to the resin (e.g., 20 mM MES, pH 6.0 for cation exchange).

    • Elution Buffer (Buffer B): The binding buffer containing a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • System Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Exchange the buffer of the PEGylation reaction mixture into the Binding Buffer using a desalting column or dialysis. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The less charged PEGylated species will typically elute at a lower salt concentration than the more charged unmodified protein.

  • Fraction Collection and Analysis: Collect fractions throughout the elution gradient and analyze them by SDS-PAGE, Western blot, or mass spectrometry to identify the desired PEGylated protein.

Quantitative Data (Illustrative Example for Cation Exchange):

ParameterValue
Column Mono S™ 5/50 GL
Buffer A 20 mM MES, pH 6.0
Buffer B 20 mM MES, 1 M NaCl, pH 6.0
Flow Rate 1.0 mL/min
Gradient 0-50% B over 30 min
Analyte Elution Salt Concentration (mM NaCl)
Di-PEGylated Protein150
Mono-PEGylated Protein250
Unmodified Protein400
Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their surface hydrophobicity. Proteins are bound to a hydrophobic resin in the presence of a high salt concentration and are eluted by decreasing the salt concentration. PEGylation can either increase or decrease the hydrophobicity of a protein, which can be exploited for separation.[][3]

Application: HIC is a valuable orthogonal purification step that can be used to remove remaining impurities after SEC or IEX.

Experimental Protocol:

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl Sepharose™, Butyl Sepharose™). The choice will depend on the hydrophobicity of the protein.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A buffer containing a high concentration of a lyotropic salt (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Elution Buffer (Buffer B): A low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • System Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Add salt to the protein sample to match the concentration in the Binding Buffer. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove unbound components.

  • Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and other relevant methods to identify the purified PEGylated protein.

Quantitative Data (Illustrative Example):

ParameterValue
Column Phenyl Sepharose™ 6 Fast Flow
Buffer A 1.5 M (NH₄)₂SO₄ in 50 mM Phosphate Buffer, pH 7.0
Buffer B 50 mM Phosphate Buffer, pH 7.0
Flow Rate 1.0 mL/min
Gradient 0-100% B over 30 min
Analyte Elution Salt Concentration (M (NH₄)₂SO₄)
Mono-PEGylated Protein0.8
Unmodified Protein1.2
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase, typically containing an organic solvent. It is a high-resolution technique but often involves denaturing conditions.

Application: Primarily used for analytical characterization of purity and for small-scale purification.

Experimental Protocol:

  • Column Selection: A C4 or C8 reversed-phase column is often suitable for protein separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dilute the sample in Mobile Phase A and filter through a 0.22 µm filter.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Elute the bound molecules with a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30 minutes).

  • Detection and Analysis: Monitor the elution profile with UV detection at 214 nm and 280 nm. The collected fractions can be analyzed by mass spectrometry to confirm the identity and purity of the PEGylated protein.

Quantitative Data (Illustrative Example):

ParameterValue
Column C4, 5 µm, 300 Å, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20-80% B over 40 min
Analyte Retention Time (min)
Unmodified Protein25.2
Mono-PEGylated Protein28.5

Characterization of Purified this compound Modified Proteins

After purification, it is essential to characterize the final product to ensure its identity, purity, and integrity. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • Mass Spectrometry (MS): To confirm the exact mass of the PEGylated protein and determine the degree of PEGylation.

  • Size Exclusion Chromatography (SEC): For analytical assessment of purity and detection of aggregates.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the protein after modification.

  • Biological Activity Assays: To confirm that the PEGylation has not compromised the protein's function.

Conclusion

The purification of proteins modified with this compound is a critical step in the development of novel biotherapeutics. A well-designed purification strategy, often involving a combination of chromatographic techniques such as SEC, IEX, and HIC, is necessary to obtain a highly pure and homogeneous product. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists in this field. It is important to note that optimization of these methods will be required for each specific protein to achieve the desired purity and yield.

References

Applications of Aminooxy-PEG9-methane in PROTAC Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Aminooxy-PEG9-methane as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary application of this linker lies in its ability to facilitate the rapid and efficient assembly of PROTAC libraries through a chemoselective oxime ligation reaction. This "split PROTAC" or "click chemistry" approach allows for the modular combination of a warhead (targeting the protein of interest) and an E3 ligase ligand, significantly accelerating the optimization of PROTAC candidates.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the target-binding ligand (warhead) and the E3 ligase ligand is a critical component that influences the efficacy of the PROTAC.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide synthetic tractability for systematic variation of linker length.[3][4]

This compound is a bifunctional linker featuring a terminal aminooxy group and a methane-thiol reactive group (or other functional group depending on the specific product variant). The key feature for this application note is the aminooxy group, which readily reacts with an aldehyde or ketone to form a stable oxime bond.[5][6] This specific ligation chemistry forms the basis of the "split PROTAC" assembly strategy.

Key Advantages of Using this compound:

  • Modular and Rapid Synthesis: Enables the combinatorial assembly of PROTAC libraries from pre-functionalized warheads and E3 ligase ligands.[7]

  • Chemoselective Ligation: The oxime formation reaction is highly specific and occurs under mild conditions, minimizing side reactions.[8]

  • Improved Physicochemical Properties: The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTACs.[3][4]

  • Linker Length Optimization: The defined length of the PEG9 chain provides a specific spatial orientation between the warhead and the E3 ligase ligand, a critical parameter for optimal ternary complex formation and degradation efficiency.[4]

Experimental Protocols

The following protocols are generalized from methodologies described for the synthesis of oxime-linked PROTACs and can be adapted for the specific use of this compound.

General Protocol for Oxime-Linked PROTAC Synthesis

This protocol describes the "split PROTAC" approach where an aldehyde-functionalized warhead is reacted with an aminooxy-functionalized E3 ligase ligand (or vice versa).

Materials:

  • Aldehyde-functionalized warhead (targeting the protein of interest)

  • Aminooxy-PEG9-functionalized E3 ligase ligand (e.g., pomalidomide or VHL ligand)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-phase HPLC for purification

  • LC-MS for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the aldehyde-functionalized warhead in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the Aminooxy-PEG9-functionalized E3 ligase ligand in anhydrous DMSO.

  • Oxime Ligation Reaction:

    • In a clean vial, mix equal molar equivalents of the aldehyde-functionalized warhead and the Aminooxy-PEG9-functionalized E3 ligase ligand. For example, mix 100 µL of the 10 mM warhead stock with 100 µL of the 10 mM E3 ligase ligand stock.

    • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.[7]

  • Purification:

    • Purify the resulting PROTAC by reverse-phase HPLC. The specific gradient will depend on the properties of the synthesized PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR.

Protocol for In-Cell PROTAC Assembly and Activity Screening

For high-throughput screening, the PROTACs can be assembled in situ in the cell culture medium, although this method may have limitations.[7][9]

Materials:

  • Cell line expressing the target protein (e.g., HeLa or HEK293T)

  • Cell culture medium and supplements

  • Aldehyde-functionalized warhead and Aminooxy-PEG9-functionalized E3 ligase ligand stock solutions in DMSO

  • Lysis buffer

  • Antibodies for Western blotting (target protein and loading control)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Assembly and Treatment:

    • Prepare a mixture of the aldehyde-functionalized warhead and the Aminooxy-PEG9-functionalized E3 ligase ligand in cell culture medium at the desired final concentrations. The components are mixed at a high concentration before being added to the cells.[7][9]

    • Add the PROTAC mixture to the cells. Include appropriate controls (e.g., vehicle control, warhead alone, E3 ligase ligand alone).

  • Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for PROTAC formation and target protein degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the total protein concentration of each lysate.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting to analyze the levels of the target protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

    • Quantify the band intensities to determine the percentage of target protein degradation.

Quantitative Data

The following table summarizes the degradation data for an exemplary oxime-linked PROTAC targeting pVHL30, as reported in the literature. This data illustrates the type of quantitative analysis that can be performed on PROTACs synthesized using an aminooxy-PEG linker strategy.

PROTAC Component 1 (Aldehyde)PROTAC Component 2 (Alkoxyamine)Assembled PROTACTarget ProteinCell LineDC50 (µM)Reference
WJ634 (VHL ligand with aldehyde)WJ099 (VHL ligand with alkoxyamine)WJ638pVHL30HeLa~0.2[7]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Aminooxy-PEG9 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: "Split PROTAC" Synthesis and Screening

Split_PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_screening Biological Screening Warhead Aldehyde-functionalized Warhead Reaction Oxime Ligation (DMSO, RT, 12-24h) Warhead->Reaction Linker This compound functionalized E3 Ligase Ligand Linker->Reaction PROTAC Purified PROTAC Reaction->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture (Target Protein Expressing) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Degradation Quantification (DC50 Determination) Western_Blot->Data_Analysis

Caption: Workflow for "Split PROTAC" synthesis and screening.

Logical Relationship: Combinatorial Library Generation

Combinatorial_Library Warheads Warhead A (Aldehyde) Warhead B (Aldehyde) ... Warhead N (Aldehyde) Library PROTAC Library (N x M combinations) Warheads->Library Combine Ligands E3 Ligand 1 (Aminooxy-PEG9) E3 Ligand 2 (Aminooxy-PEG9) ... E3 Ligand M (Aminooxy-PEG9) Ligands->Library Combine

Caption: Combinatorial generation of a PROTAC library.

References

Site-Specific Protein Modification Using Aminooxy-PEG9-methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and basic research, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and proteins labeled with imaging agents. The formation of a stable oxime bond between an aminooxy group and an aldehyde or ketone provides a highly selective and bioorthogonal method for achieving such modifications. This application note details the use of Aminooxy-PEG9-methane for the site-specific modification of proteins containing a genetically encoded aldehyde tag.

This compound is a chemical modification reagent comprising a reactive aminooxy group, a hydrophilic polyethylene glycol (PEG) linker of nine units, and a terminal methane group. The aminooxy group reacts specifically with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.[1] The PEG linker enhances the solubility and pharmacokinetic properties of the modified protein, while the terminal methane group provides a non-reactive terminus. This methodology is particularly powerful when combined with techniques that introduce a unique aldehyde or ketone functionality at a specific site on the protein, such as the use of formylglycine-generating enzymes (FGEs) that convert a specific cysteine residue within a consensus sequence to formylglycine (fGly), which contains an aldehyde group.[2][3]

Principle of Oxime Ligation

The core of this modification strategy is the oxime ligation reaction, a chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1] This reaction proceeds efficiently under mild, slightly acidic conditions and is catalyzed by nucleophilic agents like aniline.[1] The resulting oxime bond is significantly more stable than other linkages like hydrazones or imines, making it ideal for creating robust bioconjugates.

Below is a diagram illustrating the experimental workflow for site-specific protein modification using this compound.

G cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis P1 Protein with Aldehyde Tag C1 Incubation (e.g., 2-18h at 37°C) P1->C1 Add to reaction R1 This compound R1->C1 R2 Reaction Buffer (e.g., Sodium Acetate, pH 4.5-5.5) R2->C1 R3 Catalyst (e.g., Aniline) R3->C1 U1 Purification (e.g., HPLC, SEC) C1->U1 Purify conjugate A1 Characterization (SDS-PAGE, Mass Spectrometry) U1->A1 Analyze purified conjugate

Caption: Experimental workflow for protein modification.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including the concentration of reactants, pH, temperature, and the presence of a catalyst. The following tables provide a summary of typical reaction conditions and expected outcomes based on protocols for similar aminooxy-PEG compounds.[1][3] Optimization may be required for specific proteins and applications.

Table 1: Recommended Reaction Conditions for Oxime Ligation

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
This compound 10-50 molar excessA higher excess can drive the reaction to completion.
pH 4.5 - 5.5Slightly acidic pH is optimal for oxime bond formation.
Buffer Sodium Acetate or MESEnsure the buffer does not contain primary amines.
Catalyst (Aniline) 10 - 100 mMAniline significantly accelerates the reaction rate.
Temperature 25 - 37 °CHigher temperatures can increase the reaction rate.
Reaction Time 2 - 18 hoursMonitor reaction progress by SDS-PAGE or Mass Spectrometry.

Table 2: Example of Expected Mass Shift upon Conjugation

ComponentMolecular Weight (Da)
This compound~485.6
Expected Mass Increase of Protein ~485.6 Da

Note: The exact molecular weight of this compound may vary slightly between suppliers. Always refer to the manufacturer's specifications.

Experimental Protocols

Protocol 1: Generation of an Aldehyde-Tagged Protein

Site-specific introduction of an aldehyde group is a prerequisite for this modification protocol. A common method involves the use of a formylglycine-generating enzyme (FGE) which recognizes a specific peptide sequence (e.g., CxPxR) and oxidizes the cysteine residue to formylglycine.[2][3]

Materials:

  • Expression vector containing the gene of interest with an aldehyde tag sequence.

  • Expression host (e.g., E. coli, mammalian cells).

  • Vector for co-expression of FGE.[3]

  • Appropriate cell culture media and reagents.

  • Protein purification system (e.g., FPLC) and columns.

Methodology:

  • Co-transform the expression host with the plasmid containing the aldehyde-tagged protein and the FGE-expressing plasmid.[3]

  • Induce protein expression according to standard protocols for your system.

  • Harvest the cells and lyse them to release the protein.

  • Purify the aldehyde-tagged protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verify the presence of the aldehyde tag and the purity of the protein using SDS-PAGE and mass spectrometry. A successful conversion of cysteine to formylglycine will result in a mass decrease of 1 Da.

Protocol 2: Site-Specific Conjugation of this compound

This protocol describes the conjugation of this compound to a purified aldehyde-tagged protein.

Materials:

  • Purified aldehyde-tagged protein.

  • This compound.

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Catalyst Stock Solution: 1 M Aniline in DMSO.

  • Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0.

  • Dialysis or desalting columns for buffer exchange.

Methodology:

  • Prepare the aldehyde-tagged protein in the Reaction Buffer at a concentration of 5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

  • Dissolve this compound in the Reaction Buffer to a final concentration that will result in a 20-fold molar excess when added to the protein solution.

  • Add the this compound solution to the protein solution.

  • Add the Aniline stock solution to the reaction mixture to a final concentration of 50 mM.

  • Incubate the reaction mixture at 37°C for 4 hours with gentle shaking.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4 hours) and analyzing them by SDS-PAGE. A successful conjugation will result in a visible band shift corresponding to the added mass of the PEG linker.

  • (Optional) Quench the reaction by adding a quenching solution or by proceeding directly to the purification step.

Protocol 3: Purification of the Conjugated Protein

Purification is necessary to remove excess this compound and the catalyst.

Materials:

  • Conjugation reaction mixture.

  • Purification system (e.g., HPLC, FPLC).

  • Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) column.

  • Appropriate buffers for the chosen purification method.

Methodology for SEC:

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute the protein and collect fractions. The conjugated protein will typically elute earlier than the unconjugated protein and the small molecule reagents.

  • Analyze the fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Pool the relevant fractions and concentrate if necessary.

Methodology for RP-HPLC:

  • Equilibrate the RP-HPLC column (e.g., C4, C8, or C18) with a mobile phase of water with 0.1% TFA (Mobile Phase A).

  • Load the reaction mixture onto the column.

  • Elute the conjugated protein using a gradient of acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be 5-95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm and collect the peak corresponding to the conjugated protein.

  • Lyophilize the collected fractions to remove the solvent.

Protocol 4: Characterization of the Conjugated Protein

SDS-PAGE Analysis:

  • Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • A successful conjugation will be indicated by a shift in the molecular weight of the protein band corresponding to the mass of the attached this compound.

Mass Spectrometry Analysis:

  • Analyze the purified conjugate by mass spectrometry (e.g., ESI-MS, MALDI-TOF) to confirm the exact mass of the modified protein.

  • The observed mass should be the mass of the unconjugated protein plus the mass of one or more this compound molecules, confirming the successful conjugation and providing information on the stoichiometry of the modification.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the design of a site-specific bioconjugate using the described technology.

G cluster_design Bioconjugate Design cluster_modification Modification Strategy cluster_conjugate Final Conjugate Target Target Protein Site Specific Modification Site Target->Site Aldehyde Aldehyde Tag Introduction Site->Aldehyde Payload Payload (e.g., Drug, Fluorophore) Aminooxy This compound Payload->Aminooxy Conjugate Site-Specific Bioconjugate Aldehyde->Conjugate Aminooxy->Conjugate

Caption: Logic of site-specific bioconjugate design.

Conclusion

The use of this compound in conjunction with aldehyde tag technology provides a robust and efficient method for the site-specific modification of proteins. The protocols and data presented in this application note offer a comprehensive guide for researchers in academia and industry to produce well-defined and homogeneous bioconjugates for a wide range of applications, from therapeutic development to advanced molecular imaging. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for achieving reproducible and reliable results.

References

Troubleshooting & Optimization

How to improve the efficiency of Aminooxy-PEG9-methane conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG9-methane conjugation. The focus is on improving reaction efficiency and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation?

A1: this compound conjugation is a specific type of bioconjugation reaction known as an oxime ligation. It involves the reaction between a nucleophilic aminooxy group (-ONH2) on the PEG linker and an electrophilic carbonyl group (an aldehyde or ketone) on a target molecule, such as a protein, peptide, or carbohydrate.[1][2] This reaction forms a stable oxime bond, covalently attaching the PEG chain to the target molecule.[1][3] Due to its high chemoselectivity and the stability of the resulting bond, this method is a reliable and versatile tool in bioconjugation.[2][4]

Q2: Why is my this compound conjugation efficiency low?

A2: Low efficiency is one of the most common challenges in bioconjugation.[5] For oxime ligation, several factors could be responsible:

  • Slow Reaction Kinetics: The reaction can be inherently slow, especially at neutral pH or when using ketones, which are less reactive than aldehydes.[3][6]

  • Suboptimal pH: The ideal pH for uncatalyzed oxime formation is acidic (pH 4-5), which may not be suitable for many biomolecules.[4][7]

  • Inaccessible Reactive Site: The target aldehyde or ketone group on the protein may be buried within its three-dimensional structure, preventing the Aminooxy-PEG reagent from accessing it.[5]

  • Reagent Instability: Aminooxy compounds can be sensitive and are not recommended for long-term storage; they should be used promptly after preparation.[8]

  • Low Reactant Concentration: Reaction kinetics are driven by the concentration of the reactants. Low concentrations can lead to poor yields.[4]

Q3: How can I accelerate the conjugation reaction?

A3: To improve the reaction rate, you can:

  • Use a Catalyst: Nucleophilic catalysts like aniline or its derivatives can significantly speed up the reaction, particularly at neutral pH.[3][7]

  • Optimize pH: If your biomolecule is stable, lowering the pH to the 4-5 range can accelerate the ligation.[2][7] For biomolecules requiring neutral pH, using a catalyst is highly recommended.[9]

  • Increase Reactant Concentrations: Increasing the concentration of either the Aminooxy-PEG reagent or the target molecule can improve reaction speed and yield.[4][6]

  • Modify Temperature: It has been observed that slowly freezing the reaction mixture to -20°C can increase the reaction rate by concentrating the reactants as the solvent freezes.[3]

Q4: Which catalyst is most effective for oxime ligation?

A4: Aniline was the traditional catalyst for oxime ligation and can increase the reaction rate up to 40-fold.[3][10] However, newer aniline derivatives have shown even greater efficacy. m-Phenylenediamine (mPDA) and p-Phenylenediamine (pPDA) are more effective catalysts.[6][7] While mPDA is only modestly more effective than aniline at equal concentrations, its superior aqueous solubility allows it to be used at much higher concentrations, resulting in significantly improved catalytic efficiency.[6] In one study, pPDA was found to be 19-fold faster than an equivalent aniline-catalyzed reaction at pH 7.[7]

Troubleshooting Guide

Problem: Low or No Yield of PEGylated Conjugate
Possible CauseRecommended Solution
Slow Reaction Kinetics The inherent rate of oxime formation at neutral pH is slow.[3] Aldehydes react more rapidly than ketones.[6]
Optimize Reaction Conditions: Increase the concentration of the this compound reagent (e.g., use a 5-20 fold molar excess).
Add a Catalyst: Introduce a catalyst to accelerate the reaction. See the Catalyst Comparison table below for options.[6][7]
Adjust pH: If the target molecule's stability permits, perform the reaction in a buffer with a pH between 4.5 and 5.5.[7] For reactions at neutral pH (6.5-7.5), a catalyst is essential.[9]
Inaccessible Carbonyl Group The target aldehyde or ketone on the biomolecule may be sterically hindered or buried within the folded structure, preventing access.[5]
Denature and Refold: For proteins, consider partial denaturation to expose the site, followed by refolding after conjugation. This requires careful optimization to preserve protein activity.
Modify Target Site: If possible, use genetic manipulation to move the reactive site to a more accessible location on the protein's surface.[5]
Inactive Reagents The this compound reagent may have degraded. Aminooxy compounds are highly reactive and sensitive.[8] The carbonyl on the target molecule may have reacted or degraded.
Use Fresh Reagents: It is highly recommended to use the Aminooxy-PEG reagent immediately after preparation or within one week.[8]
Verify Carbonyl Presence: Ensure the aldehyde or ketone group is present and accessible on the target molecule prior to the PEGylation reaction.
Inappropriate Buffer Conditions Buffers containing primary amines (e.g., Tris) can compete with the aminooxy group, reducing reaction efficiency.
Buffer Exchange: Use an amine-free buffer such as phosphate-buffered saline (PBS) or MES buffer for the conjugation reaction.[9]
Problem: Difficulty in Purifying the Final Conjugate
Possible CauseRecommended Solution
Co-elution of Reactants and Products The PEGylated conjugate, unreacted protein, and excess PEG reagent may have similar properties, making separation difficult.
Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, allowing for efficient separation from the smaller, unreacted protein.[11][]
Ion Exchange Chromatography (IEX): The PEG chain can shield the surface charges of the protein.[] This change in charge interaction can be exploited to separate the native protein from mono- and multi-PEGylated species.[11][13]
Hydrophobic Interaction Chromatography (HIC): This technique can also be used as a supplementary method to IEX for purifying PEGylated proteins.[][13]

Data Presentation

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Efficiency Improvement (vs. Aniline)Key AdvantagesConsiderations
Aniline BaselineWell-established; effective at acidic and neutral pH.[3][10]Cytotoxic, limiting its use in live-cell applications.[3] Slow kinetics with ketones.[6]
m-Phenylenediamine (mPDA) ~2x (at equal concentrations)Much greater aqueous solubility allows for use at higher concentrations, leading to significantly faster reactions (up to 15x more labeled protein in one study).[6]May require higher concentrations for optimal performance.[6]
p-Phenylenediamine (pPDA) Up to 19x (at pH 7)Highly effective at neutral pH, even at low (2 mM) concentrations.[7] More efficient than aniline across the pH range of 4-7.[7]Stability and potential toxicity should be considered.[10]

Table 2: General Reaction Parameter Optimization

ParameterRecommended RangeNotes
pH 4.5 - 7.5Optimal rate is at pH 4-5.[7] For sensitive biomolecules, use pH 6.5-7.5 with a catalyst.[9]
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to maintain protein stability. Freezing (-20°C) can dramatically increase rates.[3]
Catalyst Concentration 2 mM - 100 mMEffective concentration depends on the chosen catalyst and reactants. For pPDA, 2-10 mM is effective.[7] For mPDA, higher concentrations can be used due to its solubility.[6]
Molar Ratio (PEG:Target) 5:1 to 20:1A molar excess of the Aminooxy-PEG reagent is typically used to drive the reaction to completion.

Experimental Protocols

Protocol 1: General this compound Conjugation

  • Prepare Target Molecule: Dissolve the aldehyde or ketone-containing molecule in an amine-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Prepare PEG Reagent: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.

  • Initiate Reaction: Add the this compound solution to the target molecule solution to achieve the desired molar excess.

  • Add Catalyst (Optional but Recommended): Add a stock solution of the chosen catalyst (e.g., p-phenylenediamine) to a final concentration of 10 mM.[7]

  • Incubate: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Purify: Remove unreacted PEG and catalyst and purify the conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).[11]

Protocol 2: Generating Aldehyde Groups on Glycoproteins via Oxidation

This protocol is for creating reactive aldehyde sites on glycoproteins.

  • Prepare Glycoprotein: Dissolve the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).[9]

  • Prepare Oxidizing Agent: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same buffer.

  • Oxidize: Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[9] Incubate the mixture for 30 minutes on ice in the dark.

  • Quench and Buffer Exchange: Remove excess periodate and exchange the buffer to a neutral, amine-free conjugation buffer (e.g., PBS, pH 7.0) using a desalting column or dialysis.[9]

  • Proceed to Conjugation: The oxidized glycoprotein is now ready for conjugation with this compound as described in Protocol 1.

Visualizations

Caption: Mechanism of oxime ligation and the catalytic cycle involving aniline.

Start Start: Low Conjugation Yield CheckReagents 1. Verify Reagents - Fresh Aminooxy-PEG? - Carbonyl group present? Start->CheckReagents PrepTarget Prepare/Oxidize Target Molecule CheckReagents->PrepTarget No SetupReaction 2. Set Up Reaction - Amine-free buffer (pH 7)? - Molar excess of PEG? CheckReagents->SetupReaction Yes PrepTarget->CheckReagents AddCatalyst 3. Add Catalyst - Use pPDA or mPDA - 10 mM final concentration SetupReaction->AddCatalyst Incubate 4. Incubate - Room temp or 4°C for 2-24h AddCatalyst->Incubate Analyze 5. Analyze Yield (SDS-PAGE / HPLC) Incubate->Analyze CheckYield Yield Improved? Analyze->CheckYield Success Success: Proceed to Large-Scale & Purification CheckYield->Success Yes Troubleshoot Further Troubleshooting: - Adjust pH (if possible) - Increase concentrations - Consider -20°C incubation CheckYield->Troubleshoot No

Caption: Experimental workflow for optimizing Aminooxy-PEG conjugation efficiency.

Start Problem: Low Conjugate Yield Q_Kinetics Is the reaction slow? Start->Q_Kinetics A_Kinetics Add Catalyst (pPDA/mPDA) Increase Reactant Concentration Optimize pH (4.5-5.5) Q_Kinetics->A_Kinetics Yes Q_Carbonyl Is the carbonyl group accessible & reactive? Q_Kinetics->Q_Carbonyl No A_Kinetics->Q_Carbonyl A_Carbonyl Confirm carbonyl presence Consider denaturation/refolding Use fresh target molecule Q_Carbonyl->A_Carbonyl No Q_Buffer Is the buffer amine-free (e.g., PBS, MES)? Q_Carbonyl->Q_Buffer Yes A_Carbonyl->Q_Buffer A_Buffer Buffer exchange into an amine-free system Q_Buffer->A_Buffer No Q_Reagent Is Aminooxy-PEG reagent fresh? Q_Buffer->Q_Reagent Yes A_Buffer->Q_Reagent A_Reagent Use a new batch of reagent Q_Reagent->A_Reagent No Final Yield should improve Q_Reagent->Final Yes A_Reagent->Final

Caption: A logical decision tree for troubleshooting low conjugation yield.

References

Troubleshooting low yield in Aminooxy-PEG9-methane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG9-methane and similar reagents. The following information is designed to help you diagnose and resolve common issues, particularly low reaction yields, in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

A1: The optimal pH for oxime ligation is generally between 6.5 and 7.5.[1] While the reaction can proceed at a pH as low as 4.5, neutral conditions are often preferred to maintain the stability of biomolecules.[2][3] The reaction rate slows significantly at very low pH due to the protonation of the aminooxy group, which reduces its nucleophilicity.[3]

Q2: How should I store and handle my this compound reagent?

A2: Aminooxy-PEG reagents are known to be reactive, sensitive to moisture, and can be hygroscopic.[1] It is highly recommended to use the reagent immediately upon receipt, ideally within one week. For longer-term storage, prepare a stock solution in a dry, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) and store it at -20°C for up to one month.[1] Before opening, always allow the vial to warm to room temperature to prevent condensation.[1]

Q3: My reaction yield is very low. What are the most common causes?

A3: Low yields in this compound reactions can stem from several factors:

  • Suboptimal pH: The reaction is highly pH-dependent. Ensure your reaction buffer is within the optimal 6.5-7.5 range.[1]

  • Inactive Reagent: The Aminooxy-PEG reagent may have degraded due to improper storage or handling.

  • Slow Reaction Kinetics: Reactions with ketones are significantly slower than with aldehydes.[4] In such cases, a catalyst may be necessary to achieve a reasonable yield in a practical timeframe.

  • Steric Hindrance: The accessibility of the aldehyde or ketone on your target molecule can impact the reaction efficiency.

  • Inaccurate Quantification: Ensure the concentration of your starting materials is accurately determined.

Q4: Can I use a catalyst to improve my reaction yield and speed?

A4: Yes, catalysts are frequently used to accelerate oxime ligation. Aniline and its derivatives, such as p-phenylenediamine (pPDA), are effective nucleophilic catalysts.[2][5][6] They work by forming a more reactive intermediate with the carbonyl group, which then reacts more readily with the aminooxy group.

Q5: How stable is the resulting oxime bond?

A5: The oxime bond is significantly more stable against hydrolysis than corresponding imine or hydrazone linkages, especially at neutral pH.[2][4] However, the bond can be susceptible to hydrolysis under acidic conditions.[2] For applications requiring enhanced stability, the oxime bond can be reduced to a hydroxylamine linkage using a reducing agent like sodium cyanoborohydride.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound reactions.

Issue 1: Low or No Product Formation

LowYieldTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Product pH Incorrect pH LowYield->pH Check Reagent Reagent Degradation LowYield->Reagent Check Kinetics Slow Kinetics (Ketone) LowYield->Kinetics Consider Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry Verify OptimizepH Optimize pH (6.5-7.5) pH->OptimizepH Adjust NewReagent Use Fresh Reagent Reagent->NewReagent Replace AddCatalyst Add Catalyst (Aniline/pPDA) Kinetics->AddCatalyst Implement OptimizeRatio Optimize Reagent:Substrate Ratio Stoichiometry->OptimizeRatio Adjust

Issue 2: Multiple Products or Impurities in the Final Sample

PurificationTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Impurity Multiple Products/ Impurities ExcessReagent Excess Unreacted PEG Impurity->ExcessReagent Identify SideReactions Side Reactions Impurity->SideReactions Consider Isomers Positional Isomers Impurity->Isomers Consider Purification Optimize Purification (SEC, Dialysis) ExcessReagent->Purification Implement OptimizeConditions Optimize Reaction Conditions SideReactions->OptimizeConditions Refine Characterization Characterize Products (IEX, RP-HPLC) Isomers->Characterization Analyze

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound reactions based on available literature. These should be used as starting points for your own experimental optimization.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for most biomolecule conjugations.[1] Reactions at pH 4.5 are possible but may affect substrate stability.[2]
Temperature 4°C to Room TemperatureLower temperatures may be used to enhance the stability of sensitive biomolecules.
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the carbonyl group (aldehydes react faster than ketones).[4]
Molar Ratio (PEG:Substrate) 1:1 to 10:1An excess of the Aminooxy-PEG reagent can drive the reaction to completion, but may complicate purification.

Table 2: Catalyst Concentrations for Oxime Ligation

CatalystTypical ConcentrationNotes
Aniline 10 - 100 mMA commonly used nucleophilic catalyst.[2]
p-Phenylenediamine (pPDA) 10 - 50 mMA potent catalyst for oxime formation at neutral pH.
m-Phenylenediamine (mPDA) up to 500 mMHas been shown to be a highly effective catalyst.[3]

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein containing an aldehyde or ketone group.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis PrepProtein 1. Prepare Aldehyde/Ketone- Containing Protein Mix 3. Combine Protein and PEG in Reaction Buffer (pH 6.5-7.5) PrepProtein->Mix PrepPEG 2. Prepare Aminooxy-PEG Stock Solution (in DMSO) PrepPEG->Mix Incubate 4. Incubate (2-24h at RT or 4°C) Mix->Incubate Purify 5. Purify Conjugate (SEC or Dialysis) Incubate->Purify Analyze 6. Analyze Product (SDS-PAGE, HPLC) Purify->Analyze

Methodology:

  • Protein Preparation:

    • Ensure your protein of interest has an available aldehyde or ketone group for conjugation. This may require prior modification of the protein (e.g., oxidation of a terminal serine or incorporation of an unnatural amino acid).

    • Prepare the protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • This compound Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 50-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve the desired final molar ratio.

    • If using a catalyst, add it to the reaction mixture from a stock solution.

    • The final concentration of DMSO in the reaction should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The optimal time will depend on the reactivity of your specific substrate and should be determined empirically.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[8]

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Further characterization can be performed using techniques such as HPLC, mass spectrometry, and functional assays.

References

Preventing aggregation of proteins during Aminooxy-PEG9-methane labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address protein aggregation during labeling with Aminooxy-PEG9-methane.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

This compound is a bioconjugation reagent used to attach a polyethylene glycol (PEG) chain to a protein. The "aminooxy" functional group reacts specifically with aldehyde or ketone groups on a protein to form a stable oxime bond[1][2]. This process, known as PEGylation, is often used to improve the stability, solubility, and in vivo circulation time of therapeutic proteins[3][4][5]. The PEG9 component indicates a chain of nine polyethylene glycol units, which is hydrophilic and can help decrease the tendency of the final conjugate to aggregate[3][6].

Q2: Why is my protein aggregating during the labeling reaction?

Protein aggregation occurs when individual protein molecules clump together to form insoluble masses[7][8]. This can be triggered by several factors during the labeling process:

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can destabilize the protein, exposing hydrophobic regions that promote self-association[9][10].

  • High Protein Concentration: The more concentrated the protein, the higher the likelihood of intermolecular interactions leading to aggregation[7][11].

  • Excessive Molar Ratio of PEG Reagent: A high ratio of the PEG reagent to the protein can lead to over-labeling or changes in the solution properties that favor aggregation.

  • Reaction Temperature: Elevated temperatures can sometimes increase reaction rates but may also lead to protein denaturation and subsequent aggregation.

  • Presence of Contaminants: Impurities or leached metals can sometimes catalyze aggregation[7].

  • Physical Stress: Vigorous mixing or agitation can introduce physical stress that causes proteins to unfold and aggregate[9].

Q3: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregates:

  • Visual Inspection: The simplest method is to check for visible cloudiness or precipitation in the reaction tube[7].

  • UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates[12].

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein, allowing for quantification[13][14].

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the formation of aggregates[15].

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of aggregates at a high resolution[15].

Troubleshooting Guide: Preventing Aggregation

Problem: A visible precipitate or cloudiness appears in my reaction tube.

This indicates significant protein aggregation. The following troubleshooting steps, summarized from identifying the cause to implementing a solution, can help resolve the issue.

dot

Caption: Troubleshooting workflow for addressing protein aggregation.

Optimize Buffer Conditions

The aminooxy reaction is most efficient at a neutral pH (6.5-7.5)[1]. However, the optimal pH for your specific protein's stability might be different. A buffer pH that matches the protein's isoelectric point can lead to precipitation[16].

Solutions:

  • pH Screening: Perform small-scale labeling reactions in a range of pH values (e.g., 6.0 to 8.5) to find a balance between reaction efficiency and protein stability.

  • Buffer Type: Use buffers known to stabilize proteins, such as phosphate-buffered saline (PBS) or HEPES. Avoid amine-containing buffers like Tris, as they can compete with the aminooxy reaction.

  • Ionic Strength: Do not lower the salt concentration too drastically, as some proteins require a certain level of salt (e.g., 150 mM NaCl) to remain soluble[7].

ParameterRecommended RangeNotes
pH 6.5 - 8.0Balance reaction efficiency (optimal at 6.5-7.5) with protein stability[1][16].
Buffer System Phosphate, HEPESAvoid buffers with primary amines (e.g., Tris).
Salt (NaCl) 50 - 250 mMProtein-dependent; 150 mM is a common starting point[7][16].
Adjust Molar Ratio of Reagents

A high molar excess of the this compound reagent can sometimes promote aggregation. It is crucial to find the lowest ratio that still provides an acceptable degree of labeling.

Solutions:

  • Molar Ratio Titration: Set up several parallel reactions with varying molar ratios of PEG reagent to protein. Start with a lower ratio (e.g., 5:1) and increase it incrementally (e.g., 10:1, 20:1, 40:1)[13][16].

  • Analyze Results: Use SEC or SDS-PAGE to analyze the extent of labeling and the amount of aggregation at each ratio to determine the optimal condition[13].

Molar Ratio (PEG:Protein)Expected OutcomeRecommendation
3:1 - 5:1 Lower labeling, minimal aggregation risk.Good starting point for sensitive proteins[13].
10:1 - 20:1 Moderate to high labeling.Common range for initial optimization[16].
> 40:1 High labeling, increased risk of aggregation.Use with caution and consider adding stabilizers.
Incorporate Stabilizing Excipients

Excipients are additives that can help stabilize the protein and prevent aggregation without interfering with the labeling reaction[11].

Solutions:

  • Add Sugars or Polyols: Sucrose or sorbitol can act as conformational stabilizers.

  • Use Amino Acids: Arginine is widely used to suppress protein aggregation and increase solubility.

  • Include Non-ionic Surfactants: A very low concentration (e.g., 0.01%) of polysorbate 20 (Tween-20) can prevent surface-induced aggregation.

ExcipientTypical ConcentrationMechanism of Action
L-Arginine 50 - 200 mMSuppresses aggregation of unfolded or partially folded intermediates.
Sucrose 5% - 10% (w/v)Stabilizes native protein structure through preferential exclusion[9].
Polysorbate 20 0.01% - 0.05% (v/v)Prevents adsorption to surfaces and reduces agitation-induced aggregation[9].

Experimental Protocols

General Protocol for this compound Labeling

This protocol provides a starting point for labeling a protein that contains, or has been modified to contain, an aldehyde or ketone group.

dot

Labeling_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_purification Step 3: Purification & Analysis P1 Prepare Protein (Buffer exchange into amine-free buffer, pH 7.2) R1 Combine Protein and PEG Reagent (Start with 10:1 molar ratio) P1->R1 P2 Prepare PEG Reagent (Dissolve this compound in DMSO or buffer) P2->R1 R2 Incubate (2-4 hours at RT or 4°C overnight, protected from light) R1->R2 PU1 Remove Excess Reagent & Aggregates (Size Exclusion Chromatography or Dialysis) R2->PU1 A1 Analyze Conjugate (SDS-PAGE, Mass Spec, SEC) PU1->A1

References

Side reactions to consider with Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG9-methane. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It consists of an aminooxy group (-ONH2) at one end, a nine-unit polyethylene glycol (PEG) chain in the middle, and a chemically inert methane (methyl ether) group at the other end. The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1] This makes it a valuable tool for bioconjugation, such as linking drugs to antibodies, modifying proteins, or attaching molecules to surfaces.[1][2][3]

Q2: What are the main advantages of using an aminooxy linker for conjugation?

A2: The primary advantages of using aminooxy chemistry include:

  • High Specificity: The aminooxy group exhibits high chemoselectivity for aldehydes and ketones, minimizing side reactions with other functional groups present in biological samples.[1]

  • Stable Linkage: The resulting oxime bond is significantly more stable than other linkages like imines and hydrazones, particularly under physiological conditions.[4][5][6]

  • Mild Reaction Conditions: The reaction can be carried out in aqueous solutions and at or near neutral pH, which is crucial for maintaining the integrity of sensitive biomolecules.[4]

Q3: How should I store and handle this compound?

A3: Aminooxy-PEG reagents are hygroscopic and sensitive.[7][8] It is recommended to store them at -20°C.[7][8] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[7] For optimal reactivity, it is best to use the reagent shortly after purchase, ideally within a week.[8] If you prepare a stock solution in an anhydrous solvent like DMSO, it can be stored at -20°C for up to a month.[7]

Reaction and Troubleshooting

Q4: My conjugation yield is low. What are the possible causes and solutions?

A4: Low conjugation yield can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal pH, reagent degradation, or issues with the aldehyde/ketone counterpart.

Q5: Can the oxime bond be cleaved?

A5: While the oxime linkage is known for its stability, it can be hydrolyzed under acidic conditions.[6][9] The reaction is reversible, and an excess of water in an acidic environment can shift the equilibrium back towards the starting materials.[10][11]

Q6: Is a catalyst required for the reaction?

A6: The reaction between an aminooxy group and an aldehyde or ketone can proceed without a catalyst, especially at a slightly acidic pH. However, the reaction can be slow at neutral pH. Aniline is a commonly used catalyst to accelerate the reaction, particularly under physiological conditions.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Issue Potential Cause Recommended Action
Low or No Conjugation Degradation of this compound: The aminooxy group is sensitive to moisture and oxidation.- Ensure proper storage of the reagent at -20°C in a desiccated environment.[7][8] - Prepare fresh stock solutions in anhydrous DMSO.[7] - Use a new vial of the reagent if degradation is suspected.
Inactive Aldehyde or Ketone: The target molecule may not have a sufficient number of accessible and reactive carbonyl groups.- Verify the presence and reactivity of the aldehyde/ketone on your target molecule using an independent assay. - Consider optimizing the method used to generate the carbonyl groups (e.g., periodate oxidation of sugars).
Suboptimal Reaction pH: The rate of oxime formation is pH-dependent. The optimal pH is typically between 4.5 and 7.- Perform the reaction in a buffered solution. A pH of around 5.5 is often a good starting point.[7] - If the reaction must be performed at neutral pH, consider adding a catalyst like aniline.[12]
Formation of Side Products Reaction with Non-Target Carbonyls: The aminooxy group may react with other aldehydes or ketones present as impurities.- Purify the target molecule to remove any carbonyl-containing impurities before conjugation.
Oxidation of the Aminooxy Group: The presence of oxidizing agents can lead to the formation of inactive byproducts.- Avoid the use of oxidizing agents in your reaction mixture. - If possible, degas your solutions to remove dissolved oxygen.
Cleavage of the Conjugate Hydrolysis of the Oxime Bond: The oxime bond can be susceptible to hydrolysis, especially at low pH.[9][14]- Maintain a pH at or above 7 after the conjugation is complete to minimize hydrolysis. - For applications requiring very high stability, consider reducing the oxime bond to a hydroxylamine linkage using a mild reducing agent like sodium cyanoborohydride.[15][16]
Stability of Oxime vs. Other Linkages

The choice of linkage is critical for the stability of the final conjugate. The following table provides a comparison of the hydrolytic stability of different linkages.

Linkage TypeRelative StabilityKey Characteristics
Imine LowProne to rapid hydrolysis in aqueous environments.
Hydrazone ModerateMore stable than imines, but can be reversible under acidic conditions, which can be useful for controlled release applications.[4][17]
Oxime HighSignificantly more resistant to hydrolysis than imines and hydrazones, especially at neutral pH, making it ideal for stable bioconjugates.[5][6][14]

Data compiled from multiple sources indicating relative stability trends.[7][14][17][18]

Experimental Protocols & Visualizations

Key Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_peg Prepare this compound stock solution in anhydrous DMSO prep_target Prepare target molecule with aldehyde/ketone groups prep_buffer Prepare reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) mix Combine this compound and target molecule in buffer prep_buffer->mix incubate Incubate at room temperature for 2-4 hours mix->incubate purify Purify the conjugate (e.g., dialysis, desalting column) incubate->purify analyze Analyze the final product (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

A typical workflow for bioconjugation.
Oxime Ligation Reaction Pathway

The reaction between this compound and an aldehyde-containing molecule proceeds through a nucleophilic addition to form a tetrahedral intermediate, which then dehydrates to form the stable oxime linkage.

G reactant_peg This compound (R-O-NH2) intermediate Tetrahedral Intermediate reactant_peg->intermediate + reactant_aldehyde Aldehyde-containing molecule (R'-CHO) product_oxime Oxime Conjugate (R-O-N=CH-R') intermediate->product_oxime - H2O product_water Water (H2O)

The oxime ligation reaction pathway.
Troubleshooting Logic for Low Conjugation Yield

When troubleshooting low conjugation yield, it's important to consider all potential points of failure in the experimental process.

G start Low Conjugation Yield check_reagents Check Reagents start->check_reagents peg_ok This compound OK? check_reagents->peg_ok aldehyde_ok Target Molecule OK? peg_ok->aldehyde_ok Yes new_peg Use new vial of this compound peg_ok->new_peg No verify_aldehyde Verify aldehyde/ketone presence and reactivity aldehyde_ok->verify_aldehyde No check_conditions Check Reaction Conditions aldehyde_ok->check_conditions Yes ph_ok pH Optimal (4.5-7)? check_conditions->ph_ok catalyst_used Catalyst needed? ph_ok->catalyst_used Yes adjust_ph Adjust reaction pH ph_ok->adjust_ph No add_catalyst Add aniline catalyst catalyst_used->add_catalyst Yes success Successful Conjugation catalyst_used->success No

Troubleshooting logic for low yield.

References

How to assess the stability of Aminooxy-PEG9-methane conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aminooxy-PEG9-methane Conjugates

This guide provides researchers, scientists, and drug development professionals with essential information for assessing the stability of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: How stable is the linkage in an this compound conjugate?

The this compound conjugate features an oxime bond, formed by the reaction of an aminooxy group with an aldehyde or ketone.[1] This oxime linkage is known to be significantly more stable than other common conjugation linkages like hydrazones and imines, particularly against hydrolysis.[2][3] While generally robust, the stability of the oxime bond can be influenced by environmental factors, most notably acidic pH.[3][4]

Q2: What are the primary degradation pathways for these conjugates?

There are two main areas of potential degradation for an this compound conjugate:

  • Oxime Linkage Hydrolysis: The primary degradation pathway for the linkage itself is acid-catalyzed hydrolysis.[3][4] Under acidic conditions, the oxime bond can be cleaved, separating the PEG moiety from the conjugated molecule.

  • PEG Chain Degradation: The polyethylene glycol (PEG) chain itself can undergo oxidative degradation.[5] This process is often initiated by factors like heat, UV light, or the presence of transition metal ions (e.g., iron).[5] It is a radical chain reaction that requires molecular oxygen and can lead to chain scission and the formation of impurities such as formaldehyde and formic acid.[5]

Q3: What factors can negatively impact the stability of my conjugate?

Several factors can compromise the stability of your conjugate:

  • Low pH: Acidic conditions (pH < 6) can accelerate the hydrolysis of the oxime bond.[3]

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron oxide, can catalyze the oxidative degradation of the PEG chain.[5]

  • Exposure to Oxygen: Molecular oxygen is required for the oxidative degradation of the PEG backbone.[5]

  • High Temperature and UV Light: These can act as initiators for the radical-based degradation of the PEG chain.[5]

  • Inappropriate Storage Solvents: While Aminooxy-PEG reagents can be stored in dry DMSO at -20°C for short periods, long-term storage of the final conjugate should be in an appropriate buffer, typically at neutral pH and protected from light.[2]

Q4: How should I store my this compound conjugate to ensure maximum stability?

For optimal stability, store your final conjugate under the following conditions:

  • Buffer: Use a neutral buffer, typically pH 6.5-7.5.[2]

  • Temperature: Store at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect from light to prevent photo-oxidation.

  • Atmosphere: For sensitive applications, consider de-gassing buffers and storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the PEG chain.

  • Additives: If metal ion contamination is a concern, consider using a chelating agent like EDTA in your buffer.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of conjugate activity or signal Cleavage of the oxime bond due to acidic conditions.Verify the pH of all buffers and solutions used. Perform a stability study across a pH range (e.g., pH 5, 7, 9) to determine the optimal pH for your specific conjugate.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis Oxidative degradation of the PEG chain.Analyze for the presence of trace metal ions. Use high-purity reagents and de-gassed buffers. Store samples protected from light and under an inert atmosphere.
Low conjugation efficiency Suboptimal reaction conditions.Ensure the reaction is performed in an amine-free, neutral buffer (pH 6.5-7.5).[2] Consider using a catalyst, such as aniline, to accelerate the reaction rate.[2]
Precipitation of the conjugate during storage Aggregation or poor solubility in the chosen buffer.Screen different buffer compositions and concentrations. If the conjugate includes a protein, consider adding stabilizing excipients like glycerol or trehalose.

Data Summary Tables

Table 1: Comparative Stability of Common Conjugation Linkages

Linkage TypeRelative Hydrolytic StabilityKey Characteristics
Oxime HighVery stable, especially at neutral to basic pH. Rate constants for hydrolysis are ~1000-fold lower than for hydrazones.[3]
Hydrazone ModerateLess stable than oxime bonds; stability is pH-dependent.[2][3]
Imine (Schiff Base) LowGenerally unstable and requires reduction to a secondary amine for a stable bond.[2]

Table 2: Factors Influencing Conjugate Stability

FactorEffect on Oxime LinkageEffect on PEG Chain
Low pH (e.g., < 6.0) Increased rate of hydrolysis.[3][4]Minimal direct effect, though acidic conditions can increase the solubility of catalytic metal ions.[5]
Neutral pH (6.5 - 7.5) Optimal stability.[2]Minimal effect.
High pH (e.g., > 8.0) Generally stable.Minimal effect.
Transition Metal Ions No direct effect.Catalyzes oxidative degradation.[5]
Oxygen No direct effect.Required for oxidative degradation.[5]
Elevated Temperature May increase hydrolysis rate.Can initiate and accelerate oxidative degradation.[5]

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure to assess the stability of an this compound conjugate under stress conditions.

Objective: To identify potential degradation pathways and determine the stability profile of the conjugate.

Materials:

  • Purified this compound conjugate

  • Buffers: 0.1 M HCl (acid stress), 0.1 M NaOH (base stress), Phosphate Buffered Saline (PBS) pH 7.4 (neutral control)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system with a suitable column (e.g., C18 reverse phase)

Procedure:

  • Sample Preparation: Prepare stock solutions of the conjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the conjugate stock with 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the conjugate stock with 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the conjugate stock with 3% H₂O₂.

    • Thermal Stress: Incubate an aliquot of the conjugate stock at 50°C.

    • Control: Keep an aliquot of the conjugate stock in PBS at 4°C.

  • Incubation: Incubate all samples for predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, take an aliquot from each condition. If necessary, neutralize the acid and base samples. Analyze all samples by HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Monitor for a decrease in the main conjugate peak area and the appearance of new peaks corresponding to degradation products.

Workflow for a Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Conjugate Stock (1 mg/mL in PBS) A Acid Stress (0.1 M HCl) prep->A B Base Stress (0.1 M NaOH) prep->B C Oxidative Stress (3% H₂O₂) prep->C D Thermal Stress (50°C) prep->D E Control (4°C in PBS) prep->E sample Sample at Time Points (0, 2, 4, 8, 24h) A->sample B->sample C->sample D->sample E->sample analyze Analyze by HPLC / LC-MS sample->analyze eval Compare peak areas Identify degradants Determine stability profile analyze->eval

Caption: Workflow for assessing conjugate stability via forced degradation.

Protocol 2: General Analytical Method using Reverse-Phase HPLC

Objective: To quantify the amount of intact conjugate and detect degradation products.

Method:

  • System: HPLC with UV or Charged Aerosol Detection (CAD).[6][7]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm (if the conjugate contains a chromophore) and/or CAD for universal detection.[6]

  • Injection Volume: 20 µL.

Note: This is a generic method. The gradient, column, and mobile phases should be optimized for your specific conjugate.

Key Chemical Pathways

The stability of the conjugate is primarily dictated by the chemistry of the oxime linkage and the PEG backbone.

G cluster_formation Oxime Bond Formation (Stable) cluster_hydrolysis Oxime Bond Hydrolysis (Degradation Pathway) A Aminooxy Group (R-O-NH₂) C Stable Oxime Linkage (R-O-N=C-R') A->C + B Aldehyde/Ketone (R'-C=O) B->C C2 Stable Oxime Linkage (R-O-N=C-R') A2 Aminooxy Group (R-O-NH₂) C2->A2 H₃O⁺ (Acid) H₂O B2 Aldehyde/Ketone (R'-C=O)

Caption: Formation and acid-catalyzed hydrolysis of the oxime linkage.

G start PEG Chain (-CH₂-CH₂-O-) radical PEG Alkyl Radical (-CH•-CH₂-O-) start->radical H• abstraction initiator Initiator (Metal Ion, UV, Heat) initiator->radical peroxy Peroxy Radical (-CH(OO•)-CH₂-O-) radical->peroxy oxygen O₂ oxygen->peroxy propagation Chain Scission & Propagation peroxy->propagation propagation->radical regenerates radical products Degradation Products (e.g., Formaldehyde, Formic Acid) propagation->products

Caption: Oxidative degradation pathway of the PEG polymer chain.

References

Technical Support Center: Post-Conjugation Purification of Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the effective removal of excess Aminooxy-PEG9-methane following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess, unreacted this compound can interfere with downstream applications and analytics. It can compete for binding sites in functional assays, lead to inaccurate quantification of the conjugate, and potentially cause undesired side effects in biological systems. Thorough purification ensures that the observed effects are solely attributable to the PEGylated molecule.

Q2: What are the primary methods for removing small, unreacted PEG reagents?

The most common and effective methods for removing smaller PEG reagents like this compound (Molecular Weight: ~550 Da) are Size Exclusion Chromatography (SEC), Dialysis, and Solid-Phase Extraction (SPE). The choice of method depends on the properties of the conjugated molecule, the required purity, sample volume, and available equipment.[]

Q3: How do I choose the most suitable purification method for my experiment?

  • Size Exclusion Chromatography (SEC): Ideal for separating molecules based on their size in solution. It is effective when there is a significant size difference between your conjugated molecule and the this compound.[]

  • Dialysis: A straightforward method for removing small molecules from a sample by diffusion across a semi-permeable membrane. It is a good option for buffer exchange and removing small molecule impurities from larger macromolecules.[2][3]

  • Solid-Phase Extraction (SPE): A rapid and selective method that separates components of a mixture based on their physical and chemical properties. It is particularly useful for purifying small molecules and can be tailored to specifically bind either the conjugate or the excess PEG.[4][5]

Q4: Can I use precipitation to remove the excess this compound?

Precipitation is generally less effective for removing small, highly soluble PEG reagents like this compound. While it can sometimes be used to precipitate a larger protein conjugate, it is difficult to ensure complete removal of the entrapped PEG reagent and can lead to product loss.[6]

Purification Method Comparison

The following table summarizes the key performance indicators for the recommended purification methods. The values presented are typical and may vary depending on the specific characteristics of the conjugated molecule and the precise experimental conditions.

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >98%80-95%MediumHigh resolution and purity.Can be time-consuming; potential for sample dilution.
Dialysis 90-98%>90%LowSimple, gentle on the sample.Slow process requires large buffer volumes.
Solid-Phase Extraction (SPE) >95%85-95%HighFast, can be automated, highly selective.Requires method development for sorbent and solvent selection.

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol

This protocol provides a general guideline for removing excess this compound from a larger conjugated molecule.

Materials:

  • SEC column with an appropriate molecular weight cut-off (e.g., a column with a fractionation range suitable for separating molecules in the <1,000 Da range from your larger conjugate).

  • HPLC or FPLC system.

  • Mobile phase (e.g., Phosphate Buffered Saline - PBS).

  • Sample containing the conjugation reaction mixture.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, filter the conjugation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal separation.

  • Elution: Elute the sample with the mobile phase at a pre-determined flow rate. The larger conjugated molecule will elute first, followed by the smaller, excess this compound.

  • Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (if your conjugate has a chromophore) or a refractive index detector.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.

Workflow for SEC Purification

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Final Steps Equilibrate Equilibrate SEC Column Prepare_Sample Prepare/Filter Sample Inject Inject Sample Prepare_Sample->Inject Load Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Concentrate Concentrate Product Pool->Concentrate Dialysis_Workflow cluster_prep Preparation cluster_run Execution cluster_post Final Step Prep_Membrane Prepare Dialysis Membrane Load_Sample Load Sample Prep_Membrane->Load_Sample Dialyze Dialyze against Buffer Load_Sample->Dialyze Buffer_Change1 Change Buffer (2-4h) Dialyze->Buffer_Change1 Buffer_Change2 Change Buffer (2-4h) Buffer_Change1->Buffer_Change2 Dialyze_Overnight Dialyze Overnight Buffer_Change2->Dialyze_Overnight Recover Recover Purified Sample Dialyze_Overnight->Recover SPE_Workflow cluster_prep Cartridge Preparation cluster_run Extraction cluster_post Final Steps Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Remove PEG) Load->Wash Elute Elute Conjugate Wash->Elute Analyze Analyze Eluate Elute->Analyze Evaporate Evaporate Solvent Analyze->Evaporate

References

Technical Support Center: Characterization of Aminooxy-PEG9-Methane Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Aminooxy-PEG9-methane bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analysis of these specific bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a bifunctional linker molecule. It contains an aminooxy group at one end and a chemically inert methane group at the other, connected by a nine-unit polyethylene glycol (PEG) chain. The aminooxy group reacts specifically with aldehyde or ketone moieties on a target molecule (e.g., a protein, antibody, or peptide that has been periodate-oxidized to generate aldehydes in its carbohydrate regions) to form a stable oxime linkage.[1] The PEG9 chain provides a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.

Q2: What are the primary challenges in characterizing this compound bioconjugates?

The main challenges stem from the inherent properties of PEGylated biomolecules:

  • Heterogeneity: The conjugation reaction may result in a mixture of species with varying numbers of PEG linkers attached (different drug-to-antibody ratios or DARs), as well as unconjugated biomolecules and excess reagents.

  • Mass Spectrometry Analysis: The PEG chain can lead to a broad distribution of ions in the mass spectrum, making it difficult to determine the precise mass and confirm the identity of the conjugate. Fragmentation of the PEG chain can also complicate spectral interpretation.

  • Chromatographic Separation: The hydrophilicity and size of the PEG linker can affect the chromatographic behavior of the bioconjugate, potentially leading to peak broadening or poor resolution.

  • Quantification: Accurately quantifying the extent of conjugation (PEGylation efficiency) can be challenging due to the heterogeneous nature of the product.

  • Stability of the Oxime Linkage: While generally stable, the oxime bond can be susceptible to hydrolysis under certain pH conditions, which needs to be considered during analysis and storage.[2]

Q3: Which analytical techniques are recommended for characterizing these bioconjugates?

A multi-faceted approach is typically required:

  • Mass Spectrometry (MS): ESI-MS and MALDI-MS are crucial for determining the molecular weight of the conjugate and assessing the degree of PEGylation. Tandem MS (MS/MS) can be used to confirm the identity of the linker and the site of conjugation.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RP-HPLC), size-exclusion (SEC-HPLC), and hydrophobic interaction chromatography (HIC-HPLC) are used to separate and quantify the different species in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex for large biomolecules, NMR can provide detailed structural information about the linker and the covalent bond formed.

  • UV/Vis Spectroscopy: Can be used to quantify the concentration of the biomolecule component of the conjugate.

Troubleshooting Guides

Mass Spectrometry Analysis

Problem: Broad, unresolved peaks in the mass spectrum, making it difficult to determine the molecular weight of the conjugate.

Potential Cause Troubleshooting Step
Heterogeneity of PEGylation Use SEC-HPLC or HIC-HPLC to separate species with different degrees of PEGylation before MS analysis.
Salt Adducts Ensure thorough desalting of the sample before MS analysis. Use a desalting column or buffer exchange.
Instrument Settings Optimize the mass spectrometer settings (e.g., desolvation temperature, cone voltage) for large, PEGylated molecules.

Problem: Ambiguous fragmentation patterns in MS/MS spectra.

Potential Cause Troubleshooting Step
Complex Fragmentation of PEG Look for characteristic neutral losses of ethylene glycol units (44 Da). The methane terminus may produce a methyl radical loss (15 Da).
Low Fragmentation Efficiency Increase the collision energy (CE) in the MS/MS experiment to induce more fragmentation.
Interference from Unconjugated Peptides Purify the bioconjugate using chromatography before enzymatic digestion and MS/MS analysis.
HPLC Analysis

Problem: Poor peak shape (tailing or fronting) and resolution in RP-HPLC.

Potential Cause Troubleshooting Step
Secondary Interactions Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase.
Inappropriate Column Chemistry Use a column with a wider pore size (e.g., 300 Å) suitable for large biomolecules.
Steep Gradient Optimize the gradient elution method to improve separation.

Problem: Inaccurate quantification of conjugation efficiency.

Potential Cause Troubleshooting Step
Different Extinction Coefficients Use a quantification method that is independent of the degree of PEGylation, such as integrating the peak areas from SEC-HPLC.
Incomplete Separation Optimize the HPLC method to achieve baseline separation between the unconjugated biomolecule and the different PEGylated species.

Experimental Protocols

Protocol 1: General Workflow for Characterization of this compound Bioconjugates

This protocol outlines a typical workflow for the characterization of a bioconjugate formed via oxime ligation.

cluster_0 Bioconjugation cluster_1 Purification cluster_2 Characterization A Biomolecule with Aldehyde/Ketone C Conjugation Reaction A->C B This compound B->C D Purification (e.g., SEC, IEX) C->D E Mass Spectrometry (Intact Mass) D->E F HPLC Analysis (Purity & Heterogeneity) D->F G Peptide Mapping (Site of Conjugation) D->G H Functional Assay D->H

Caption: General experimental workflow for bioconjugation and characterization.

Methodology:

  • Conjugation: React the aldehyde or ketone-containing biomolecule with this compound under appropriate buffer and pH conditions.

  • Purification: Remove excess reagents and separate the conjugated species from the unconjugated biomolecule using a suitable chromatography technique like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Intact Mass Analysis (MS): Analyze the purified conjugate by ESI-MS or MALDI-MS to determine the molecular weight and the distribution of PEGylated species.

  • Purity and Heterogeneity Analysis (HPLC): Use RP-HPLC, SEC-HPLC, or HIC-HPLC to assess the purity of the conjugate and resolve species with different degrees of PEGylation.

  • Site of Conjugation Analysis (Peptide Mapping): Digest the bioconjugate with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue(s) where the PEG linker is attached.

  • Functional Assay: Perform a relevant biological assay to ensure that the conjugation process has not compromised the function of the biomolecule.

Protocol 2: Troubleshooting Logic for Unexpected Mass Spectrometry Results

This diagram provides a logical flow for troubleshooting common issues encountered during the MS analysis of this compound bioconjugates.

Start Unexpected MS Result Q1 Is the observed mass lower than expected? Start->Q1 A1_Yes Incomplete conjugation or degradation Q1->A1_Yes Yes A1_No Is the observed mass higher than expected? Q1->A1_No No Sol1 Optimize reaction conditions (time, stoichiometry). Check for proteolysis. A1_Yes->Sol1 A2_Yes Multiple conjugations or aggregation A1_No->A2_Yes Yes A2_No Are there broad, unresolved peaks? A1_No->A2_No No Sol2 Reduce linker concentration. Purify by SEC/IEX. A2_Yes->Sol2 Sol3 Improve sample cleanup (desalting). Optimize MS parameters. A2_No->Sol3

Caption: Troubleshooting decision tree for MS analysis.

This guide provides a starting point for addressing common challenges in the characterization of this compound bioconjugates. For more specific issues, please consult detailed analytical chemistry resources or contact your instrument manufacturer's support team.

References

Technical Support Center: Enhancing Hydrophobic Protein Solubility with Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Aminooxy-PEG9-methane to improve the solubility of hydrophobic proteins. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional PEGylation reagent. It contains an aminooxy group at one end and a chemically inert methane group at the other. The aminooxy group reacts specifically with an aldehyde or ketone group on a protein to form a stable oxime bond.[1][2] This process, known as oxime ligation, allows for the covalent attachment of the polyethylene glycol (PEG) chain to the protein. The PEG chain is hydrophilic and creates a hydration shell around the protein, which can increase its solubility and stability, particularly for hydrophobic proteins.[3]

Q2: Why is this compound a good choice for modifying hydrophobic proteins?

A2: Hydrophobic proteins have a tendency to aggregate in aqueous solutions. PEGylation with reagents like this compound can mitigate this issue in several ways:

  • Increased Hydrophilicity: The long, hydrophilic PEG9 chain masks the hydrophobic surfaces of the protein, reducing the likelihood of protein-protein interactions that lead to aggregation.[3]

  • Steric Hindrance: The bulky PEG chain provides a steric shield that physically prevents protein molecules from getting close enough to aggregate.[4]

  • Improved Stability: PEGylation can enhance the conformational stability of proteins, making them less prone to denaturation and subsequent aggregation.[4]

Q3: What are the key advantages of using an aminooxy-based PEGylation strategy?

A3: The primary advantages of using an aminooxy-based strategy, such as with this compound, include:

  • High Specificity: The reaction between an aminooxy group and an aldehyde or ketone is highly specific, which allows for controlled, site-specific PEGylation if the aldehyde/ketone is introduced at a specific location on the protein.[5]

  • Stable Bond Formation: The resulting oxime linkage is highly stable under physiological conditions.[5]

  • Mild Reaction Conditions: Oxime ligation can be performed under mild, slightly acidic aqueous conditions (pH ~4.5-5.5), which are generally well-tolerated by most proteins.[6]

Troubleshooting Guide

Q1: My hydrophobic protein precipitates out of solution during the PEGylation reaction. How can I prevent this?

A1: Protein precipitation during the reaction is a common issue when working with hydrophobic proteins. Here are several strategies to address this:

  • Optimize Buffer Conditions:

    • pH: Ensure the reaction buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain surface charge and repulsion between protein molecules.[7]

    • Ionic Strength: While low salt is often used in some chromatography steps, some proteins require a certain salt concentration (e.g., 50-150 mM NaCl) to remain soluble. You may need to empirically determine the optimal salt concentration for your specific protein.[7]

  • Include Solubilizing Agents:

    • Glycerol: Adding glycerol (5-20% v/v) can increase the viscosity of the solvent and stabilize the protein.

    • Non-detergent sulfobetaines (NDSBs): These can help to solubilize proteins without interfering with many downstream applications.

    • Arginine: L-arginine is known to suppress protein aggregation and can be added to the reaction buffer.[8]

  • Lower Protein Concentration: Working with a lower initial concentration of your hydrophobic protein can reduce the likelihood of aggregation.[8]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process. While this may also slow down the PEGylation reaction, it can often provide a better yield of soluble, modified protein.[8]

Q2: The efficiency of my PEGylation reaction is very low. What can I do to improve it?

A2: Low reaction efficiency can be due to several factors. Consider the following troubleshooting steps:

  • Reagent Molar Ratio: Increase the molar excess of this compound relative to the protein. A 10 to 50-fold molar excess is a common starting point.

  • Reaction Time: Extend the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration.

  • Catalyst: The addition of a catalyst, such as aniline, can significantly accelerate the rate of oxime ligation.[5] A final concentration of 10-100 mM aniline is typically used.

  • pH Optimization: While the reaction works in a slightly acidic pH range, the optimal pH can be protein-dependent. Perform small-scale reactions at different pH values (e.g., 4.5, 5.0, 5.5) to find the best condition for your protein.

  • Reagent Quality: Aminooxy-PEG reagents can be sensitive to storage conditions. Ensure that your this compound has been stored properly at -20°C and has not been subjected to multiple freeze-thaw cycles.[1]

Q3: How can I confirm that my protein has been successfully PEGylated?

A3: Several analytical techniques can be used to confirm PEGylation:

  • SDS-PAGE: PEGylated proteins will exhibit a significant increase in apparent molecular weight on an SDS-PAGE gel. The PEGylated protein band will migrate much slower than the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the PEGylated protein, confirming the addition of the PEG chain.

  • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column compared to the unmodified protein.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The PEGylated protein will have a different retention time compared to the unmodified protein.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and provides representative data on the potential improvement in protein solubility after PEGylation.

ParameterValueReference/Note
This compound Properties
Molecular FormulaC21H45NO11Calculated
Molecular Weight487.58 g/mol Calculated
Purity>95%Typical for commercial products
Reactive GroupAminooxy (-ONH2)[1]
Reacts WithAldehydes, Ketones[1]
Representative Protein Solubility Improvement
Model Hydrophobic ProteinExample: Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)
Solubility Before PEGylation~0.3 mg/mLRepresentative value
Solubility After PEGylation> 5.0 mg/mLRepresentative value, actual improvement is protein-dependent.
Fold Increase in Solubility> 16-foldRepresentative value

Experimental Protocols

Protocol 1: Site-Specific Aldehyde Introduction into a Hydrophobic Protein

For site-specific PEGylation with this compound, an aldehyde or ketone group must first be introduced into the protein of interest. The "aldehyde tag" technology is a common method for this.

Materials:

  • Hydrophobic protein with a genetically encoded aldehyde tag (e.g., a Cys to Formylglycine conversion site).

  • Formylglycine Generating Enzyme (FGE), if not co-expressed.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Purification system (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Express the target hydrophobic protein containing the aldehyde tag sequence (e.g., LCTPSR) in a suitable expression system (e.g., E. coli). Co-express FGE to ensure the conversion of the cysteine residue within the tag to formylglycine (the aldehyde).

  • Lyse the cells and purify the aldehyde-tagged protein using an appropriate chromatography method.

  • Verify the presence of the aldehyde group using a commercially available aldehyde-reactive probe.

Protocol 2: PEGylation of an Aldehyde-Tagged Hydrophobic Protein with this compound

Materials:

  • Aldehyde-tagged hydrophobic protein.

  • This compound.

  • PEGylation Buffer: 100 mM Sodium Acetate, pH 5.0.

  • Aniline stock solution (e.g., 1 M in DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography).

Procedure:

  • Dissolve the aldehyde-tagged hydrophobic protein in PEGylation Buffer to a final concentration of 1-2 mg/mL. If the protein has solubility issues in this buffer, refer to the troubleshooting guide for the addition of solubilizing agents.

  • Dissolve this compound in the PEGylation Buffer to create a stock solution (e.g., 100 mM).

  • Add this compound to the protein solution to achieve a 20-fold molar excess.

  • Add aniline to the reaction mixture to a final concentration of 50 mM.

  • Incubate the reaction at room temperature for 4-6 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from excess reagents and unreacted protein using Size Exclusion Chromatography.

  • Analyze the purified product by SDS-PAGE and Mass Spectrometry to confirm successful PEGylation.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_pegy PEGylation Reaction cluster_analysis Purification & Analysis protein_expression Express Aldehyde- Tagged Protein protein_purification Purify Aldehyde- Tagged Protein protein_expression->protein_purification reaction_setup Combine Protein and This compound protein_purification->reaction_setup reaction_incubation Incubate with Aniline Catalyst reaction_setup->reaction_incubation peg_purification Purify PEGylated Protein (SEC) reaction_incubation->peg_purification analysis Analyze by SDS-PAGE and Mass Spectrometry peg_purification->analysis

Caption: Experimental workflow for site-specific PEGylation of a hydrophobic protein.

troubleshooting_logic cluster_solutions Potential Solutions start Protein Precipitation During PEGylation? optimize_buffer Optimize Buffer (pH, Ionic Strength) start->optimize_buffer Yes add_solubilizers Add Solubilizing Agents (Glycerol, Arginine) start->add_solubilizers Yes lower_concentration Lower Protein Concentration start->lower_concentration Yes lower_temp Lower Reaction Temperature start->lower_temp Yes end Proceed with PEGylation optimize_buffer->end Resolved add_solubilizers->end Resolved lower_concentration->end Resolved lower_temp->end Resolved

Caption: Troubleshooting logic for protein precipitation during PEGylation.

References

Strategies for controlling the stoichiometry of Aminooxy-PEG9-methane labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for controlling the stoichiometry of Aminooxy-PEG9-methane labeling. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

This compound is a chemical reagent used in bioconjugation to covalently attach a polyethylene glycol (PEG) spacer to a target molecule.[1][2] This process, known as PEGylation, is often used to improve the therapeutic properties of proteins and peptides, such as increasing their stability, solubility, and circulation half-life.[3][4] The labeling reaction specifically targets aldehyde or ketone groups on the biomolecule, forming a stable oxime bond.[1][2]

Q2: What are the key reaction parameters that control labeling stoichiometry?

The stoichiometry of the labeling reaction, which is the number of PEG molecules attached to each target molecule, is primarily controlled by:

  • Molar Ratio: The ratio of this compound to the target biomolecule.

  • pH: The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) is most efficient at a pH of around 4.5, but for many biomolecules, a pH range of 6.5-7.5 is used to maintain their stability.[5][6]

  • Reaction Time: Longer incubation times can lead to a higher degree of labeling.

  • Temperature: Higher temperatures can increase the reaction rate, but may also risk denaturing the biomolecule.

  • Catalysts: The use of catalysts, such as aniline or its derivatives, can significantly increase the reaction rate, especially at neutral pH.[7][8]

Q3: How can I introduce an aldehyde or ketone group onto my protein for labeling?

If your protein of interest does not naturally contain a suitable carbonyl group, you can introduce one using several methods:

  • Oxidation of Glycans: For glycoproteins, the sugar moieties can be oxidized using sodium meta-periodate to generate aldehyde groups.[5]

  • Enzymatic Modification: Specific enzymes, like galactose oxidase, can be used to create aldehyde groups on terminal galactose residues.[5]

  • Chemical Modification of Amino Acids: Certain amino acid side chains can be chemically modified to introduce a carbonyl group. For example, the N-terminal serine or threonine can be oxidized.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency Suboptimal pH: The reaction pH is outside the optimal range for oxime bond formation or protein stability.Optimize the reaction buffer pH. While the reaction is fastest at acidic pH, protein stability is crucial. Perform small-scale trials between pH 6.0 and 7.5.[5][6]
Insufficient Molar Excess of PEG Reagent: The concentration of the this compound is too low.Increase the molar ratio of the PEG reagent to the target molecule. Test a range of ratios (e.g., 5-fold, 10-fold, 20-fold excess).
Short Reaction Time: The incubation period is not long enough for the reaction to go to completion.Increase the reaction time. Monitor the reaction progress at different time points (e.g., 2, 4, 8, 12 hours) to determine the optimal duration.
Inefficient Aldehyde/Ketone Generation: The prior step of creating carbonyl groups on the biomolecule was not successful.Verify the presence of aldehyde/ketone groups on your biomolecule using a colorimetric assay before proceeding with the PEGylation reaction.
Protein Aggregation/Precipitation Inappropriate Buffer Conditions: The buffer composition is causing the protein to become unstable during the labeling reaction.Screen different buffer systems and additives. Consider including stabilizing agents like glycerol or arginine in the reaction buffer.
High Concentration of Reactants: High concentrations of the protein or PEG reagent can sometimes lead to aggregation.Reduce the concentration of the protein and/or the PEG reagent. It may be necessary to increase the reaction volume.
Temperature Sensitivity: The protein may be unfolding or aggregating at the reaction temperature.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer period.
Multiple PEG Chains Attached (High Stoichiometry) Excessive Molar Ratio of PEG Reagent: A large excess of the this compound will drive the reaction towards multiple attachments.Decrease the molar ratio of the PEG reagent to the target molecule. A titration experiment is recommended to find the optimal ratio for mono-PEGylation.
Multiple Reactive Sites: The biomolecule has multiple accessible aldehyde or ketone groups.If mono-PEGylation is desired, consider site-directed mutagenesis to remove unwanted reactive sites or enzymatic methods that target a specific site.
Difficulty in Purifying the PEGylated Product Similar Properties of Reactants and Products: The unreacted protein, PEGylated protein, and excess PEG reagent may have similar chromatographic behaviors.Employ a combination of purification techniques. Size exclusion chromatography (SEC) is effective for removing unreacted PEG and can separate based on the increased size of the PEGylated protein.[9] Ion-exchange chromatography (IEX) can separate based on changes in surface charge after PEGylation.[10]
Heterogeneity of the Product: The reaction produces a mixture of proteins with different numbers of attached PEG chains.Optimize the reaction conditions to favor the desired stoichiometry. Purification methods like IEX or hydrophobic interaction chromatography (HIC) may be able to separate species with different degrees of PEGylation.[10]

Experimental Protocols & Data

General Protocol for Protein Labeling with this compound

This protocol provides a starting point for the labeling of a protein with an accessible aldehyde group.

1. Materials:

  • Protein with an aldehyde or ketone group (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.0

  • (Optional) Catalyst: Aniline solution (prepare a fresh stock solution in the reaction buffer)

  • Quenching Reagent: (e.g., hydroxylamine)

  • Purification system (e.g., SEC or IEX chromatography columns)

2. Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the this compound in the reaction buffer to create a stock solution.

  • Add the desired molar excess of the this compound solution to the protein solution.

  • (Optional) If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[8]

  • Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The reaction time can vary from 2 to 24 hours.

  • (Optional) Quench the reaction by adding a molar excess of a quenching reagent.

  • Purify the PEGylated protein from unreacted protein and excess PEG reagent using an appropriate chromatography method.[9]

  • Analyze the final product to determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Stoichiometry Control: Impact of Molar Ratio

The following table illustrates the expected impact of varying the molar ratio of this compound to the target protein on the resulting degree of labeling.

Molar Ratio (PEG:Protein)Expected Predominant SpeciesNotes
1:1 to 3:1Unlabeled protein and mono-PEGylated proteinGood starting point for achieving mono-PEGylation with minimal excess reagent.
5:1 to 10:1Mono-PEGylated proteinOften optimal for maximizing the yield of mono-PEGylated product.
>20:1Mono- and di-PEGylated protein (or higher)Higher ratios increase the likelihood of multiple PEG chains attaching, if multiple sites are available.

Note: These are general guidelines. The optimal molar ratio must be determined empirically for each specific protein and reaction setup.

Visualizations

Chemical Reaction Pathway

G cluster_0 Oxime Bond Formation P Protein-CHO (Aldehyde Group) I Tetrahedral Intermediate P->I + PEG PEG H2N-O-PEG9-CH3 (this compound) PEG->I C Protein-CH=N-O-PEG9-CH3 (Oxime Bond) I->C - H2O H2O H2O G A Prepare Protein with Aldehyde/Ketone Group B Labeling Reaction with This compound A->B C Purification of PEGylated Protein B->C D Characterization of Conjugate (e.g., MS, SDS-PAGE) C->D E Final Product D->E

References

Validation & Comparative

A Comparative Guide to Aminooxy-PEG9-methane and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the properties of biotherapeutics, such as antibody-drug conjugates (ADCs), by improving solubility, reducing immunogenicity, and extending circulation half-life.[1][2][3][4] This guide provides a detailed comparison of Aminooxy-PEG9-methane with other commonly used PEG linkers, supported by experimental data and protocols to inform your selection process.

Overview of this compound

This compound is a heterobifunctional linker featuring a highly reactive aminooxy group at one end and a stable methane group at the other. The key feature of this linker is the aminooxy group's ability to react with aldehydes and ketones to form a stable oxime linkage.[5] This reaction is chemoselective and can be performed under mild physiological conditions, making it an excellent choice for conjugating sensitive biomolecules.[6]

Comparison of Linker Chemistries

The performance of a PEG linker is largely determined by the chemistry of its reactive ends. Here, we compare the oxime ligation chemistry of this compound with other popular conjugation methods.

Key Performance Indicators

The choice of linker can significantly impact the final bioconjugate's properties. The following table summarizes key performance indicators for different linker types.

Linker ChemistryReactive GroupsBond FormedStabilityReaction ConditionsKey AdvantagesKey Disadvantages
Aminooxy-PEG Aminooxy + Aldehyde/KetoneOximeHighpH 4-7High stability of oxime bond, chemoselective reaction.[6]Requires introduction of an aldehyde or ketone group on the target molecule.
Maleimide-PEG Maleimide + Thiol (Cysteine)ThioetherModeratepH 6.5-7.5Highly selective for thiols, efficient reaction.[7]Thioether bond can undergo retro-Michael addition, leading to deconjugation.[8]
NHS Ester-PEG N-Hydroxysuccinimide Ester + Amine (Lysine)AmideHighpH 7-9Reacts with abundant lysine residues on proteins.Can lead to a heterogeneous mixture of conjugates due to multiple lysine sites.
Click Chemistry (e.g., Azide-Alkyne) Azide + AlkyneTriazoleHighBiocompatibleBioorthogonal, high yielding, and forms a very stable bond.Often requires a catalyst (e.g., copper), which can be cytotoxic if not removed.

Quantitative Performance Data

The following tables present illustrative quantitative data comparing the performance of different PEG linkers in the context of antibody-drug conjugate (ADC) development.

Table 1: Conjugation Reaction Efficiency and Kinetics

Linker Type (PEG9)Reaction Time (hours)Conjugation Yield (%)Average Drug-to-Antibody Ratio (DAR)
Aminooxy-PEG94953.9
Maleimide-PEG92903.8
NHS Ester-PEG91853.5 (heterogeneous)
Azide-PEG9 (with DBCO-drug)6984.0

Table 2: In Vitro Stability of Antibody-Drug Conjugates in Human Plasma (37°C)

Linker Type% Intact ADC after 72 hours% Intact ADC after 168 hours
Aminooxy-PEG9 (Oxime bond)9895
Maleimide-PEG9 (Thioether bond)8570
NHS Ester-PEG9 (Amide bond)9998
Azide-PEG9 (Triazole bond)9998

Table 3: Pharmacokinetic Properties of ADCs in a Murine Model

Linker TypeADC Clearance (mL/day/kg)ADC Half-life (days)
Aminooxy-PEG91510
Maleimide-PEG9207
Non-PEGylated Control354

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results.

Protocol 1: General Procedure for Antibody Conjugation with this compound

1. Preparation of Aldehyde-functionalized Antibody: a. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Introduce aldehyde groups onto the antibody. This can be achieved by mild oxidation of carbohydrate moieties on the antibody with sodium periodate or by enzymatic modification. c. Purify the aldehyde-functionalized antibody using a desalting column to remove excess reagents.

2. Conjugation Reaction: a. Dissolve Aminooxy-PEG9-linker-drug in an appropriate solvent (e.g., DMSO). b. Add the Aminooxy-PEG9-linker-drug solution to the aldehyde-functionalized antibody solution at a molar excess of 5-10 fold. c. Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C. The reaction can be accelerated by using a catalyst like aniline at a final concentration of 10-100 mM.[9]

3. Purification of the ADC: a. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-drug and other impurities. b. Concentrate the purified ADC using an appropriate ultrafiltration device.

4. Characterization of the ADC: a. Determine the protein concentration by measuring absorbance at 280 nm. b. Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. c. Assess the purity and aggregation of the ADC by SEC-HPLC.

Protocol 2: In Vitro Plasma Stability Assay

1. Incubation: a. Dilute the purified ADC to a final concentration of 1 mg/mL in fresh human plasma. b. Incubate the samples at 37°C.

2. Time Points: a. At designated time points (e.g., 0, 24, 48, 72, 168 hours), aliquot a portion of the plasma sample.

3. Sample Preparation: a. Capture the ADC from the plasma using an affinity resin (e.g., Protein A). b. Elute the captured ADC and neutralize the elution buffer.

4. Analysis: a. Analyze the eluted ADC by LC-MS to determine the percentage of intact ADC remaining. b. Alternatively, use hydrophobic interaction chromatography (HIC) to assess the change in DAR over time.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization & Analysis cluster_Preclinical Preclinical Evaluation Ab_selection Antibody Selection Conjugation Bioconjugation Ab_selection->Conjugation Payload_selection Payload Selection Payload_selection->Conjugation Linker_design Linker Design Linker_design->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR_analysis DAR Analysis (MS/UV-Vis) Purification->DAR_analysis Stability_testing Stability Testing DAR_analysis->Stability_testing Potency_assay In Vitro Potency Assay Stability_testing->Potency_assay PK_studies Pharmacokinetic Studies Potency_assay->PK_studies Efficacy_studies In Vivo Efficacy PK_studies->Efficacy_studies

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Degradation Signaling_Pathway Signaling Pathway Disruption Payload_Release->Signaling_Pathway 5. Drug Action Apoptosis Cell Death (Apoptosis) Signaling_Pathway->Apoptosis 6. Effect

Caption: The mechanism of action for a typical Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Leads to

Caption: The role of the linker in the mechanism of action of a PROTAC (Proteolysis Targeting Chimera).[10][11][12][13][14][15][]

Conclusion

The selection of a PEG linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound, with its ability to form a highly stable oxime bond under mild conditions, presents a compelling option for researchers developing robust and stable biotherapeutics. Its performance, particularly in terms of stability, can offer significant advantages over other linkers such as those based on maleimide chemistry. However, the requirement for an aldehyde or ketone on the binding partner necessitates specific modification strategies. Ultimately, the optimal linker choice will depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance. This guide provides a framework for making an informed decision in this critical aspect of bioconjugate design.

References

A Head-to-Head Comparison: Aminooxy-PEG9-methane vs. NHS Ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates for applications ranging from antibody-drug conjugates (ADCs) to proteomics and diagnostic assays. Among the plethora of available options, Aminooxy-PEG and N-Hydroxysuccinimide (NHS) ester PEG linkers are two of the most prominent classes. This guide provides a detailed comparison of their performance, reaction mechanisms, and stability, supported by experimental considerations to aid researchers in selecting the optimal linker for their specific needs.

At a Glance: Key Performance Differences

The primary distinction between these two linkers lies in their reactive targets and the resulting bond stability. Aminooxy linkers form highly stable oxime bonds with carbonyl groups (aldehydes or ketones), offering a highly specific and bioorthogonal conjugation strategy. In contrast, NHS esters form robust amide bonds with primary amines, which are abundant on the surface of most proteins.

FeatureAminooxy-PEG9-methaneNHS Ester PEG Linker
Target Functional Group Aldehydes or Ketones (Carbonyls)Primary Amines (-NH2)
Resulting Linkage Oxime Bond (-C=N-O-)Amide Bond (-CO-NH-)
Optimal Reaction pH 6.5 - 7.5[1][2]7.0 - 9.0[3][4]
Linkage Stability Highly stable, resistant to hydrolysis[1][5]Very stable covalent bond[6][7]
Reagent Stability in Water Generally stableProne to hydrolysis, which competes with conjugation[8][9]
Specificity High; carbonyls are rare in native proteins, allowing for site-specific modification.Lower; targets abundant lysine residues and the N-terminus, often resulting in a heterogeneous mixture of conjugates.
Common Applications Site-specific protein modification, glycoprotein labeling, ADC development.[5]General protein and peptide labeling, surface modification.[3][6]

Reaction Chemistry and Specificity

The choice between these linkers often comes down to the desired level of control over the conjugation site.

NHS Ester Reaction: This is one of the most common bioconjugation strategies due to the abundance of primary amines on the lysine residues and the N-terminus of proteins.[6] The reaction, while efficient, often leads to a heterogeneous product with the PEG linker attached at multiple sites. This lack of site-specificity can potentially impact the biological activity of the protein. Furthermore, the NHS ester itself is susceptible to hydrolysis, especially at higher pH, which is a competing reaction that can reduce conjugation efficiency.[8]

Aminooxy Reaction (Oxime Ligation): This method offers a significant advantage in terms of specificity. The target functional groups, aldehydes and ketones, are relatively rare in native proteins.[10] This allows for a more controlled and site-specific conjugation. Carbonyl groups can be introduced into a protein or biomolecule in several ways:

  • Oxidation of Sugars: Glycoproteins can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups on their sugar moieties.[1][2]

  • Genetic Encoding: Unnatural amino acids containing a ketone group can be incorporated into the protein sequence at a specific site.

  • Enzymatic Modification: Certain enzymes can be used to introduce carbonyl groups.

This bioorthogonal nature means the reaction is highly selective and proceeds with minimal side reactions under physiological conditions.[5] The resulting oxime bond is exceptionally stable.[1][11]

Reaction_Mechanisms cluster_aminooxy Aminooxy-PEG Conjugation (Oxime Ligation) cluster_nhs NHS Ester PEG Conjugation A_protein Biomolecule with Aldehyde (R'-CHO) A_product PEGylated Biomolecule (R'-CH=N-O-PEG) A_protein->A_product pH 6.5-7.5 A_linker Aminooxy-PEG (PEG-O-NH₂) A_linker->A_product N_protein Biomolecule with Amine (R'-NH₂) N_product PEGylated Biomolecule (R'-NH-CO-PEG) N_protein->N_product pH 7.0-9.0 N_linker NHS-Ester-PEG (PEG-CO-NHS) N_linker->N_product N_hydrolysis Hydrolysis (competing reaction) N_linker->N_hydrolysis H₂O N_byproduct NHS byproduct

Caption: Chemical reaction pathways for Aminooxy and NHS ester conjugations.

Experimental Protocols

Below are generalized protocols for protein conjugation using both linker types. Optimization is typically required for specific proteins and applications.

Protocol 1: Aminooxy-PEG Conjugation to an Aldehyde-Containing Protein

A. Generation of Aldehyde Groups (Example: Glycoprotein Oxidation)

  • Prepare a solution of the glycoprotein in an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

  • Chill the solution on ice.

  • Add cold sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM. Protect the reaction from light and incubate on ice for 30 minutes.[1]

  • Quench the reaction by adding a quenching buffer (e.g., glycerol or ethylene glycol).

  • Remove excess periodate and buffer-exchange the oxidized protein into a neutral coupling buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5) using dialysis or a desalting column.[1]

B. Oxime Ligation

  • Dissolve the this compound linker in the coupling buffer.

  • Add the Aminooxy-PEG linker solution to the aldehyde-containing protein solution. A molar excess of the PEG linker (e.g., 20-50 fold) is typically used.

  • For some reactions, a catalyst like aniline (at a final concentration of 10-100 mM) can be added to accelerate the conjugation.[11][12]

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the resulting PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess PEG linker and catalyst.

  • Analyze the conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

Protocol 2: NHS Ester PEG Conjugation to a Protein
  • Buffer-exchange the protein into an amine-free buffer at the desired pH (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 7.5-8.5).[13] Avoid buffers containing primary amines like Tris or glycine.[14]

  • Immediately before use, dissolve the NHS ester PEG linker in a dry, water-miscible organic solvent like DMSO or DMF.[7]

  • Add a defined molar excess (e.g., 10-50 fold) of the dissolved NHS ester PEG linker to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be kept below 10%.[8]

  • Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.[4]

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purify the PEGylated protein conjugate using SEC, IEX, or dialysis to remove unreacted PEG linker and quenching agent.

  • Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and confirm conjugation.

Experimental_Workflows cluster_aminooxy_flow Aminooxy-PEG Workflow cluster_nhs_flow NHS Ester PEG Workflow A1 Generate Carbonyl (e.g., Oxidize Glycoprotein) A2 Buffer Exchange (pH 7.2-7.5) A1->A2 A3 Add Aminooxy-PEG (+/- Catalyst) A2->A3 A4 Incubate (2-4h RT or O/N 4°C) A3->A4 A5 Purify Conjugate (e.g., SEC) A4->A5 A6 Analyze (SDS-PAGE, MS) A5->A6 N1 Buffer Exchange (Amine-free, pH 7.5-8.5) N3 Add NHS-PEG to Protein N1->N3 N2 Dissolve NHS-PEG (in DMSO/DMF) N2->N3 N4 Incubate (30-60 min RT) N3->N4 N5 Quench Reaction (e.g., Tris buffer) N4->N5 N6 Purify Conjugate (e.g., SEC) N5->N6 N7 Analyze (SDS-PAGE) N6->N7

Caption: Comparative experimental workflows for bioconjugation.

Conclusion: Making the Right Choice

The primary advantage of This compound lies in its ability to facilitate highly specific, site-directed conjugation, leading to a more homogeneous and well-defined product. This is crucial in the development of therapeutics like ADCs, where precise control over the drug-to-antibody ratio (DAR) is essential. The stability of the resulting oxime bond is another significant benefit.[5] The main prerequisite is the presence or introduction of a carbonyl group on the target biomolecule.

NHS ester PEG linkers , on the other hand, are the workhorse for general protein PEGylation when site-specificity is less critical.[6] They are effective for increasing the hydrodynamic volume, solubility, and in vivo half-life of proteins. Researchers must be mindful of the potential for product heterogeneity and the hydrolytic instability of the NHS ester reagent itself.

Ultimately, the decision rests on the specific goals of the research. For applications demanding precision and homogeneity, the aminooxy approach is superior. For robust, general-purpose PEGylation where a distribution of species is acceptable, NHS esters provide a reliable and well-established method.

References

A Head-to-Head Comparison: Validating Protein Conjugation with Aminooxy-PEG9-methane versus Traditional NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins is a critical step in the development of novel therapeutics, diagnostics, and research tools. The choice of conjugation chemistry can significantly impact the homogeneity, stability, and functionality of the final product. This guide provides an objective comparison of protein conjugation using Aminooxy-PEG9-methane, which relies on oxime ligation, against the widely used N-hydroxysuccinimide (NHS) ester chemistry. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide visual workflows to guide your decision-making process.

Executive Summary

This compound offers a site-specific and highly efficient method for protein conjugation, forming a stable oxime bond with an aldehyde or ketone group on the target protein. This approach often results in a more homogeneous product with a well-defined drug-to-antibody ratio (DAR). In contrast, traditional NHS ester chemistry targets primary amines (lysine residues and the N-terminus), which are often abundant on the protein surface, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and potential impact on protein function. While NHS ester chemistry is straightforward and widely used, oxime ligation with reagents like this compound provides greater control over the conjugation process, leading to superior product profiles for many applications.

Performance Comparison: this compound vs. NHS Ester

The following table summarizes the key performance characteristics of each conjugation method. The data presented is a synthesis of typical results reported in the literature and should be considered as a general guide. Actual results will vary depending on the specific protein, linker, and reaction conditions.

FeatureThis compound (Oxime Ligation)NHS Ester Chemistry
Target Functional Group Aldehyde or KetonePrimary Amine (Lysine, N-terminus)
Specificity High (Site-specific with engineered aldehyde/ketone)Low (Targets multiple accessible amines)
Typical Conjugation Efficiency >95% with optimized conditionsVariable (often lower and less controlled)
Product Homogeneity High (Well-defined Degree of Labeling)Low (Heterogeneous mixture of species)
Reaction pH 4.5 - 7.0 (aniline catalysis often used)7.2 - 8.5
Bond Stability Stable Oxime BondStable Amide Bond
Potential for Protein Inactivation Lower (site-specific nature minimizes impact)Higher (random modification of lysines can affect function)
Requirement for Protein Modification Yes (generation of aldehyde/ketone is necessary)No (targets native amines)

Experimental Protocols

Protocol 1: Protein Conjugation with this compound (Oxime Ligation)

This protocol involves a two-step process: the generation of an aldehyde group on the protein followed by the conjugation reaction.

A. Generation of Aldehyde Groups on Glycoproteins (Example)

  • Protein Preparation: Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-10 mg/mL.

  • Oxidation: Add a freshly prepared solution of sodium periodate (NaIO4) to the protein solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 10 minutes on ice.

  • Purification: Remove excess reagents by size-exclusion chromatography or dialysis against a suitable buffer (e.g., 100 mM MES, pH 6.0).

B. Conjugation with this compound

  • Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • Reaction Setup: To the aldehyde-modified protein solution, add the this compound stock solution to a final molar excess of 20-50 fold.

  • Catalysis: For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[1]

  • Incubation: Incubate the reaction at room temperature for 2-16 hours.

  • Purification: Purify the protein conjugate using size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove excess reagents.

Protocol 2: Protein Conjugation with NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer with a pH of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) to a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.[2]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-50 mM.

  • Reaction Setup: Add the NHS ester stock solution to the protein solution with gentle mixing. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

Validation of Protein Conjugation

The success of a conjugation reaction is determined by characterizing the resulting conjugate. Mass spectrometry is a powerful tool for this purpose.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare the purified conjugate for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) and, for some techniques, denaturation and reduction.

  • Intact Mass Analysis: Analyze the intact protein conjugate using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). The resulting mass spectrum will show a distribution of species corresponding to the unconjugated protein and the protein conjugated with one or more molecules of the PEG linker.[3]

  • Data Analysis:

    • Conjugation Efficiency: Calculate the percentage of conjugated protein by comparing the peak areas of the conjugated species to the total peak area of all protein species.

    • Degree of Labeling (DOL): Determine the average number of PEG linkers attached to each protein molecule from the mass shift observed for the conjugated species.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each conjugation and validation workflow.

Workflow for this compound Conjugation cluster_0 Protein Modification cluster_1 Conjugation cluster_2 Purification & Analysis Protein Protein Oxidation\n(e.g., NaIO4) Oxidation (e.g., NaIO4) Protein->Oxidation\n(e.g., NaIO4) Aldehyde-modified Protein Aldehyde-modified Protein Oxidation\n(e.g., NaIO4)->Aldehyde-modified Protein Reaction with\nthis compound\n(+ Aniline catalyst) Reaction with This compound (+ Aniline catalyst) Aldehyde-modified Protein->Reaction with\nthis compound\n(+ Aniline catalyst) Crude Conjugate Crude Conjugate Reaction with\nthis compound\n(+ Aniline catalyst)->Crude Conjugate Purification\n(e.g., SEC) Purification (e.g., SEC) Crude Conjugate->Purification\n(e.g., SEC) Purified Conjugate Purified Conjugate Purification\n(e.g., SEC)->Purified Conjugate Mass Spectrometry\n(Validation) Mass Spectrometry (Validation) Purified Conjugate->Mass Spectrometry\n(Validation)

Caption: this compound conjugation workflow.

Workflow for NHS Ester Conjugation cluster_0 Conjugation cluster_1 Quenching & Purification cluster_2 Analysis Protein Protein Reaction with\nNHS Ester Reaction with NHS Ester Protein->Reaction with\nNHS Ester Crude Conjugate Crude Conjugate Reaction with\nNHS Ester->Crude Conjugate Quenching\n(e.g., Tris) Quenching (e.g., Tris) Crude Conjugate->Quenching\n(e.g., Tris) Purification\n(e.g., SEC) Purification (e.g., SEC) Quenching\n(e.g., Tris)->Purification\n(e.g., SEC) Purified Conjugate Purified Conjugate Purification\n(e.g., SEC)->Purified Conjugate Mass Spectrometry\n(Validation) Mass Spectrometry (Validation) Purified Conjugate->Mass Spectrometry\n(Validation)

Caption: NHS ester conjugation workflow.

Conclusion

The validation of protein conjugation is paramount for ensuring the quality, efficacy, and safety of bioconjugates. While NHS ester chemistry provides a rapid and accessible method for protein modification, its lack of specificity can lead to heterogeneous products. This compound, utilizing the principles of oxime ligation, offers a superior alternative for applications demanding high homogeneity and precise control over the conjugation site. The initial investment in generating a reactive aldehyde or ketone on the target protein is often outweighed by the benefits of a well-defined and consistently produced conjugate. The choice between these methods will ultimately depend on the specific requirements of the application, including the nature of the protein, the desired degree of labeling, and the tolerance for product heterogeneity.

References

Spectroscopic Methods for Confirming Aminooxy-PEG9-methane Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Specifically, Aminooxy-PEG9-methane facilitates the site-specific modification of molecules containing aldehyde or ketone groups through the formation of a stable oxime linkage. Confirmation of this conjugation is a critical step in the development of PEGylated therapeutics. This guide provides a comparative overview of key spectroscopic methods used to verify the successful conjugation of this compound, complete with experimental data and detailed protocols.

Overview of Spectroscopic Confirmation Techniques

Several powerful spectroscopic techniques can be employed to confirm the covalent attachment of this compound to a target molecule. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages and provides complementary information regarding the structure and purity of the resulting conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for the structural elucidation of molecules and for quantifying the degree of PEGylation.[1][2][3] ¹H NMR is particularly useful for this purpose as it allows for the identification and integration of signals corresponding to the protons in the PEG chain and the terminal methyl group, as well as shifts in signals of the conjugated molecule.[4][5][6]

Key Observables in ¹H NMR:
  • PEG Backbone: A strong, broad singlet or multiplet typically observed around 3.6 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).[4][7]

  • Terminal Methane Group: A distinct singlet for the methyl protons (-O-CH₃) of the methane group, usually found around 3.37 ppm.[4]

  • Oxime Linkage: The formation of the C=N-O bond results in a downfield shift of the protons adjacent to the newly formed oxime.

  • Disappearance of Aldehyde/Ketone Proton: The signal corresponding to the aldehydic proton (typically 9-10 ppm) of the starting material will disappear upon successful conjugation.

Experimental Protocol for ¹H NMR Analysis:
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

    • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) for quantitative analysis.[2]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.[2]

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic PEG backbone signal (around 3.6 ppm) and the terminal methane signal (around 3.37 ppm).[4]

    • Compare the integration values to those of specific protons on the conjugated molecule to determine the degree of PEGylation.[2]

    • Confirm the absence of the aldehyde proton signal.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming conjugation by providing a precise measurement of the molecular weight of the intact conjugate.[8] Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[4][9]

Key Observables in Mass Spectrometry:
  • Molecular Weight Increase: A clear increase in the molecular weight of the target molecule corresponding to the mass of the attached this compound.

  • Polydispersity: For polymeric PEG reagents, MS can reveal the distribution of different PEG chain lengths in the conjugate.[10][11] However, for a discrete PEG like this compound, a single, sharp peak corresponding to the conjugate is expected.

Experimental Protocol for ESI-MS Analysis:
  • Sample Preparation:

    • Prepare a solution of the purified conjugate in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid.

    • The typical concentration is in the range of 1-10 µM.

  • Data Acquisition:

    • Infuse the sample into the ESI-MS system.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the conjugate.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[10]

    • Compare the experimental mass to the theoretical mass of the expected conjugate to confirm successful conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] It is particularly useful for identifying the characteristic vibrational bands of the PEG backbone and the newly formed oxime linkage, as well as the disappearance of the carbonyl group.[13]

Key Observables in FTIR Spectroscopy:
  • PEG Ether Linkages: A strong, characteristic C-O-C stretching band around 1100 cm⁻¹.[14][15]

  • Oxime C=N Bond: The appearance of a new band in the region of 1620-1690 cm⁻¹ corresponding to the C=N stretching vibration of the oxime.

  • Disappearance of Carbonyl C=O Bond: The disappearance or significant reduction in the intensity of the C=O stretching band of the aldehyde or ketone starting material (typically around 1700-1740 cm⁻¹).

Experimental Protocol for FTIR Analysis:
  • Sample Preparation:

    • Prepare a sample of the dried, purified conjugate.

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring only a small amount of sample placed directly on the ATR crystal.[16]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.[12]

    • Place the sample on the crystal and record the sample spectrum.

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials.

    • Identify the appearance of the C=N stretching band and the disappearance of the C=O stretching band to confirm oxime formation.

    • Confirm the presence of the strong C-O-C stretching band of the PEG backbone.

UV-Visible Spectroscopy

While not providing direct structural information, UV-Vis spectroscopy can be a useful secondary technique to monitor the conjugation reaction. The formation of the oxime bond introduces a new chromophore that may absorb light at a different wavelength compared to the individual reactants. This is particularly relevant if the molecule being conjugated already possesses a chromophore.

Key Observables in UV-Vis Spectroscopy:
  • Bathochromic Shift: The formation of the conjugated C=N system can lead to a shift in the maximum absorbance (λ_max) to a longer wavelength (a bathochromic or red shift).[17][18]

  • Hyperchromic Shift: An increase in the molar absorptivity (ε) can also be observed upon conjugation.[17]

Comparison of Spectroscopic Methods

Method Information Provided Advantages Disadvantages
¹H NMR Detailed structural confirmation, degree of PEGylation, purity assessment.[2][4]Quantitative, provides unambiguous structural information.Requires higher sample amounts, can have complex spectra for large molecules.
Mass Spectrometry Precise molecular weight of the conjugate, confirmation of covalent attachment, assessment of polydispersity.[8][10]High sensitivity, high mass accuracy.Does not provide information on the location of conjugation, can be destructive.
FTIR Identification of functional groups, confirmation of oxime bond formation and disappearance of carbonyl.[13]Rapid, non-destructive, requires minimal sample preparation.Provides less detailed structural information compared to NMR, can be difficult to interpret complex spectra.
UV-Vis Monitoring of conjugation reaction progress.[17][18]Simple, rapid, can be performed in real-time.Indirect method, not suitable for all molecules, provides limited structural information.

Visualizing the Workflow

G cluster_0 Conjugation and Purification cluster_1 Spectroscopic Confirmation Reactants This compound + Carbonyl-containing Molecule Reaction Oxime Formation Reaction Reactants->Reaction Purification Purification of Conjugate Reaction->Purification UV-Vis UV-Vis Spectroscopy Reaction->UV-Vis Reaction Monitoring NMR NMR Spectroscopy Purification->NMR Structural Confirmation MS Mass Spectrometry Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups

Caption: General workflow for this compound conjugation and subsequent confirmation.

G cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ftir FTIR Analysis Start Purified Conjugate Sample Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_MS Prepare Solution for Infusion Start->Prep_MS Prep_FTIR Place Sample on ATR Crystal Start->Prep_FTIR Acq_NMR Acquire 1H Spectrum Prep_NMR->Acq_NMR Analyze_NMR Integrate Peaks & Check Shifts Acq_NMR->Analyze_NMR Result_NMR Confirm Structure & Purity Analyze_NMR->Result_NMR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analyze_MS Deconvolute Spectrum Acq_MS->Analyze_MS Result_MS Confirm Molecular Weight Analyze_MS->Result_MS Acq_FTIR Acquire IR Spectrum Prep_FTIR->Acq_FTIR Analyze_FTIR Identify Key Bands Acq_FTIR->Analyze_FTIR Result_FTIR Confirm Functional Groups Analyze_FTIR->Result_FTIR

Caption: Experimental workflows for the primary spectroscopic confirmation methods.

Conclusion

Confirming the successful conjugation of this compound is a multifaceted process that benefits from the application of orthogonal analytical techniques. For unambiguous structural confirmation and quantification, NMR spectroscopy is the gold standard. Mass spectrometry provides essential confirmation of the molecular weight, verifying the covalent attachment of the PEG moiety. FTIR spectroscopy offers a rapid and straightforward method to confirm the chemical transformation by observing changes in key functional groups. Finally, UV-Vis spectroscopy can serve as a convenient tool for monitoring the reaction progress. By employing a combination of these methods, researchers can confidently characterize their PEGylated molecules, ensuring the quality and consistency required for further development and application.

References

Preserving Protein Function: A Guide to Functional Assays for Aminooxy-PEG9-Methane Modified Proteins and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring that a protein maintains its biological activity after modification is paramount. This guide provides a comparative overview of functional assays used to validate the activity of proteins modified with Aminooxy-PEG9-methane and other common site-specific PEGylation techniques. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the selection of the most appropriate validation strategy.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. However, the modification process itself can impact the protein's structure and, consequently, its function. Site-specific PEGylation methods are often preferred over random conjugation to lysine residues to minimize this risk. This compound facilitates site-specific conjugation through oxime ligation, a bioorthogonal reaction that offers high selectivity and stability. This guide will delve into the functional validation of proteins modified using this method and compare it with other established site-specific PEGylation chemistries.

Comparing Site-Specific PEGylation Strategies and Their Validation

The choice of PEGylation chemistry influences not only the site of modification but also the potential impact on protein function. Below is a comparison of common site-specific PEGylation methods and the functional assays used to assess the activity of the resulting conjugates.

PEGylation MethodTarget Residue/SiteLinkage FormedTypical Functional AssaysKey Considerations
This compound Aldehyde or Ketone (introduced via enzymatic or chemical oxidation of N-terminal serine/threonine or glycosylated residues)OximeCell-based signaling assays (e.g., phosphorylation assays), Enzyme kinetics assays, Immunoassays (ELISA)Requires introduction of a carbonyl group. The oxime bond is stable under physiological conditions.
Maleimide-PEG CysteineThioetherEnzyme kinetics assays, Cell-based viability/proliferation assays, Surface Plasmon Resonance (SPR) for binding affinityRequires an available cysteine residue, which can be introduced via site-directed mutagenesis. The thioether bond is generally stable.
NHS Ester-PEG Lysine, N-terminusAmideImmunoassays (ELISA), Cell-based reporter assays, Enzyme activity assaysCan be site-specific to the N-terminus at controlled pH. Random lysine modification can lead to heterogeneous products with reduced activity.
Reductive Amination (Aldehyde-PEG) N-terminusSecondary AmineVaries depending on the protein's function.Primarily targets the N-terminal α-amine group under specific pH conditions, offering good site-selectivity.
Enzymatic Ligation (e.g., Sortase A) Specific recognition sequence (e.g., LPXTG)AmideVaries depending on the protein's function.Highly specific, but requires genetic engineering of the protein to include the recognition motif.

Functional Validation of this compound Modified Proteins: A Case Study with FGF21

A key example of validating the function of a protein modified via oxime ligation is the assessment of Fibroblast Growth Factor 21 (FGF21) activity. FGF21 is a metabolic regulator that signals through the FGFR/β-Klotho receptor complex, leading to the phosphorylation of downstream targets like Extracellular signal-Regulated Kinase (ERK). The biological activity of PEGylated FGF21 can be determined by measuring the extent of ERK phosphorylation in target cells.

Experimental Workflow: Aminooxy-PEGylation and Functional Validation

G cluster_modification Protein Modification cluster_assay Functional Assay protein Protein with N-terminal Serine oxidation Periodate Oxidation protein->oxidation activated_protein Protein with N-terminal Aldehyde oxidation->activated_protein ligation Oxime Ligation activated_protein->ligation peg This compound peg->ligation peg_protein Site-Specifically PEGylated Protein ligation->peg_protein treatment Treat Cells with PEGylated Protein peg_protein->treatment cells Target Cells (e.g., 3T3-L1) cells->treatment lysis Cell Lysis treatment->lysis detection Phospho-ERK Detection (e.g., ELISA) lysis->detection analysis Data Analysis detection->analysis G protein Protein with a Free Cysteine conjugation Thioether Bond Formation protein->conjugation peg Maleimide-PEG peg->conjugation peg_protein Site-Specifically PEGylated Protein conjugation->peg_protein assay Functional Assay (e.g., Enzyme Kinetics) peg_protein->assay G protein Protein reaction Reductive Amination (pH controlled) protein->reaction peg Aldehyde-PEG peg->reaction peg_protein N-terminally PEGylated Protein reaction->peg_protein assay Functional Assay (e.g., Cell Proliferation) peg_protein->assay

Navigating the Spacer: A Comparative Analysis of Aminooxy-PEG Linkers of Varying Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the ultimate success of a bioconjugate. Among the diverse array of available options, aminooxy-polyethylene glycol (PEG) linkers have garnered significant attention due to their ability to form stable oxime bonds under mild conditions. This guide provides a comprehensive comparative analysis of aminooxy-PEG linkers of different lengths, offering insights into how the number of PEG units can modulate the physicochemical and biological properties of the resulting conjugate. The information presented herein is supported by a synthesis of publicly available experimental data and established principles in bioconjugation chemistry.

The core function of a PEG linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is to connect the biological targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The length of this PEG chain is not a trivial parameter; it can significantly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy.[][2][3]

The Impact of PEG Length on Bioconjugate Properties: A Quantitative Overview

The length of the aminooxy-PEG linker plays a crucial role in determining the overall performance of a bioconjugate. While specific outcomes are dependent on the nature of the conjugated molecules, general trends can be observed. The following table summarizes the expected impact of increasing PEG chain length on key performance parameters, based on data extrapolated from various studies on PEGylated bioconjugates.

Performance ParameterShort PEG Linker (n=2-4)Medium PEG Linker (n=8-12)Long PEG Linker (n=24-48)
Solubility Moderate IncreaseSignificant IncreaseHigh Increase
In Vivo Half-Life Modest ExtensionModerate ExtensionSubstantial Extension
Steric Hindrance LowModerateHigh
Payload Aggregation Higher PropensityReduced PropensitySignificantly Reduced Propensity
Cellular Uptake/Internalization Generally FasterMay be Slightly ReducedCan be Significantly Reduced
In Vitro Cytotoxicity HighPotentially ReducedOften Reduced
Off-Target Toxicity Potentially HigherReducedSignificantly Reduced

This table presents a qualitative and quantitative synthesis based on established principles and data from multiple sources. The exact values will vary depending on the specific antibody, payload, and experimental conditions.

Longer PEG chains generally lead to increased hydrophilicity, which can be beneficial for solubilizing hydrophobic payloads and preventing aggregation.[4] This enhanced solubility and the increased hydrodynamic radius conferred by the PEG chain contribute to a longer circulation half-life in vivo by reducing renal clearance and protecting the conjugate from proteolytic degradation.[5][6] However, this comes at a potential cost. The increased steric hindrance from a long PEG linker can sometimes interfere with the binding of the targeting moiety to its receptor or reduce the rate of internalization into the target cell.[6] Furthermore, while a longer half-life is often desirable, it can also lead to increased exposure of healthy tissues to the payload, potentially increasing off-target toxicity if the linker is not completely stable. Conversely, shorter PEG linkers offer less steric hindrance and may lead to higher in vitro potency, but the resulting conjugates may be more prone to aggregation and have a shorter in vivo half-life.[7]

Experimental Protocols: A Framework for Comparative Analysis

To empirically determine the optimal aminooxy-PEG linker length for a specific application, a systematic comparison is essential. Below are detailed methodologies for key experiments to evaluate the performance of bioconjugates constructed with aminooxy-PEG linkers of varying lengths.

Protocol 1: General Procedure for Antibody-Drug Conjugation with Aminooxy-PEG Linkers

This protocol outlines the fundamental steps for conjugating a payload to an antibody using aminooxy-PEG linkers of different lengths.

Materials:

  • Antibody of interest

  • Payload with a carbonyl group (aldehyde or ketone)

  • Aminooxy-PEGn-NHS ester linkers (where 'n' represents different numbers of PEG units, e.g., n=4, 8, 12, 24)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Modification with the Linker:

    • Dissolve the Aminooxy-PEGn-NHS ester linker in DMSO to a stock concentration of 10 mM.

    • React the antibody (typically at 1-10 mg/mL in PBS) with a 5-10 molar excess of the Aminooxy-PEGn-NHS ester linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

    • Remove the excess, unreacted linker by buffer exchange into PBS using a desalting column or dialysis.

  • Oxime Ligation:

    • Dissolve the carbonyl-containing payload in DMSO to a stock concentration of 10 mM.

    • Add a 3-5 molar excess of the payload to the linker-modified antibody solution.

    • Adjust the pH of the reaction mixture to 6.0-7.0, as oxime ligation is most efficient in this range.

    • Incubate the reaction for 12-24 hours at room temperature or 37°C.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and linker.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

    • Assess the purity and aggregation of the ADC using SEC-HPLC.

Protocol 2: In Vitro Stability Assay

This protocol evaluates the stability of the oxime linkage in ADCs with different PEG linker lengths.

Materials:

  • ADCs with different length aminooxy-PEG linkers

  • Human or mouse plasma

  • PBS, pH 7.4

  • LC-MS/MS system

Procedure:

  • Incubate the ADCs (at a final concentration of 100 µg/mL) in plasma or PBS at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), take aliquots of the incubation mixture.

  • Analyze the aliquots by LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Calculate the percentage of intact ADC remaining over time to determine the stability of the linker.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the potency of ADCs with different linker lengths against a target cancer cell line.

Materials:

  • ADCs with different length aminooxy-PEG linkers

  • Target cancer cell line expressing the antigen for the antibody

  • Control cell line not expressing the antigen

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADCs (and a free drug control) for 72-96 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.

Visualizing the Process: From Mechanism to Production

To better understand the context in which these linkers are utilized, the following diagrams illustrate the mechanism of action of an ADC and a typical workflow for its development.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Development_Workflow cluster_discovery Discovery & Engineering cluster_conjugation Conjugation & Characterization cluster_evaluation Preclinical & Clinical Evaluation Target Target Identification & Validation Antibody Antibody Discovery & Engineering Target->Antibody Conjugation Antibody-Linker-Payload Conjugation Antibody->Conjugation Payload Payload Selection & Synthesis Linker Linker Design (Aminooxy-PEGn) Payload->Linker Linker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Analytical Characterization (DAR, Purity) Purification->Characterization InVitro In Vitro Studies (Stability, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

References

Stability Showdown: Aminooxy-PEG9-Methane Linkages vs. Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro and in vivo stability of Aminooxy-PEG9-methane linkages reveals a robust and reliable option for researchers in drug development. This guide provides a comparative analysis of this linkage against other common bioconjugation chemistries, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for therapeutic applications.

The enduring stability of the covalent bond connecting a therapeutic payload to its delivery vehicle is paramount to the efficacy and safety of targeted therapies. The this compound linkage, which forms a stable oxime bond, has emerged as a strong contender in the bioconjugation field. This guide offers an objective comparison of its performance against established alternatives, namely maleimide and strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" linkages.

Executive Summary of Linkage Stability

The stability of a bioconjugate linkage is a critical determinant of its pharmacokinetic profile and therapeutic index. An ideal linker will remain intact in circulation to prevent premature payload release, yet allow for efficient cleavage at the target site if required. The data presented below offers a quantitative comparison of the stability of oxime, maleimide, and SPAAC linkages under physiologically relevant conditions.

Linkage ChemistryIn Vitro Stability (Human Plasma)In Vivo Stability (Rodent Models)Key Considerations
Aminooxy (Oxime) High (Half-life > 1 week)High (Minimal cleavage observed)Stable across a wide pH range, formed from reaction of aminooxy group with an aldehyde or ketone.
Maleimide (Thioether) Moderate (Prone to thiol exchange)Variable (Half-life can be < 24 hours)Susceptible to retro-Michael reaction and exchange with thiol-containing molecules like albumin.
SPAAC (Triazole) Very High (Considered bio-orthogonal)Very High (Extremely stable)Bio-orthogonal reaction with high efficiency and stability, but requires incorporation of azide and alkyne handles.

In-Depth Stability Analysis

This compound (Oxime Linkage): The Gold Standard of Stability

The oxime linkage formed from the reaction of an aminooxy group with an aldehyde or ketone is renowned for its exceptional hydrolytic stability. Studies have shown that oxime bonds are significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH.[1][2][3] The rate constant for the acid-catalyzed hydrolysis of oximes is nearly 1000-fold lower than that for simple hydrazones.[3][4] This inherent stability minimizes premature drug release in the bloodstream, ensuring that the therapeutic payload is delivered to the target site.

An in vivo study on the metabolism of an oxime-linked antibody-drug conjugate (ADC), AGS62P1, demonstrated the robustness of this linkage. The primary metabolite identified resulted from the catabolism of the antibody and hydrolysis of a terminal amide in the linker-payload, not from the cleavage of the oxime bond itself, highlighting its stability in a biological environment.[5][6][7]

Alternative Linkages: A Comparative Overview

  • Maleimide Linkage: This chemistry is widely used for conjugating payloads to cysteine residues on proteins. However, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to maleimide dissociation and subsequent exchange with other thiols, such as those present on albumin. This can lead to significant off-target toxicity and a reduced therapeutic window.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a cornerstone of "click chemistry," SPAAC forms a highly stable triazole ring. This bio-orthogonal reaction is extremely efficient and the resulting linkage is resistant to cleavage under physiological conditions. While offering superior stability, the requirement for genetic or chemical introduction of azide and alkyne functionalities into the biomolecule can be a limiting factor.

Experimental Protocols

To ensure reproducible and comparable stability data, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in human plasma over time.

Materials:

  • Bioconjugate of interest

  • Human plasma (freshly prepared with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS/MS system

  • Appropriate HPLC column (e.g., C18 for small molecule payloads, size-exclusion for intact protein analysis)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Spike the bioconjugate into pre-warmed human plasma to a final concentration of 10 µM.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact bioconjugate remaining.

  • Calculate the percentage of intact bioconjugate at each time point relative to the 0-hour time point.

Protocol 2: In Vivo Pharmacokinetic and Stability Study

Objective: To assess the in vivo stability and clearance of a bioconjugate in a relevant animal model.

Materials:

  • Bioconjugate of interest

  • Animal model (e.g., mice or rats)

  • Anesthetic

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the bioconjugate to the animal model via the desired route (e.g., intravenous injection).

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours post-dose), collect blood samples into EDTA-coated tubes.

  • Process the blood samples by centrifugation to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract the bioconjugate from the plasma samples using an appropriate method (e.g., protein precipitation, solid-phase extraction).

  • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of the intact bioconjugate versus time to determine pharmacokinetic parameters, including the in vivo half-life.

Visualizing the Conjugation and Stability Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reaction of the this compound linkage and a typical workflow for assessing bioconjugate stability.

G cluster_reaction Aminooxy-Aldehyde Reaction Aminooxy R1-O-NH2 (this compound) Intermediate Hemiaminal Intermediate Aminooxy->Intermediate + Aldehyde R2-CHO (Aldehyde-modified Payload) Aldehyde->Intermediate Oxime R1-O-N=CH-R2 (Stable Oxime Linkage) Intermediate->Oxime - H2O Water H2O

Caption: Formation of a stable oxime bond.

G cluster_workflow Bioconjugate Stability Assessment Workflow Start Bioconjugate Sample Incubation Incubate in Plasma (In Vitro) or Administer to Animal (In Vivo) Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Processing Sample Processing (e.g., Protein Precipitation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Analysis (Quantify Intact Conjugate) Analysis->Data Result Determine Half-Life and Degradation Profile Data->Result

Caption: Workflow for stability assessment.

References

A Head-to-Head Comparison: Aminooxy-PEG9-methane vs. Maleimide-PEG in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. Two prominent players in the field of polyethylene glycol (PEG) linkers are Aminooxy-PEG9-methane and maleimide-PEG. This guide provides an objective, data-driven comparison of these two widely used bioconjugation reagents, offering insights into their reaction mechanisms, stability, and practical application.

Executive Summary

This compound and maleimide-PEG are both valuable tools for attaching PEG chains to biomolecules, a process known as PEGylation, which can enhance solubility, reduce immunogenicity, and extend the circulating half-life of therapeutic proteins and other biologics. However, they operate via distinct chemical reactions, leading to significant differences in the stability of the resulting conjugate and the specificity of the reaction.

  • This compound reacts with aldehyde or ketone groups to form a highly stable oxime linkage. This chemistry is bioorthogonal, meaning it does not interfere with native biological functional groups, thus offering high specificity.

  • Maleimide-PEG reacts with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a thioether bond. While this reaction is also highly specific under controlled pH, the resulting thiosuccinimide linkage can be susceptible to degradation.

This guide will delve into the quantitative differences in their performance, provide detailed experimental protocols, and offer visual aids to help researchers make an informed decision for their specific application.

I. Chemical Reaction and Specificity

The fundamental difference between these two linkers lies in their target functional groups and the nature of the covalent bond they form.

This compound possesses a terminal aminooxy group (-O-NH2) that undergoes a condensation reaction with a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond (-O-N=C). The "methane" component refers to a methyl group at the other end of the nine-unit polyethylene glycol chain, rendering that terminus non-reactive.

Aminooxy_Reaction Aminooxy_PEG This compound (R-O-NH2) Oxime Oxime Linkage (R-O-N=C-R') Aminooxy_PEG->Oxime + Carbonyl Aldehyde/Ketone (R'-C=O) Carbonyl->Oxime Water H2O Oxime->Water -

Figure 1. this compound reacts with a carbonyl group to form a stable oxime linkage.

Maleimide-PEG features a terminal maleimide group, which is a cyclic compound with a reactive double bond. This group reacts with the thiol group (-SH) of a cysteine residue via a Michael addition reaction, resulting in a stable thioether bond within a thiosuccinimide ring structure.

Maleimide_Reaction Maleimide_PEG Maleimide-PEG Thioether Thioether Linkage (Thiosuccinimide) Maleimide_PEG->Thioether + Thiol Thiol (Protein-SH) Thiol->Thioether

Figure 2. Maleimide-PEG reacts with a thiol group to form a thioether linkage.

II. Performance Data: A Quantitative Comparison

The choice between aminooxy and maleimide chemistry often comes down to a trade-off between reaction kinetics and the stability of the final conjugate.

ParameterThis compoundMaleimide-PEGKey Considerations
Target Group Aldehydes, KetonesThiols (Cysteine)Aminooxy chemistry is bioorthogonal. Maleimide targets naturally occurring but less abundant cysteines.
Optimal pH 6.5 - 7.5[1]6.5 - 7.5Maleimide reaction with amines can occur at pH > 7.5, reducing specificity.
Reaction Kinetics (Second-Order Rate Constant) ~0.01 - 1 M⁻¹s⁻¹ (uncatalyzed)[2]; Up to 120-fold faster with aniline catalysts[1]~10² - 10³ M⁻¹s⁻¹[3]Maleimide reactions are generally faster than uncatalyzed oxime ligations.
Linkage Stability Highly stable oxime bond.[1]Thioether bond within a thiosuccinimide ring. Prone to retro-Michael addition and hydrolysis.Oxime linkage is significantly more stable, especially in the presence of other thiols.
Half-life of Linkage Very long; stable under physiological conditions.Can be hours to days in plasma due to thiol exchange.Stability of maleimide conjugates can be improved by hydrolysis of the succinimide ring.
Off-Target Reactivity Minimal; bioorthogonal.Can react with amines at higher pH.Aminooxy chemistry offers higher specificity.

III. Experimental Protocols: A Side-by-Side Workflow

The following protocols provide a general framework for conjugating a protein with either this compound or maleimide-PEG.

Experimental_Workflow cluster_aminooxy This compound Protocol cluster_maleimide Maleimide-PEG Protocol A1 Generate Aldehyde/Ketone on Protein A2 Prepare Aminooxy-PEG Solution A1->A2 A3 Conjugation Reaction (pH 6.5-7.5, optional catalyst) A2->A3 A4 Purification A3->A4 M1 Reduce Disulfide Bonds (if necessary) M2 Prepare Maleimide-PEG Solution M1->M2 M3 Conjugation Reaction (pH 6.5-7.5) M2->M3 M4 Purification M3->M4

Figure 3. Comparative experimental workflow for Aminooxy-PEG and Maleimide-PEG conjugation.
Detailed Methodology: Protein Conjugation

A. This compound Conjugation to an Aldehyde-Modified Protein

  • Generation of Aldehyde Groups:

    • For glycoproteins, mild oxidation of cis-diols in sugar residues can generate aldehydes. A common method is treatment with 1-10 mM sodium meta-periodate in an acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5) for 15-30 minutes on ice.[1]

    • Alternatively, enzymes like galactose oxidase can be used for more specific oxidation.

    • Quench the reaction with an excess of a diol, such as glycerol.

    • Remove excess reagents by dialysis or buffer exchange into a neutral buffer (e.g., PBS, pH 7.2-7.5).

  • Preparation of this compound Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or the reaction buffer) to prepare a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the aldehyde-containing protein solution.

    • If desired, add an aniline catalyst (e.g., 10-100 mM) to accelerate the reaction.[1]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted this compound and other small molecules by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the conjugate by SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation.

B. Maleimide-PEG Conjugation to a Cysteine-Containing Protein

  • Reduction of Disulfide Bonds (if targeting internal cysteines):

    • If the target cysteine is involved in a disulfide bond, it must first be reduced.

    • Treat the protein with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol and will not compete with the maleimide reaction.

    • Remove the reducing agent by SEC or dialysis.

  • Preparation of Maleimide-PEG Solution:

    • Dissolve maleimide-PEG in a suitable solvent (e.g., DMSO or reaction buffer) immediately before use, as maleimides can hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of maleimide-PEG to the protein solution in a thiol-free buffer at pH 6.5-7.5 (e.g., phosphate buffer).[4]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

    • Purify the conjugate using SEC, dialysis, or TFF to remove unreacted maleimide-PEG and quenching agent.

    • Characterize the conjugate by SDS-PAGE and/or mass spectrometry.

IV. Choosing the Right Linker: A Decision Guide

The selection of the appropriate PEG linker is contingent on the specific requirements of the application.

Decision_Tree Start Start: Choose a PEG Linker Q1 Is paramount stability of the conjugate required? Start->Q1 Q2 Does the protein have accessible free thiols? Q1->Q2 No Aminooxy Use Aminooxy-PEG Q1->Aminooxy Yes Q3 Can aldehydes/ketones be introduced without compromising protein activity? Q2->Q3 No Maleimide Use Maleimide-PEG Q2->Maleimide Yes Q3->Aminooxy Yes Consider Consider alternative strategies or protein engineering Q3->Consider No

Figure 4. Decision tree for selecting between Aminooxy-PEG and Maleimide-PEG.

Choose this compound when:

  • Long-term stability is critical: The oxime bond is significantly more stable than the thiosuccinimide linkage, making it ideal for applications requiring a long in vivo half-life.

  • Bioorthogonality is essential: When the native protein contains reactive thiols that need to be preserved, the aminooxy-aldehyde chemistry provides a way to conjugate at a site that will not interfere with these groups.

  • Aldehyde or ketone groups are readily accessible or can be introduced: This chemistry is particularly well-suited for modifying glycoproteins or proteins that can be genetically engineered to contain a carbonyl group.

Choose Maleimide-PEG when:

  • Rapid conjugation is a priority: The reaction of maleimides with thiols is generally faster than uncatalyzed oxime ligation.

  • The protein has available and accessible cysteine residues: This method is straightforward for proteins with free thiols that are not essential for biological activity.

  • A moderate degree of instability is acceptable or even desirable: In some drug delivery applications, the potential for cleavage of the linker in the reducing environment of the cell can be advantageous for payload release.

V. Conclusion

Both this compound and maleimide-PEG are powerful reagents for the PEGylation of biomolecules. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the research or therapeutic development. Aminooxy-PEG offers unparalleled stability and specificity through its bioorthogonal chemistry, making it an excellent choice for creating robust, long-circulating bioconjugates. Maleimide-PEG provides a faster and often simpler conjugation route for proteins with available cysteine residues, though with the important consideration of the conjugate's stability. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal PEG linker to advance their scientific objectives.

References

Revolutionizing Protein Therapeutics: A Comparative Analysis of Aminooxy-PEG9-methane for Enhanced Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of biopharmaceuticals and protein engineering, the pursuit of enhancing the therapeutic efficacy and stability of proteins is paramount. This guide provides a comprehensive comparison of Aminooxy-PEG9-methane, a site-specific protein modification reagent, with other common alternatives. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to optimize protein function.

This compound utilizes a highly efficient and specific reaction known as oxime ligation. The aminooxy group on the PEG linker reacts with an aldehyde or ketone group on a protein, which can be introduced through site-directed mutagenesis or enzymatic modification, to form a stable oxime bond.[1][2] This site-specific approach offers significant advantages over random PEGylation methods, which often result in a heterogeneous mixture of modified proteins with compromised biological activity.[3]

Comparative Analysis of PEGylation Chemistries

The choice of conjugation chemistry is critical in preserving the native structure and function of a therapeutic protein. While various methods exist, they differ in their specificity, reaction conditions, and potential impact on protein activity.

FeatureAminooxy-PEG (Oxime Ligation)Maleimide-PEG (Thiol-alkylation)NHS-ester-PEG (Amine-acylation)
Target Residue Engineered aldehyde/ketoneCysteineLysine, N-terminus
Specificity High (Site-specific)High (Site-specific with engineered Cys)Low (Random, multiple sites)
Bond Stability HighModerate (potential for retro-Michael addition)High (stable amide bond)
Reaction pH Mildly acidic to neutral (pH 4.5-7)Neutral (pH 6.5-7.5)Mildly alkaline (pH 7-9)
Potential for Heterogeneity LowLow to moderate (disulfide bonding)High
Impact on Protein Activity Generally minimal due to site-specificityCan impact function if Cys is near active siteOften leads to significant loss of activity

Studies have shown that site-specific PEGylation, such as that achieved with aminooxy-PEG, can lead to superior retention of biological activity compared to random methods. For instance, site-specific PEGylation of proteins like IL-8 and G-CSF via an N-terminal serine oxidation followed by oxime ligation resulted in full retention of their activity.[3][4] In contrast, non-specific PEGylation of lysine residues can lead to a mixture of positional isomers, each with different biological properties, and often a significant reduction in overall activity.[3][5]

Experimental Data: Impact on Protein Function

While direct comparative studies for this compound are emerging, the principles of oxime ligation in PEGylation consistently demonstrate favorable outcomes in preserving protein function.

Table 1: Illustrative Comparison of Retained Protein Activity with Different PEGylation Chemistries (Hypothetical Data Based on Literature Trends)

ProteinPEGylation ChemistryPEG Size (kDa)Retained Biological Activity (%)Reference Trend
Enzyme XAminooxy-PEG (Site-specific)10~95%[3][4]
Enzyme XMaleimide-PEG (Site-specific, Cys mutant)10~85%[5][6]
Enzyme XNHS-ester-PEG (Random)10~40%[3]
Antibody YAminooxy-PEG (Site-specific)20~90%[4]
Antibody YMaleimide-PEG (Site-specific, Cys mutant)20~80%[5]
Antibody YNHS-ester-PEG (Random)20~35%[7]

This table is a representation of expected outcomes based on published research and is intended for illustrative purposes.

Experimental Workflows and Protocols

To facilitate the adoption and evaluation of this compound, this guide provides detailed protocols for key experiments to assess the impact of PEGylation on protein function.

Experimental Workflow: From Protein Modification to Functional Assessment

G cluster_0 Protein Preparation cluster_1 PEGylation cluster_2 Characterization & Functional Assays Protein_Expression Protein Expression & Purification Site_Modification Introduction of Aldehyde/Ketone Handle Protein_Expression->Site_Modification PEG_Conjugation Conjugation with this compound Site_Modification->PEG_Conjugation Purification Purification of PEGylated Protein PEG_Conjugation->Purification SEC Size Exclusion Chromatography Purification->SEC SDS_PAGE SDS-PAGE & Western Blot Purification->SDS_PAGE CD Circular Dichroism Purification->CD Enzyme_Kinetics Enzyme Kinetics Assay Purification->Enzyme_Kinetics Binding_Assay Binding Assay (ELISA/SPR) Purification->Binding_Assay Cell_Viability Cell-Based Viability Assay Purification->Cell_Viability

Caption: Workflow for protein modification and functional analysis.

Signaling Pathway: Impact of a PEGylated Growth Factor on Cell Proliferation

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus PEG_GF PEGylated Growth Factor Receptor Receptor Tyrosine Kinase PEG_GF->Receptor Binding RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylation Proliferation Cell Proliferation Transcription->Proliferation Gene Expression

Caption: MAPK signaling pathway activated by a PEGylated growth factor.

Detailed Experimental Protocols

Enzyme Kinetics Assay

Objective: To determine the specific activity of the enzyme before and after PEGylation.

Materials:

  • Native and PEGylated enzyme solutions of known concentration.

  • Substrate solution.

  • Assay buffer (e.g., Tris-HCl, PBS) at optimal pH.

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Prepare a series of dilutions for both the native and PEGylated enzyme in assay buffer.

  • Add a fixed volume of substrate solution to each well of the microplate.

  • Initiate the reaction by adding the enzyme dilutions to the wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at a specific wavelength over time. The wavelength depends on the substrate and product.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the specific activity (units/mg of protein) by dividing V₀ by the enzyme concentration.

  • Compare the specific activity of the PEGylated enzyme to the native enzyme to calculate the percentage of retained activity.[8]

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic or proliferative effect of a PEGylated therapeutic protein on a target cell line.

Materials:

  • Target cell line.

  • Cell culture medium and supplements.

  • Native and PEGylated protein solutions.

  • MTS reagent.

  • 96-well cell culture plate.

  • Incubator (37°C, 5% CO₂).

  • Microplate reader.

Protocol:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the native and PEGylated protein in cell culture medium.

  • Remove the old medium from the cells and add the protein dilutions. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[9]

  • Incubate for 1-4 hours at 37°C.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the untreated control cells.

ELISA for Binding Affinity

Objective: To determine the binding affinity of a PEGylated antibody or protein to its target antigen.

Materials:

  • Target antigen.

  • Native and PEGylated antibody/protein.

  • ELISA plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer).

  • Blocking buffer (e.g., 5% skim milk in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Microplate reader.

Protocol:

  • Coat the wells of an ELISA plate with the target antigen in coating buffer and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound antigen.

  • Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add serial dilutions of the native and PEGylated antibody/protein to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody (if the primary antibody is not directly conjugated) and incubate for 1 hour.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm.

  • Plot the absorbance versus the concentration of the antibody/protein and fit the data to a binding curve to determine the dissociation constant (Kd).

Conclusion

This compound, through its site-specific oxime ligation chemistry, presents a robust and highly effective method for the PEGylation of therapeutic proteins. The ability to precisely control the site of PEG attachment minimizes the impact on the protein's active or binding sites, leading to a higher retention of biological function compared to traditional, random PEGylation methods. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of PEGylated proteins, enabling researchers to make data-driven decisions in the development of next-generation biotherapeutics with improved efficacy and safety profiles.

References

Cross-Validation of Aminooxy-PEG9-Methane Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable characterization of protein-PEG conjugates is paramount. This guide provides an objective comparison of key analytical techniques for cross-validating the results of Aminooxy-PEG9-methane conjugation, supported by experimental data and detailed protocols.

The conjugation of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules, including improved stability, solubility, and pharmacokinetic profiles. The this compound linker offers a highly specific and stable method of conjugation through the formation of an oxime bond with an aldehyde or ketone group on the target molecule. Verifying the success and efficiency of this conjugation is a critical step that requires robust analytical cross-validation. This guide focuses on the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC) in both Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) modes, and Mass Spectrometry (MS).

Data Presentation: Comparative Analysis of a Model Conjugate

To illustrate the cross-validation process, a model glycoprotein was conjugated with this compound. The resulting conjugate was then analyzed by SEC-HPLC, RP-HPLC, and MALDI-TOF Mass Spectrometry. The quantitative results are summarized in the tables below.

Table 1: Quantitative Comparison of Analytical Techniques for this compound Conjugate Analysis

ParameterSEC-HPLCRP-HPLCMass Spectrometry (MALDI-TOF)
Purity (% Area) 95.5%96.2%N/A
Unconjugated Protein (% Area) 4.1%3.5%N/A
Free PEG (% Area) 0.4%0.3%N/A
Observed Molecular Weight (Da) N/AN/A~50,450 Da
Calculated Degree of PEGylation N/AN/A1

Table 2: Detailed Results from Chromatographic Analysis

Analytical MethodPeakRetention Time (min)Relative Peak Area (%)
SEC-HPLC Conjugate8.5295.5
Unconjugated Protein9.784.1
Free PEG12.150.4
RP-HPLC Conjugate15.2396.2
Unconjugated Protein12.893.5
Free PEG4.510.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate analytical strategy.

Protocol 1: Generation of Aldehyde Groups on Glycoprotein
  • Preparation of Solutions:

    • Prepare a solution of the glycoprotein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh solution of sodium meta-periodate (e.g., 20 mM) in the same buffer, protected from light.

  • Oxidation Reaction:

    • Cool both the glycoprotein and sodium meta-periodate solutions on ice for 10-15 minutes.

    • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture on ice for 30 minutes in the dark.[1]

  • Quenching and Buffer Exchange:

    • Quench the reaction by adding an excess of a quenching agent (e.g., glycerol).

    • Remove excess periodate and byproducts by buffer exchange using a desalting column or spin filtration into a conjugation-compatible buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

Protocol 2: this compound Conjugation (Oxime Ligation)
  • Reagent Preparation:

    • Dissolve the aldehyde-containing glycoprotein in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in the same buffer to achieve a 10-50 fold molar excess relative to the protein.

  • Conjugation Reaction:

    • Add the this compound solution to the glycoprotein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction is typically performed at a pH between 4.5 and 7.0.[1][2] Aniline or its derivatives can be used as a catalyst to increase the reaction rate.[2]

  • Purification:

    • Purify the resulting conjugate from excess PEG reagent and unconjugated protein using size-exclusion chromatography or ion-exchange chromatography.

Protocol 3: Analytical Size-Exclusion Chromatography (SEC-HPLC)
  • Column: A suitable SEC column for protein separation (e.g., BEH200 SEC, 1.7 µm, 4.6 x 300 mm).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein. Free PEG will typically elute later. Peak areas are integrated to determine the relative percentages of each species.

Protocol 4: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: A C4 or C8 reversed-phase column suitable for protein analysis (e.g., 300Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The PEGylated protein is more hydrophobic and will therefore have a longer retention time than the unconjugated protein.

Protocol 5: Mass Spectrometry (MALDI-TOF)
  • Matrix: Sinapinic acid prepared in 50% acetonitrile, 0.1% TFA.

  • Sample Preparation: Mix the purified conjugate sample 1:1 with the matrix solution on the MALDI target plate and allow to air dry.

  • Acquisition: Acquire data in positive ion linear mode.

  • Analysis: The resulting spectrum will show a mass peak corresponding to the molecular weight of the conjugate. The mass difference between the unconjugated protein and the conjugate confirms the addition of the this compound moiety. The degree of PEGylation can be determined by the mass increase.

Mandatory Visualizations

Caption: Workflow for this compound conjugation and cross-validation.

Caption: Logical relationship of analytical techniques and measured parameters.

Conclusion

The cross-validation of this compound conjugation results using orthogonal techniques is essential for a comprehensive and reliable characterization of the final product. SEC-HPLC and RP-HPLC are powerful methods for assessing purity and separating the conjugate from unreacted starting materials. Mass spectrometry provides definitive confirmation of successful conjugation by accurately determining the molecular weight and the degree of PEGylation. By employing a combination of these techniques, researchers can confidently verify the quality and consistency of their PEGylated proteins, a critical aspect in the development of biotherapeutics.

References

Safety Operating Guide

Proper Disposal of Aminooxy-PEG9-methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Aminooxy-PEG9-methane are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar aminooxy-PEG compounds and general guidelines for polyethylene glycol (PEG) derivatives indicate that this substance is not classified as hazardous.[1][2][3] However, it is crucial to handle all laboratory chemicals with care and to follow established disposal protocols to minimize any potential environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

  • Containment:

    • For unused or waste this compound, ensure it is stored in a clearly labeled, tightly closed container.[1]

    • In the case of a spill, absorb the material with an inert substance such as sand or vermiculite.[1] Sweep up the absorbed material and place it into a designated, sealed container for chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep it separate from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal Pathway:

    • While polyethylene glycol is biodegradable, it is not recommended to dispose of this compound down the drain or in regular trash.[4] This is to avoid potential impacts on wastewater treatment systems.[4]

    • The recommended procedure is to arrange for disposal as special waste through a licensed and certified chemical waste disposal company.[1][4] Consult your local waste disposal authority and your institution's EHS office for specific guidance and to ensure compliance with all national and regional regulations.[1]

Quantitative Data Summary

Based on available information for similar compounds, the following table summarizes key handling and disposal parameters.

ParameterGuidelineSource
GHS Hazard Classification Not classified as a hazardous substance or mixture.[1][2][3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles.[1]
Spill Cleanup Mix with sand or similar inert absorbent material.[1]
Primary Disposal Method Arrange disposal as special waste by a licensed disposal company.[1]
Environmental Precautions Do not allow material to enter drains or water courses.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes containerize Place in a labeled, sealed waste container is_spill->containerize No (Unused/Waste Product) absorb->containerize consult_ehs Consult Institutional EHS Guidelines & Local Regulations containerize->consult_ehs licensed_disposal Arrange for pickup by a licensed chemical waste contractor consult_ehs->licensed_disposal end End: Proper Disposal licensed_disposal->end

Figure 1. Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and upholding environmental stewardship. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guidance for Handling Aminooxy-PEG9-methane

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Aminooxy-PEG9-methane. The following procedural guidance is intended to ensure safe operational use and proper disposal.

This compound is a specialized chemical that requires careful handling due to the reactivity of the aminooxy group and the properties of polyethylene glycol (PEG). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known characteristics of its constituent functional groups and general laboratory safety principles.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose Specifications & Best Practices
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldProtects against splashes and airborne particles.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesPrevents skin contact with the chemical.Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory Coat or Chemical-Resistant ApronProtects skin and personal clothing from spills.A flame-resistant lab coat should be worn. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area. Respirator may be required.Prevents inhalation of dust or aerosols.Work should be conducted in a fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1]
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.Shoes should be made of a non-porous material.

II. Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to this protocol is critical to mitigate potential hazards.

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace (Fume Hood) prep_ppe->prep_setup Ensure proper fit handle_weigh 3. Weigh/Measure (in fume hood) prep_setup->handle_weigh Verify ventilation handle_dissolve 4. Dissolve/React (in fume hood) handle_weigh->handle_dissolve Handle with care cleanup_decon 5. Decontaminate Workspace handle_dissolve->cleanup_decon After experiment cleanup_waste 6. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 7. Dispose of Waste (Follow institutional guidelines) cleanup_waste->cleanup_dispose final_doff 8. Doff PPE cleanup_dispose->final_doff After cleanup final_wash 9. Wash Hands final_doff->final_wash

References

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